Sodium cholesteryl sulfate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-KPNWGBFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951301 | |
| Record name | Sodium cholest-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2864-50-8 | |
| Record name | Sodium cholesteryl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cholest-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CHOLESTERYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Sodium Cholesteryl Sulfate in Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is an integral component of mammalian cell membranes, where it plays a crucial role in modulating membrane biophysical properties and cellular signaling pathways. Unlike its well-studied precursor, cholesterol, the anionic nature of the sulfate group at the 3β-position imparts unique characteristics to CS, influencing its localization and function within the lipid bilayer. This technical guide provides a comprehensive overview of the multifaceted functions of sodium cholesteryl sulfate in cell membranes, with a focus on its impact on membrane fluidity, permeability, and its involvement in key signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence, methodologies, and the physiological significance of this vital lipid.
Introduction to this compound
This compound is an endogenous metabolite of cholesterol, synthesized by the sulfotransferase enzyme SULT2B1b. This enzymatic modification converts the amphipathic cholesterol molecule into an anionic lipid, significantly altering its behavior within the cell membrane. Found in various tissues, with particularly high concentrations in the epidermis, red blood cells, and sperm, CS is implicated in a range of physiological processes, from skin barrier formation to sperm capacitation. Its unique structural properties dictate its orientation primarily at the membrane-water interface, where it exerts its influence on the physical and functional characteristics of the cell membrane.
Biophysical Interactions of this compound in the Cell Membrane
The introduction of a charged sulfate group dramatically alters the interaction of the sterol molecule with surrounding lipids and proteins. This section delves into the quantifiable effects of CS on key membrane properties.
Membrane Fluidity and Order
This compound has a distinct impact on the fluidity and order of the lipid bilayer, which is dependent on the existing lipid composition, particularly the baseline cholesterol content.
In cholesterol-poor membranes, increasing concentrations of CS lead to a slight increase in membrane rigidity.[1] This is evidenced by a minor increase in fluorescence anisotropy values.[1] However, in cholesterol-rich membranes, which are already in a more ordered state, the effect of CS on fluidity is negligible.[1]
Conversely, CS has a more pronounced ordering effect on the membrane, as indicated by Laurdan Generalized Polarization (GP) measurements. This suggests that while CS may not significantly hinder the rotational freedom of lipid tails (fluidity), it promotes a more tightly packed and ordered arrangement of the lipid headgroups at the membrane surface.[1]
Data Presentation: Effect of this compound on Membrane Fluidity and Order
| Membrane Model System | CS Concentration (mol%) | Fluorescence Anisotropy () | Laurdan Generalized Polarization (GP) | Observed Effect |
| Cholesterol-Poor (PLPC:Chol 95:5) | 0 | Baseline | Baseline | - |
| 2 | Slight Increase | Noticeable Increase | Increased Order | |
| 5 | Slight Increase | Noticeable Increase | Increased Order | |
| 10 | Noticeable Increase | Significant Increase | Decreased Fluidity, Increased Order[1] | |
| Cholesterol-Rich (Epithelial-like) | 0 | Baseline | Baseline | - |
| 2-10 | Negligible Change | Slight Increase | Minimal effect on fluidity, slight increase in order[1] |
Membrane Permeability
The presence of this compound in the membrane can significantly influence the passage of water and other small molecules across the bilayer.
Studies on droplet interface bilayers (DIBs) composed of DPhPC have shown that the inclusion of CS reduces the passive water permeability rate.[2] In symmetric DIBs containing CS, the activation energy for water permeation increases, suggesting a more significant energy barrier for water to cross the membrane.[2] Asymmetric bilayers with CS in only one leaflet exhibit an intermediate activation energy, indicating that the effect of CS on permeability is localized to the leaflet in which it resides.[2]
Data Presentation: Effect of this compound on Water Permeability
| Membrane Composition | Osmotic Water Permeability (Pf) | Activation Energy (Ea) (kcal/mol) |
| DPhPC (Control) | Baseline | ~12-13 |
| DPhPC with S-Chol (Symmetric) | Reduced | 17-18[2] |
| DPhPC with S-Chol (Asymmetric) | Intermediate Reduction | 14-15[2] |
Signaling Pathways Involving this compound
Beyond its structural role, this compound is a key signaling molecule, particularly in the process of epidermal differentiation.
The Cholesterol Sulfate Cycle in Epidermal Differentiation
In the epidermis, a dynamic "cholesterol sulfate cycle" is crucial for maintaining skin barrier function and regulating desquamation (the shedding of dead skin cells).
-
Synthesis: In the lower layers of the epidermis, cholesterol is converted to cholesteryl sulfate by the enzyme SULT2B1b .
-
Function: As keratinocytes differentiate and move towards the outer layers, the accumulation of CS activates signaling pathways that promote the expression of key differentiation markers such as filaggrin and loricrin.
-
Hydrolysis: In the outermost layer, the stratum corneum, the enzyme steroid sulfatase (STS) hydrolyzes CS back to cholesterol. This decrease in CS concentration is essential for the activity of proteases that break down the connections between corneocytes, allowing for normal skin shedding.
A deficiency in STS leads to the accumulation of CS, resulting in the genetic skin disorder X-linked ichthyosis, characterized by dry, scaly skin.
Activation of Protein Kinase C (PKC)
This compound has been identified as a direct activator of the eta isoform of Protein Kinase C (PKCη), a key enzyme in keratinocyte differentiation.
-
Activation: CS binds to and activates PKCη.
-
Downstream Effects: Activated PKCη then phosphorylates downstream targets, leading to an increased expression of terminal differentiation proteins like filaggrin and loricrin. These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.
Experimental Protocols
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment. In more ordered, less hydrated membrane environments (gel phase), its emission maximum is around 440 nm. In more disordered, hydrated environments (liquid-crystalline phase), the emission maximum shifts to around 490 nm. The Generalized Polarization (GP) value is a ratiometric measurement of this shift and provides a quantitative measure of membrane order.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)
-
Liposome suspension or cell suspension
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer with excitation and emission monochromators and polarizers
Procedure:
-
Liposome/Cell Staining:
-
Prepare a suspension of liposomes or cells in buffer at the desired concentration.
-
Add Laurdan stock solution to the suspension to a final concentration of 1-5 µM.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
-
Fluorescence Measurement:
-
Transfer the stained suspension to a quartz cuvette.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Alternatively, measure the fluorescence intensity at the emission maxima for the gel (I440) and liquid-crystalline (I490) phases.
-
-
GP Calculation:
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
GP values range from +1 (highly ordered) to -1 (highly disordered).
-
Workflow for Laurdan GP Measurement:
Conclusion
This compound is a critical, yet often overlooked, component of mammalian cell membranes. Its unique anionic nature confers functions distinct from cholesterol, particularly in modulating membrane order and permeability. Furthermore, its role as a signaling molecule in vital processes such as epidermal differentiation highlights its importance in cellular physiology. A comprehensive understanding of the biophysical and signaling functions of this compound is essential for researchers in cell biology, dermatology, and drug development, as it presents a potential target for therapeutic intervention in a variety of physiological and pathological conditions. Further research is warranted to fully elucidate the quantitative effects of CS on a wider range of membrane properties and to explore its interactions with membrane proteins in greater detail.
References
- 1. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Permeability across Symmetric and Asymmetric Droplet Interface Bilayers: Interaction of Cholesterol Sulfate with DPhPC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Sodium Cholesteryl Sulfate in Sperm Capacitation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Sperm capacitation is a critical series of physiological modifications that mammalian spermatozoa must undergo to acquire the ability to fertilize an oocyte. A pivotal event initiating this cascade is the removal of cholesterol from the sperm's plasma membrane, which leads to increased membrane fluidity and permeability. Cholesteryl sulfate (B86663), localized predominantly in the plasma membrane overlying the acrosome, plays a crucial role as a membrane stabilizer and enzyme inhibitor.[1][2][3] The prevailing hypothesis posits that upon entering the female reproductive tract, enzymatic cleavage of the sulfate moiety from cholesteryl sulfate is a key triggering event. This desulfation facilitates the efflux of cholesterol, mediated by acceptors like albumin, thereby initiating the downstream signaling pathways essential for capacitation, including the activation of protein kinase A (PKA) and subsequent protein tyrosine phosphorylation.[1][4] This guide provides a detailed overview of the molecular mechanisms, presents quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways.
Introduction to Sperm Capacitation
For successful fertilization, mammalian sperm must reside in the female reproductive tract for a finite period to undergo a series of biochemical transformations collectively known as capacitation.[5] This process renders the sperm competent to undergo the acrosome reaction (AR), exhibit hyperactivated motility, and ultimately fuse with the oocyte.[6] The molecular underpinnings of capacitation are complex, involving significant changes in the sperm's plasma membrane, ion permeability, and intracellular signaling cascades.[7] A central and initiating event in this process is the efflux of cholesterol from the sperm plasma membrane, a process regulated by sterols and their derivatives.[4][8]
The Role of Cholesteryl Sulfate in Sperm Membrane Dynamics
The sperm plasma membrane has a unique lipid composition, with a high concentration of cholesterol that maintains its stability and low permeability.[2] Cholesteryl sulfate, a sulfated variant of cholesterol, is a significant component of the human sperm membrane, particularly concentrated in the plasma membrane overlying the acrosome.[1][3]
Key Functions:
-
Membrane Stabilization: The bulky, charged sulfate group of cholesteryl sulfate provides stability to the sperm head's membrane, preventing premature acrosomal enzyme release.[1][9][10]
-
Enzyme Inhibition: Cholesteryl sulfate is believed to act as an inhibitor of acrosin, a key acrosomal enzyme, further ensuring that the acrosome reaction does not occur prematurely.[2]
During epididymal transit, spermatozoa accumulate cholesteryl sulfate, which effectively "decapacitates" or stabilizes them for storage.[2] A higher cholesterol sulfate/seminolipid ratio has been observed in the semen of oligoasthenozoospermic patients, suggesting its critical role in sperm quality and function.[2]
The Desulfation Hypothesis: The Trigger for Capacitation
A leading hypothesis proposes that the initiation of capacitation in the female reproductive tract involves the enzymatic removal of the sulfate group from cholesteryl sulfate by a steryl-sulfatase enzyme present in the female tract.[1] This desulfation event is the proposed trigger that destabilizes the membrane and facilitates the subsequent removal of cholesterol.[1][9]
Caption: Logical flow of cholesteryl sulfate's role in initiating capacitation.
Mechanism of Action: Downstream Signaling Pathways
The removal of cholesteryl sulfate and subsequent cholesterol efflux initiates a well-defined signaling cascade.
-
Increased Membrane Fluidity: Cholesterol removal increases the fluidity of the plasma membrane.[7] This allows for the reorganization of membrane proteins and lipids, which is essential for subsequent signaling events.[11][12]
-
Altered Ion Permeability: The change in membrane fluidity leads to an influx of bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[7][8]
-
Activation of Soluble Adenylyl Cyclase (sAC): Bicarbonate ions directly activate sAC, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][13]
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]
-
Protein Tyrosine Phosphorylation: PKA activation leads to a cascade of phosphorylation events, culminating in the tyrosine phosphorylation of a specific subset of sperm proteins. This is a hallmark of capacitated sperm.[4][13]
These events collectively prepare the sperm for hyperactivated motility and the acrosome reaction upon binding to the zona pellucida.
References
- 1. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of Cholesterol Sulfate/Seminolipid Ratio in Semen Lipid Profile of Men With Oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cholesterol efflux in regulating the fertilization potential of mammalian spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of sperm capacitation and the acrosome reaction: role of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways that regulate sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Sperm Lipid Markers of Male Fertility in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspective on plasma membrane cholesterol efflux and spermatozoal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - The role of cholesterol efflux in regulating the fertilization potential of mammalian spermatozoa [jci.org]
- 13. oncotarget.com [oncotarget.com]
An In-Depth Technical Guide to the Synthesis of Sodium Cholesteryl Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of sodium cholesteryl sulfate (B86663), a vital sterol sulfate involved in numerous physiological processes. Detailed experimental protocols are presented, alongside data summaries and visualizations of relevant biological pathways to support researchers in the fields of biochemistry, drug development, and molecular biology.
Introduction
Sodium cholesteryl sulfate is the sodium salt of the 3β-sulfate ester of cholesterol. It is an endogenous steroid derivative implicated in a variety of biological functions, including membrane stabilization, cell signaling, and lipid metabolism. Notably, it acts as a signaling molecule, modulating the activity of Protein Kinase C (PKC) isoforms and playing a role in the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which governs cholesterol homeostasis. Its multifaceted roles make it a molecule of significant interest for in vitro and in vivo research.
Chemical Synthesis of this compound
Two primary methods are commonly employed for the chemical synthesis of cholesteryl sulfate: one utilizing a pyridine-sulfur trioxide complex and another employing sulfamic acid. The former is widely regarded for its efficiency in sulfating alcohols.
Method 1: Synthesis using Pyridine-Sulfur Trioxide Complex
This method is a highly effective and widely used procedure for the sulfation of cholesterol.
Experimental Protocol:
-
Dissolution of Cholesterol: Dissolve cholesterol in anhydrous pyridine (B92270) in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Sulfating Agent: In a separate flask, create a slurry of pyridine-sulfur trioxide complex in anhydrous pyridine.
-
Reaction: Slowly add the pyridine-sulfur trioxide slurry to the cholesterol solution with continuous stirring. The reaction is typically conducted at room temperature and allowed to proceed overnight.
-
Work-up:
-
Terminate the reaction by adding toluene (B28343) and evaporating the solvent under reduced pressure. This step should be repeated multiple times to ensure the complete removal of pyridine.
-
Dissolve the resulting crude product in methanol (B129727).
-
Adjust the pH to approximately 8 with a saturated solution of sodium hydroxide (B78521) in methanol to form the sodium salt.
-
-
Purification: Evaporate the solvent and purify the crude this compound using silica (B1680970) gel column chromatography. A mobile phase with a gradient of toluene/ethanol, for example from 9:5 to 1:1, can be employed for effective purification.[1]
Method 2: Synthesis using Sulfamic Acid
This method offers a more straightforward approach to the sulfation of cholesterol.
Experimental Protocol:
-
Dissolution of Cholesterol: In a three-necked flask equipped with a heating mantle and magnetic stirrer, dissolve cholesterol in N,N-Dimethylformamide (DMF) with heating and stirring.
-
Reaction: Once the cholesterol is completely dissolved, add sulfamic acid. A molar ratio of cholesterol to sulfamic acid of approximately 1:1.5 is a common starting point. Heat the reaction mixture to 68°C and stir vigorously for about 2 hours.[1]
-
Crystallization: After the reaction is complete, cool the mixture to 25°C and continue stirring to facilitate crystallization.
-
Isolation and Washing: Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.
-
Purification: The intermediate product can be further purified by column chromatography.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis and properties of this compound.
| Parameter | Method/Analysis | Value | Reference |
| Synthesis Yield | Sulfamic Acid in DMF | 92.4% | ChemicalBook |
| Purity | HPLC | ≥ 98% | Chem-Impex |
| Purity | TLC | ≥98% | Sigma-Aldrich[2] |
| Molecular Formula | - | C₂₇H₄₅NaO₄S | PubChem[3] |
| Molecular Weight | - | 488.7 g/mol | PubChem[3] |
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of cholesteryl sulfate will show characteristic peaks for the steroid backbone. A spectrum for cholesteryl sulfate in DMSO-d6 is available in the Human Metabolome Database (HMDB0000653), which can be used as a reference.[4]
-
¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the 27 carbon atoms of the cholesterol skeleton. The carbon attached to the sulfate group will show a significant downfield shift compared to cholesterol.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will exhibit characteristic absorption bands for the sulfate group, typically in the regions of 1210-1280 cm⁻¹ (asymmetric S=O stretching) and 1040-1080 cm⁻¹ (symmetric S=O stretching). The broad O-H stretching band present in the cholesterol spectrum (around 3400 cm⁻¹) will be absent in the successfully sulfated product.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. A characteristic fragmentation pattern involves the loss of the sulfate group (SO₃), resulting in a product ion corresponding to the cholesterol backbone.
-
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis of this compound using the pyridine-sulfur trioxide method, followed by purification.
Caption: Workflow for this compound Synthesis.
Signaling Pathway: Activation of Protein Kinase C η (PKCη)
This compound has been identified as a second messenger that activates the η isoform of Protein Kinase C (PKCη), which is involved in processes like squamous cell differentiation.[1][5][6]
Caption: PKCη Activation by this compound.
Signaling Pathway: Role in SREBP-2 Mediated Cholesterol Synthesis
This compound can activate the SREBP-2 pathway, which in turn upregulates the expression of genes involved in cholesterol biosynthesis.
Caption: SREBP-2 Pathway Modulation by SCS.
Experimental Protocol: In Vitro SREBP-2 Activation Assay
The synthesized this compound can be used to investigate its effect on the activation of the SREBP-2 transcription factor in cell-based assays. An ELISA-based method is a common and sensitive approach.[7]
Objective: To measure the DNA-binding activity of SREBP-2 in nuclear extracts of cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2 human liver cells)
-
Cell culture medium and supplements
-
This compound (synthesized and purified)
-
Vehicle control (e.g., DMSO)
-
Nuclear Extraction Kit
-
SREBP-2 Transcription Factor Assay Kit (ELISA-based)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
-
Preparation of Nuclear Extracts:
-
Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
SREBP-2 DNA Binding Assay (ELISA):
-
Perform the assay according to the SREBP-2 Transcription Factor Assay Kit manual. This typically involves:
-
Adding equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the SREBP response element.
-
Incubating to allow SREBP-2 to bind to the DNA.
-
Washing to remove unbound proteins.
-
Adding a primary antibody specific to SREBP-2.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding the developing solution (a chromogenic substrate for HRP).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of SREBP-2 bound to the DNA.
-
Compare the absorbance values of the this compound-treated samples to the vehicle control to determine the effect on SREBP-2 activation.
-
Workflow for SREBP-2 Activation Assay
Caption: SREBP-2 Activation Assay Workflow.
References
- 1. Cholesterol sulfate, a novel activator for the eta isoform of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H45NaO4S | CID 23679068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate, a second messenger for the eta isoform of protein kinase C, inhibits promotional phase in mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Endogenous Regulation of Sodium Cholesteryl Sulfate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS), the 3β-sulfate ester of cholesterol, is a crucial, biologically active metabolite involved in a wide array of physiological processes.[1] Far from being an inert byproduct, CS functions as a key signaling molecule and a structural component of cellular membranes.[1][2] Its endogenous levels are meticulously regulated by the interplay between its synthesis by sulfotransferase 2B1b (SULT2B1b) and its hydrolysis by steroid sulfatase (STS).[1] This balance is critical for maintaining cellular and tissue homeostasis. Dysregulation of CS metabolism is implicated in the pathophysiology of several diseases, including X-linked ichthyosis, various cancers, and metabolic disorders.[1][3] This technical guide offers an in-depth exploration of the core mechanisms governing CS metabolism, the signaling networks it influences, and the experimental methodologies used for its investigation.
Core Metabolic Pathway
The metabolism of cholesteryl sulfate is a dynamic cycle involving two principal enzymes that control its formation and breakdown.
-
Synthesis: The sulfation of cholesterol to form cholesteryl sulfate is catalyzed by sulfotransferase SULT2B1b .[4] This enzyme transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol.[1][5]
-
Hydrolysis: The reverse reaction, the conversion of cholesteryl sulfate back to cholesterol, is mediated by the enzyme steroid sulfatase (STS) .[1][3] STS is a hydrolase located in the endoplasmic reticulum that cleaves the sulfate ester bond.[1]
The relative activities of SULT2B1b and STS in a given tissue dictate the local concentration and physiological effects of cholesteryl sulfate.[3]
Key Enzymes in Cholesteryl Sulfate Metabolism
Sulfotransferase 2B1b (SULT2B1b)
SULT2B1b, also known as cholesterol sulfotransferase, is the primary enzyme responsible for synthesizing cholesteryl sulfate in humans.[5][6] It is a member of the cytosolic sulfotransferase family and exhibits specificity for cholesterol and other 3β-hydroxysteroids.[7][8]
-
Tissue Distribution: SULT2B1b is expressed in various tissues, including the liver, skin, prostate, placenta, and gastrointestinal tract.[8][9][10] Its high expression in the epidermis is crucial for skin barrier function.[3][4]
-
Substrate Specificity: While its preferred substrate is cholesterol, SULT2B1b can also sulfate pregnenolone, DHEA, and oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[5][8][11] The sulfation of oxysterols is a key regulatory mechanism, as it converts them from activators to antagonists of the Liver X Receptor (LXR).[6][8]
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the SULT2B1 gene can result in allozymes with altered enzymatic activity.[7] These variations can lead to significant inter-individual differences in cholesterol metabolism and disease susceptibility.[7][8]
Steroid Sulfatase (STS)
STS, or steryl-sulfatase, is a microsomal enzyme that hydrolyzes a variety of sulfated steroids, including cholesteryl sulfate, DHEA sulfate (DHEAS), and estrone (B1671321) sulfate (E1S).[12][13] By removing the sulfate group, STS plays a critical role in reactivating steroid hormones and regulating the levels of cholesteryl sulfate.[12]
-
Tissue Distribution: STS is broadly expressed in many tissues, with notably high levels in the liver and placenta.[3][14]
-
Pathophysiological Relevance: Deficiency in STS activity, caused by mutations in the STS gene, leads to the genetic disorder X-linked ichthyosis (XLI).[3] This condition is characterized by the accumulation of cholesteryl sulfate in the skin and plasma, resulting in dry, scaly skin.[3]
Endogenous Regulation by Signaling Pathways
The metabolism of cholesteryl sulfate is intricately linked with major metabolic and signaling networks, primarily through the action of nuclear receptors.
Liver X Receptor (LXR) and SREBP Signaling
LXRs (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[15] They are activated by oxysterols, which are oxidized derivatives of cholesterol.[16][17]
-
Oxysterol Sulfation: SULT2B1b sulfonates LXR-activating oxysterols (e.g., 25-HC).[8]
-
LXR Antagonism: The resulting sulfated oxysterols (e.g., 25HC3S) act as potent antagonists of LXR.[6][8][16]
-
Downregulation of Lipid Synthesis: By inhibiting LXR, 25HC3S leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis. This ultimately reduces intracellular lipid accumulation.[5]
-
Cholesterol Homeostasis: Cholesteryl sulfate itself can suppress the proteolytic activation of SREBP-2, the primary transcription factor governing cholesterol synthesis and uptake, thereby reducing intracellular cholesterol levels.[3] It also promotes the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3]
Hepatocyte Nuclear Factor 4α (HNF4α) Feedback Loop
In the liver, HNF4α is a key transcription factor involved in glucose metabolism.
-
SULT2B1b Induction: The SULT2B1b gene is a transcriptional target of HNF4α.[18]
-
CS Production: Increased HNF4α activity leads to higher SULT2B1b expression and subsequent production of cholesteryl sulfate.[18]
-
Feedback Inhibition: The resulting CS acts as a negative feedback signal, inhibiting the gluconeogenic activity of HNF4α.[9][18] This regulatory loop helps prevent uncontrolled glucose production.[18]
Retinoic Acid-Related Orphan Receptor α (RORα)
Cholesteryl sulfate has been identified as an endogenous ligand for RORα, a nuclear receptor involved in regulating genes related to development and metabolism.[9][19] Activation of RORα by CS is implicated in the expression of skin barrier proteins like filaggrin.[19]
Quantitative Data Summary
Table 1: Relative Activity of SULT2B1b Allozymes
This table summarizes the reported sulfating activity of various SULT2B1b allozymes resulting from non-synonymous single nucleotide polymorphisms (cSNPs), relative to the wild-type (WT) enzyme.[7]
| Allozyme (SNP) | Substrate | Relative Activity (% of WT) | Reference |
| Pro69Ala | Cholesterol | Dramatically Reduced | [7] |
| Thr73Met | Cholesterol | Dramatically Reduced | [7] |
| Arg274Gln | Cholesterol | Dramatically Reduced | [7] |
| Various | DHEA | Varies | [7] |
Note: Specific quantitative values for "dramatically reduced" activity can vary between studies and assay conditions.
Table 2: Representative Concentrations of Cholesteryl Sulfate
The concentration of cholesteryl sulfate varies significantly across different tissues and fluids.
| Tissue/Fluid | Condition | Concentration Range | Reference |
| Human Plasma | Normal | Overlaps with DHEA-Sulfate | [20] |
| Human Plasma | X-Linked Ichthyosis | ~10 times higher than normal | [21] |
| Epidermis | Normal | Highest in granular layer | [22] |
| Epidermis | X-Linked Ichthyosis | Significantly elevated | [3] |
Experimental Protocols
Protocol 1: Quantification of Cholesteryl Sulfate in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying cholesteryl sulfate.[23][24]
1. Sample Preparation and Extraction
- Internal Standard: To a serum sample (e.g., 300 µL), add a deuterated internal standard such as d7-Cholesterol Sulfate to correct for matrix effects and extraction variability.[23][24]
- Protein Precipitation: Add a 4:1 (v/v) solution of acetonitrile (B52724) and zinc sulfate (or a 1:1 mixture of methanol (B129727) and acetonitrile) to precipitate proteins.[23][24] Vortex and incubate (e.g., 15 minutes at -20°C).[23]
- Centrifugation: Centrifuge the sample (e.g., at 14,500 x g for 10 minutes) to pellet the precipitated proteins.[23][24]
- Dilution: Transfer the supernatant to a new tube and dilute with water.[23]
2. Solid-Phase Extraction (SPE)
- Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[23][24]
- Sample Loading: Load the diluted supernatant onto the conditioned cartridge.
- Washing: Wash the cartridge sequentially with water, hexane, and chloroform (B151607) to remove interfering lipids and unbound substances.[23][24]
- Elution: Elute the sulfated steroids, including cholesteryl sulfate, with methanol.[23][24]
3. LC-MS/MS Analysis
- Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[23] Reconstitute the residue in the initial mobile phase.[23][24]
- Chromatography: Inject the reconstituted sample into an LC system equipped with a suitable C18 column for separation.
- Mass Spectrometry: Detect and quantify cholesteryl sulfate and its internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
// Nodes
A[label="1. Sample Prep\n(Serum + Internal Standard)"];
B[label="2. Protein Precipitation\n(Acetonitrile/Methanol)"];
C [label="3. Solid-Phase Extraction\n(C18 Cartridge)"];
D [label="Wash (H₂O, Hexane)\nElute (Methanol)"];
E [label="4. Evaporation &\nReconstitution"];
F [label="5. LC-MS/MS Analysis\n(Separation & Detection)"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Protocol 2: In Vitro Steroid Sulfatase (STS) Activity Assay (Colorimetric/Fluorometric)
This protocol measures the activity of STS by quantifying the hydrolysis of a chromogenic or fluorogenic substrate.
1. Materials
- Cell Line: A cell line expressing STS (e.g., JEG-3) or purified/recombinant STS enzyme.[12][13]
- Assay Buffer: Phosphate buffer (pH 7.4) or Tris-HCl (pH 7.5).[12][13]
- Substrate: p-Nitrophenyl sulfate (pNPS) for a colorimetric assay or 4-methylumbelliferyl sulfate (4-MUS) for a fluorometric assay.[12][13]
- Stop Solution: Sodium hydroxide (B78521) (NaOH) for pNPS or Glycine-NaOH (pH 10.5) for 4-MUS.[12][13]
- Standard: p-nitrophenol (pNP) or 4-methylumbelliferone (B1674119) (4-MU) for the standard curve.[13][25]
- 96-well microplate and a microplate reader .[12][13]
2. Assay Procedure (Whole-Cell Example)
- Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.[12]
- Compound Treatment: For inhibition studies, incubate cells with various concentrations of a test inhibitor for a predetermined time.[12]
- Assay Initiation: Wash the cells with assay buffer. Add the substrate solution (e.g., pNPS in assay buffer) to each well to start the reaction.[12]
- Incubation: Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow the enzymatic reaction to proceed.[12]
- Reaction Termination: Stop the reaction by adding the stop solution.[12]
- Measurement: Measure the absorbance (e.g., 405 nm for p-nitrophenol) or fluorescence (Ex: 360 nm, Em: 460 nm for 4-MU) using a microplate reader.[12][13]
3. Data Analysis
- Subtract the background absorbance/fluorescence from all readings.
- Calculate the STS activity based on the standard curve generated with the product (pNP or 4-MU).
- For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine IC₅₀ values.[12]
// Nodes
A[label="1. Cell Seeding\n(96-well plate)"];
B[label="2. Compound Treatment\n(Incubate with Inhibitor)"];
C [label="3. Initiate Reaction\n(Add Substrate, e.g., 4-MUS)"];
D [label="4. Incubate at 37°C"];
E [label="5. Stop Reaction\n(Add Stop Solution)"];
F [label="6. Read Plate\n(Fluorescence/Absorbance)"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Conclusion
The endogenous regulation of cholesteryl sulfate metabolism is a highly complex process central to cellular physiology and disease. The delicate balance maintained by the synthetic enzyme SULT2B1b and the catabolic enzyme STS, governed by intricate nuclear receptor signaling pathways, underscores the importance of this metabolite. A thorough understanding of these regulatory networks is paramount for identifying novel therapeutic targets for a spectrum of disorders, from dermatological conditions like X-linked ichthyosis to systemic diseases such as cancer and metabolic syndrome. The continued refinement of analytical and biochemical assays will further empower researchers and drug development professionals to unravel the multifaceted roles of cholesteryl sulfate in human health and disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesteryl sulfate sodium | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 3. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 5. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 9. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cholesterol - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Sodium Cholesteryl Sulfate: A Key Signaling Molecule in Keratinocyte Function and Epidermal Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663) (SCS), commonly referred to as cholesterol sulfate (CS), has emerged as a critical signaling molecule in the epidermis. Beyond its structural role, CS is a potent regulator of keratinocyte differentiation, proliferation, and the formation of the skin's permeability barrier. The synthesis and degradation of CS are tightly controlled within the distinct layers of the epidermis, and dysregulation of its metabolism is a hallmark of skin disorders such as X-linked ichthyosis (XLI). This technical guide provides a comprehensive overview of the signaling pathways governed by CS in keratinocytes, presents quantitative data on its effects, and details key experimental protocols for its study.
The Cholesterol Sulfate Cycle in the Epidermis
In the epidermis, a dynamic equilibrium known as the "cholesterol sulfate cycle" governs the concentration of CS and cholesterol, potently regulating epidermal homeostasis.[1][2][3] This cycle involves two key enzymes with distinct localizations:
-
Cholesterol Sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol to form cholesterol sulfate.[1][3][4] Its expression and activity increase as keratinocytes differentiate and are particularly high in the lower, viable layers of the epidermis, such as the basal and granular layers.[1][3][4]
-
Steroid Sulfatase (STS): This enzyme hydrolyzes cholesterol sulfate back to cholesterol.[1][3][4] Its activity is highest in the outer layers of the stratum corneum.[4]
This spatial separation of synthesis and degradation creates a concentration gradient of cholesterol sulfate across the epidermis, which is crucial for normal skin function.[3]
Caption: The Cholesterol Sulfate Cycle in the Epidermis.
Quantitative Data on Cholesterol Sulfate in the Epidermis
The concentration of cholesterol sulfate and the activity of the enzymes involved in its metabolism vary significantly across the epidermal layers and are altered in pathological conditions.
| Parameter | Location/Condition | Value | Reference |
| Cholesterol Sulfate Concentration | Inner Stratum Corneum | ~5% of total lipid mass | [3] |
| Outer Stratum Corneum | ~1% of total lipid mass | [3] | |
| Stratum Corneum (X-linked Ichthyosis) | 10-12% of total lipid mass | [1][2][3] | |
| Enzyme Localization | |||
| Cholesterol Sulfotransferase (SULT2B1b) | Basal & Suprabasal Layers | Predominantly Expressed | [1][3] |
| Steroid Sulfatase (STS) | Granular Layer & Stratum Corneum | Peak Activity | [3] |
| Pathological State | |||
| X-linked Ichthyosis (XLI) | Genetic Cause | Steroid Sulfatase (STS) deficiency | [1][2][3] |
| Incidence | 1 in 2,000 to 1 in 6,000 males | [3] |
Cholesterol Sulfate Signaling in Keratinocyte Differentiation
Cholesterol sulfate is not merely a metabolic intermediate but an active signaling molecule that promotes the terminal differentiation of keratinocytes.[1][4] This is achieved through multiple interconnected pathways.
Activation of Protein Kinase C η (PKCη)
Cholesterol sulfate directly activates the eta isoform of protein kinase C (PKCη).[1] This activation is a key event in the signaling cascade that leads to the expression of late differentiation markers.
Upregulation of Differentiation Markers
Treatment of keratinocytes with cholesterol sulfate leads to a significant increase in the expression of key differentiation markers, including:
-
Involucrin (B1238512): An early marker of keratinocyte differentiation, involucrin is a precursor of the cornified envelope.[1][5]
-
Filaggrin and Loricrin: These are late differentiation markers and major components of the cornified envelope.[1][6][7]
-
Transglutaminase 1 (TGM1): This enzyme is crucial for cross-linking proteins to form the cornified envelope.[6]
Studies have shown that CS can increase involucrin mRNA and protein levels by 2- to 3-fold in normal human keratinocytes.[5]
Transcriptional Regulation via RORα and AP-1
Cholesterol sulfate influences gene expression through nuclear receptors and transcription factors:
-
Retinoic Acid Receptor-related Orphan Receptor α (RORα): Cholesterol sulfate is a putative natural ligand for RORα.[8][9] It can induce the expression of RORα, which in turn increases the expression of filaggrin.[8][9]
-
Activator Protein-1 (AP-1): CS stimulates the transcription of involucrin by increasing the levels of the AP-1 family members Fra-1, Fra-2, and JunD.[5]
Caption: Signaling Pathways of SCS in Keratinocyte Differentiation.
Experimental Protocols
This section provides methodologies for key experiments used to investigate the cholesterol sulfate cycle and its effects on keratinocytes.
Keratinocyte Cell Culture and Differentiation
Objective: To culture primary human epidermal keratinocytes and induce differentiation.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Hydrocortisone
-
Calcium Chloride (CaCl₂)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Plate cryopreserved HEK cells in T-75 flasks containing KGM supplemented with low calcium (around 0.03-0.1 mM) to maintain a basal, proliferative state.[10]
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[11]
-
Induction of Differentiation: When the cells reach approximately 80% confluency, switch to a high-calcium medium (≥1.2 mM CaCl₂) to induce differentiation.[10]
-
Monitoring Differentiation: Observe morphological changes (stratification, decreased proliferation) and analyze the expression of differentiation markers at different time points (e.g., 24, 48, 72 hours) post-calcium switch.
Analysis of Cholesterol Sulfate by Reverse-Phase Thin-Layer Chromatography (RP-TLC)
Objective: To quantify the amount of cholesterol sulfate in serum or cell lysates.
Materials:
-
Serum sample or cell lysate
-
Acetone (cold)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Deionized water
-
Dioxane
-
Sulfuric acid
-
RP-18 TLC plates
-
Developing solvent (e.g., chloroform:methanol:water)
-
Phosphomolybdic acid staining solution
-
Cholesterol standard
-
TLC scanner/densitometer
Protocol:
-
Lipid Extraction: Precipitate proteins from the sample by adding cold acetone, vortexing, and centrifuging. Collect the supernatant containing lipids.[12]
-
SPE Cleanup: Condition a C18 SPE cartridge with methanol and then water. Load the lipid extract and wash to remove interfering substances. Elute the sulfated steroids with methanol.
-
Solvolysis (Desulfation): Add a solution of dioxane and sulfuric acid to the dried eluate and incubate to hydrolyze cholesterol sulfate to cholesterol.
-
TLC Separation: Spot the desulfated sample and cholesterol standards onto an RP-18 TLC plate. Develop the plate in a suitable solvent system.
-
Visualization and Quantification: Dry the plate and spray with phosphomolybdic acid solution, then heat to visualize the cholesterol spots. Quantify the cholesterol concentration using a TLC scanner by comparing the peak areas of the samples to the calibration curve generated from the standards. The initial cholesterol sulfate concentration can then be calculated.[12][13]
Caption: Workflow for RP-TLC Analysis of Cholesterol Sulfate.
Western Blot Analysis of Differentiation Markers
Objective: To determine the protein expression levels of keratinocyte differentiation markers.
Materials:
-
Keratinocyte cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-involucrin, anti-filaggrin, anti-loricrin, anti-TGM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse keratinocytes in RIPA buffer and determine the protein concentration.[14]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
Sodium cholesteryl sulfate is a multifaceted signaling molecule that plays a pivotal role in epidermal homeostasis. The cholesterol sulfate cycle, with its key enzymes SULT2B1b and STS, creates a dynamic signaling environment that is essential for proper keratinocyte differentiation, desquamation, and permeability barrier function. A thorough understanding of the signaling pathways modulated by CS, including the PKC, AP-1, and RORα pathways, has been instrumental in elucidating the pathophysiology of X-linked ichthyosis and offers potential targets for therapeutic intervention in various scaling skin disorders.
Future research should focus on:
-
The identification of specific cell surface receptors for cholesterol sulfate.
-
A more detailed characterization of the downstream targets of CS-activated signaling cascades.
-
The development of modulators of SULT2B1b and STS activity as potential therapeutic agents for skin diseases.
This technical guide provides a foundational understanding of the role of this compound in keratinocyte biology and offers practical protocols for its investigation. This knowledge is crucial for academic researchers and industry professionals working on the development of novel dermatological therapies.
References
- 1. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]
- 8. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keratinocyte-transfection.com [keratinocyte-transfection.com]
- 12. benchchem.com [benchchem.com]
- 13. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysosomal acid lipase over-expression disrupts lamellar body genesis and alveolar structure in the lung - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Cholesteryl Sulfate in Human Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS), the 3β-sulfate ester of cholesterol, has transitioned from being considered a mere metabolic byproduct to a molecule of significant interest in biomedical research.[1] Initially identified in the mid-20th century, its multifaceted roles in crucial physiological processes have been progressively unveiled.[1] This endogenous steroid is now recognized as a key player in skin barrier function, immune regulation, steroidogenesis, and the stabilization of cell membranes.[1][2] Synthesized primarily by the sulfotransferase SULT2B1b, CS is found in various human tissues and fluids, including the skin, adrenal glands, liver, and brain.[2][3] Its unique physicochemical properties, conferred by the addition of a sulfate group, allow it to participate in a distinct set of biological interactions compared to its precursor, cholesterol.[2] Dysregulation of CS levels has been linked to several pathological conditions, notably X-linked ichthyosis.[2][4] This guide provides a comprehensive overview of the discovery, history, and physiological significance of cholesteryl sulfate, presenting quantitative data, detailed experimental protocols, and visualizations of its intricate signaling pathways.
A Historical Timeline of Cholesteryl Sulfate Research
The understanding of cholesteryl sulfate's importance has evolved over several decades, marked by pivotal discoveries that have illuminated its physiological significance.[1]
| Year | Milestone | Key Researchers/Contributors | Significance |
| 1964 | First isolation of cholesteryl sulfate from bovine adrenal glands.[1] | Seymour Lieberman and colleagues | Marked the initial discovery of cholesteryl sulfate as a naturally occurring compound.[1] |
| 1966 | Preliminary observations of cholesteryl sulfate in various human tissues and fluids, including the brain, liver, and kidneys.[1] | H.W. Moser, A.B. Moser, and J.C. Orr | Expanded the known distribution of cholesteryl sulfate in the human body, hinting at its physiological importance.[1] |
| 1967 | Isolation of cholesteryl sulfate from human aortas and adrenal tumors.[1] | N.M. Drayer and Seymour Lieberman | Linked cholesteryl sulfate to cardiovascular tissues and pathologies.[1] |
| 1974 | Proposed a role for cholesteryl sulfate in stabilizing erythrocyte membranes.[1] | Bleau et al. | First suggestion of its function in membrane structure and stability.[1][5] |
| 2003 | Identification of SULT2B1b as the primary enzyme for cholesterol sulfation in humans.[1] | Strott CA, Higashi Y | Elucidated the key biosynthetic pathway for cholesteryl sulfate.[1] |
| 2004 | Crystal structure of the RORα ligand-binding domain in complex with cholesteryl sulfate.[1] | Kallen et al. | Provided structural evidence for cholesteryl sulfate as a natural ligand for the orphan nuclear receptor RORα, revealing its role in transcriptional regulation.[1] |
| 2016 | Discovery of cholesteryl sulfate's role in inhibiting T-cell receptor signaling.[1][6] | Wang et al. | Uncovered a crucial role for cholesteryl sulfate in modulating the adaptive immune response.[1][6] |
Quantitative Data
The concentration of cholesteryl sulfate varies significantly across different human tissues and fluids, reflecting its diverse physiological roles.
Table 2.1: Concentration of Cholesteryl Sulfate in Human Tissues and Fluids
| Tissue/Fluid | Concentration | Notes |
| Plasma/Serum | 1.3 - 2.6 µg/mL | One of the most abundant steroid sulfates in circulation.[7] |
| Red Blood Cells | - | A normal constituent of erythrocyte membranes, contributing to their stability.[5] |
| Platelets | - | Present in platelet membranes and supports adhesion.[5][8] |
| Skin (Epidermis) | Increases from 1% to 5% of total lipids from the basal to the granular layer, then decreases to 1% in the stratum corneum.[9] | Plays a crucial role in epidermal differentiation and barrier function.[9] The heel of the foot has the lowest concentration.[10] |
| Adrenal Glands | 0.05 to 0.8 nmol/mg protein in mitochondria.[11] | Involved in the regulation of steroidogenesis.[11] |
| Liver | Widely distributed.[5] | - |
| Brain | Widely distributed.[3] | - |
| Seminal Plasma | Present.[7] | Implicated in sperm capacitation.[7] |
| Urine and Feces | Present.[5] | Routes of excretion.[5] |
Biosynthesis and Metabolism
The homeostasis of cholesteryl sulfate is tightly regulated by the balance between its synthesis by sulfotransferase 2B1b (SULT2B1b) and its hydrolysis by steroid sulfatase (STS).[12]
The biosynthesis of CS involves two main steps: the activation of inorganic sulfate to form the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and the subsequent transfer of the sulfonate group to cholesterol by SULT2B1b.[4][13] Dietary sulfate is absorbed and activated in a two-step enzymatic reaction catalyzed by the bifunctional PAPS synthase complex.[13] First, ATP sulfurylase (ATPS) generates adenosine-5'-phosphosulfate (B1198388) (APS).[13] Then, the APS kinase (APSK) domain phosphorylates APS to yield PAPS.[13] Finally, SULT2B1b, located mainly in the cytoplasm and Golgi membrane, catalyzes the transfer of the activated sulfate group from PAPS to the 3β-hydroxyl group of cholesterol to produce CS.[13][14]
Conversely, the catabolism of CS back to cholesterol is mediated by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester bond.[15]
Figure 1: Biosynthesis and metabolism of cholesteryl sulfate.
Physiological Roles and Signaling Pathways
Cholesteryl sulfate is a pleiotropic molecule involved in a wide range of physiological processes.[2]
Epidermal Barrier Function
CS is essential for the formation and maintenance of the skin's permeability barrier.[3] In the epidermis, the concentration of CS increases as keratinocytes differentiate, moving from the basal layer to the granular layer.[9] This accumulation of CS stimulates the expression of key differentiation markers like filaggrin and involucrin (B1238512) and activates protein kinase C isoforms, promoting the formation of the cornified envelope.[3] In the outermost layer, the stratum corneum, steroid sulfatase (STS) hydrolyzes CS back to cholesterol, a process critical for proper desquamation (shedding of dead skin cells).[7][9] A deficiency in STS leads to the accumulation of CS and the clinical phenotype of recessive X-linked ichthyosis (RXLI), characterized by impaired desquamation and a defective skin barrier.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol - Wikipedia [en.wikipedia.org]
- 11. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Sodium Cholesteryl Sulfate in Steroidogenesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sodium cholesteryl sulfate (B86663) (CS), a sulfated form of cholesterol ubiquitously present in mammalian tissues, plays a complex and dual role in the intricate process of steroidogenesis. While traditionally viewed as an inert metabolite, emerging evidence highlights its active participation as both a modulator and a substrate in the steroidogenic pathway. This technical guide provides a comprehensive overview of the involvement of CS in steroid hormone biosynthesis, detailing its inhibitory and substrate-level activities, the key enzymes governing its metabolism, and the experimental evidence elucidating its mechanisms of action. This document is intended to serve as a resource for researchers and professionals in endocrinology, biochemistry, and drug development, offering insights into the nuanced regulation of steroidogenesis and potential avenues for therapeutic intervention.
Introduction to Steroidogenesis
Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This multi-step enzymatic cascade is fundamental for a vast array of physiological functions, including sexual development, stress response, and metabolic regulation. The initial and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), located on the inner mitochondrial membrane.[1][2][3][4] The transport of cholesterol from the outer to the inner mitochondrial membrane is a critical regulatory point, facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][5][6]
The Inhibitory Role of Cholesteryl Sulfate in Steroidogenesis
A significant body of evidence points to an inhibitory function of sodium cholesteryl sulfate in steroid production. This inhibition appears to be mediated through multiple mechanisms, primarily targeting the availability and transport of the cholesterol substrate.
Downregulation of Steroidogenic Acute Regulatory (StAR) Protein
Studies utilizing the human adrenocortical carcinoma H295R cell line have demonstrated that CS can significantly reduce the production of pregnenolone.[1][7] This effect is directly linked to a decrease in the levels of the StAR protein.[1] Further investigation revealed that CS suppresses the gene expression of StAR, leading to reduced StAR mRNA levels and promoter activity.[7] The reduction in StAR protein compromises the transport of cholesterol into the mitochondria, thereby limiting the substrate available for P450scc and curtailing steroid synthesis.
Allosteric Inhibition of Intramitochondrial Cholesterol Movement
Research using isolated rat adrenal mitochondria has uncovered another layer of inhibition by CS. Exogenously added CS was found to inhibit the conversion of cholesterol to pregnenolone.[8][9] This inhibition is non-competitive with respect to cholesterol and does not affect the activity of the P450scc enzyme itself, suggesting an allosteric mechanism.[8] The data supports the hypothesis that CS inhibits an intramitochondrial cholesterol translocation system, distinct from the StAR protein, that is responsible for moving cholesterol into a steroidogenic pool.[9]
Data Presentation
Table 1: Inhibitory Effects of this compound on Steroidogenesis
| Parameter | Experimental System | Concentration of CS | Observed Effect | Reference |
| Pregnenolone Production | Human Adrenocortical Carcinoma H295R cells | > 50 µg/ml | Significant (P<0.05) decrease | [1][7] |
| StAR Protein Level | Human Adrenocortical Carcinoma H295R cells | 50 µg/ml | Decrease | [1][7] |
| StAR mRNA Level | Human Adrenocortical Carcinoma H295R cells | Not specified | Decrease | [7] |
| StAR Promoter Activity | Human Adrenocortical Carcinoma H295R cells | Not specified | Decrease | [7] |
| Cholesterol Side-Chain Cleavage | Isolated Rat Adrenal Mitochondria | Ki ≈ 6 µM | Inhibition | [9] |
| Endogenous CS Content | Rat Adrenal Mitochondria | 0.05 - 0.8 nmol/mg protein | Inverse correlation with side-chain cleavage activity | [8] |
Cholesteryl Sulfate as a Substrate: The Sulfated Steroid Pathway
Contrary to its inhibitory role, CS can also serve as a direct precursor in a "sulfated steroid pathway." This parallel route for steroid synthesis involves the direct conversion of sulfated precursors.
Conversion to Pregnenolone Sulfate
The mitochondrial P450scc enzyme system is capable of metabolizing CS to pregnenolone sulfate.[8][10][11] This suggests that steroidogenesis can proceed without the initial removal of the sulfate group. This pathway's existence is further supported by the presence of various sulfated steroids in circulation and tissues.[10][12]
The Pivotal Role of Steroid Sulfatase (STS)
The balance between the inhibitory effects of CS and the pro-steroidogenic potential of free cholesterol is critically regulated by the enzyme steroid sulfatase (STS).
Hydrolysis of Cholesteryl Sulfate
STS, a membrane-bound protein in the endoplasmic reticulum, catalyzes the desulfation of CS and other 3β-hydroxysteroid sulfates, yielding free cholesterol and the respective unconjugated steroids.[1][13] This action effectively removes the inhibitory CS and provides the necessary substrate for the primary steroidogenic pathway.
Stimulation of Steroidogenesis
Overexpression of STS has been shown to increase StAR protein levels and stimulate steroid production.[1] This is attributed to the increased availability of free cholesterol, which can positively influence StAR protein translation and stability.[1] The ubiquitous presence of STS in steroidogenic tissues, including the adrenal glands, ovaries, testes, and placenta, underscores its physiological importance in regulating steroid hormone synthesis.[1][14]
Experimental Protocols
Protocol 1: Cell Culture and Steroidogenesis Assay in H295R Cells
-
Cell Culture: Human adrenocortical carcinoma H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/ml) for a specified duration (e.g., 24-48 hours).
-
Pregnenolone Assay: After treatment, the culture medium is collected. The concentration of pregnenolone is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Pregnenolone production in CS-treated cells is compared to that of control cells. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Protocol 2: Western Blot Analysis of StAR Protein
-
Cell Lysis: Following treatment as described in Protocol 1, H295R cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the StAR protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.
Protocol 3: RT-PCR for StAR mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control H295R cells using a commercial RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for the StAR gene. Primers for a housekeeping gene (e.g., GAPDH) are used as an internal control.
-
Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The relative expression of StAR mRNA is determined by comparing the band intensity of StAR to that of the housekeeping gene. For quantitative analysis, real-time PCR (qPCR) is performed.
Mandatory Visualizations
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The steroidogenic acute regulatory protein (StAR): a window into the complexities of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the StAR protein in steroidogenesis: challenges for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol sulfate inhibits adrenal mitochondrial cholesterol side chain cleavage at a site distinct from cytochrome P-450scc. Evidence for an intramitochondrial cholesterol translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
Preliminary Investigation of Sodium Cholesteryl Sulfate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663) (SCS), the sodium salt of cholesteryl sulfate (CS), is an endogenous metabolite implicated in various physiological and pathological processes. Emerging evidence highlights its significant role in the tumor microenvironment, particularly in mediating immune evasion. This technical guide provides a comprehensive overview of the current understanding of SCS in cancer research, focusing on its mechanism of action, relevant signaling pathways, and methods for its investigation. While direct cytotoxic effects of SCS on cancer cells, as measured by IC50 values, are not extensively documented in publicly available literature, its role in promoting cancer progression through other mechanisms is a growing area of interest.
Data Presentation
The following tables summarize quantitative data regarding the expression and effects of cholesteryl sulfate and its synthesizing enzyme, SULT2B1b, in cancer.
Table 1: Cholesteryl Sulfate (CS) and SULT2B1b Levels in Cancer
| Cancer Type | Comparison | Fold Change in Cholesteryl Sulfate/SULT2B1b Expression | Reference |
| Various Cancers | Tumor vs. Surrounding Tissue | 5 to 500-fold increase in CS | [1] |
| Prostate Cancer | Cancerous vs. Normal Tissue | Almost exclusively detected in cancerous tissue | [2] |
| Colon Cancer | Cancerous vs. Normal Tissue | Abundantly produced in cancerous tissue | [3] |
Table 2: Effects of SULT2B1b Modulation on Cancer Cell Phenotypes
| Cell Line | Modulation | Effect | Quantitative Change | Reference |
| Hepa1-6 (Hepatocellular Carcinoma) | SULT2B1b Knockdown | Induced cell-cycle arrest and apoptosis | Significant increase in FAS; decrease in cyclinB1, BCL2, MYC | [4] |
Signaling Pathways
The primary described mechanism of action for cholesteryl sulfate in cancer involves the inhibition of T-cell infiltration into the tumor microenvironment. This is mediated by the SULT2B1b/CS/DOCK2 signaling axis.
SULT2B1b/CS/DOCK2 Signaling Pathway in Tumor Immune Evasion
Cancer cells with high expression of the enzyme Sulfotransferase Family 2B Member 1 (SULT2B1b) convert cholesterol into cholesteryl sulfate (CS).[3] This CS is then secreted into the tumor microenvironment, where it acts as a direct inhibitor of the Dedicator of cytokinesis 2 (DOCK2) protein in effector T-cells.[3] DOCK2 is a Rac activator that is critical for the migration and activation of lymphocytes.[3] By inhibiting DOCK2, CS prevents the infiltration of effector T-cells into the tumor, creating an immunosuppressive shield that allows cancer cells to evade the host immune response.[3]
While the direct role of SCS in other signaling pathways is less clear, cholesterol itself is known to influence pathways like Wnt/β-catenin and PI3K/Akt, which are frequently dysregulated in cancer.[5][6] However, further research is needed to determine if SCS specifically modulates these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of sodium cholesteryl sulfate in cancer research.
Quantification of Cholesteryl Sulfate in Tumor Tissue by Mass Spectrometry
Principle: This protocol describes the extraction of lipids from tumor tissue and subsequent quantification of cholesteryl sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Fresh or frozen tumor tissue
-
Homogenizer
-
Water (LC-MS grade)
-
Internal standard (e.g., deuterated cholesteryl sulfate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh a portion of the tumor tissue (e.g., 50-100 mg).
-
Add a known amount of internal standard.
-
Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v).
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer extraction by adding chloroform and water to the homogenate to create a biphasic system.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid or ammonium (B1175870) acetate).
-
Detect cholesteryl sulfate and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for cholesteryl sulfate is typically m/z 465.4 -> 97.0 ([HSO4]⁻).
-
-
Quantification:
-
Generate a standard curve using known concentrations of cholesteryl sulfate.
-
Calculate the concentration of cholesteryl sulfate in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vivo Tumor Model and Analysis of T-Cell Infiltration
Principle: This protocol describes the establishment of a syngeneic tumor model in mice to evaluate the effect of cholesteryl sulfate-producing tumors on T-cell infiltration.
Materials:
-
Cancer cell line (e.g., colon or breast cancer) engineered to overexpress SULT2B1b (and a mock-transfected control line)
-
Syngeneic mice (e.g., C57BL/6)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Flow cytometer
-
Antibodies for T-cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Tumor Implantation:
-
Culture SULT2B1b-overexpressing and mock-transfected cancer cells.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
At a predetermined endpoint (e.g., when tumors reach a certain size), euthanize the mice and excise the tumors.
-
Mechanically dissociate the tumors and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm).
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the stained cells by flow cytometry to quantify the percentage of different T-cell populations within the tumor.
-
Western Blot for SULT2B1b Expression
Principle: This protocol describes the detection and semi-quantification of SULT2B1b protein expression in cancer cell lysates.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SULT2B1b
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cultured cancer cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SULT2B1b overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to semi-quantify the expression of SULT2B1b relative to a loading control (e.g., β-actin).
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow of key experiments and the logical relationships in the study of this compound in cancer.
Conclusion
The preliminary investigation of this compound in cancer research reveals a compelling role for this molecule in the tumor microenvironment. The primary mechanism identified is its contribution to immune evasion through the inhibition of T-cell infiltration via the SULT2B1b/CS/DOCK2 signaling axis. While direct cytotoxicity data for SCS is lacking, its influence on the tumor immune landscape suggests that targeting the synthesis or activity of SCS could be a promising therapeutic strategy, potentially in combination with immunotherapies. Further research is warranted to elucidate the full spectrum of SCS's involvement in other cancer-related signaling pathways and to develop targeted inhibitors for clinical application. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the role of this compound in cancer progression.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Elevated Levels of Cholesterol-Rich Lipid Rafts in Cancer Cells Are Correlated with Apoptosis Sensitivity Induced by Cholesterol-Depleting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol activates the Wnt/PCP-YAP signaling in SOAT1-targeted treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Promotes Colorectal Cancer Growth by Activating the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amphipathic Paradox: A Technical Guide to Sodium Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical characteristics of sodium cholesteryl sulfate (B86663) (SCS), a molecule of significant interest in drug delivery and biomedical research. Its unique amphipathic nature, stemming from a bulky, hydrophobic cholesterol backbone and a charged, hydrophilic sulfate group, governs its behavior in aqueous and lipid environments, making it a valuable tool for enhancing the solubility and delivery of therapeutic agents. This document provides a summary of its known properties, detailed experimental protocols for characterization, and visualizations to elucidate its molecular behavior.
Core Physicochemical Properties of Sodium Cholesteryl Sulfate
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₅NaO₄S | [1][2][3] |
| Molecular Weight | 488.70 g/mol | [1][3] |
| Solubility in Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Solubility in Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Solubility in Chloroform:Methanol (1:1) | ~10 mg/mL | [5] |
| Solubility in Water | Poorly soluble | [6] |
Understanding the Amphipathic Structure
The dual character of this compound is fundamental to its function. The molecule consists of a rigid, polycyclic cholesterol core that is highly lipophilic, and a flexible sulfate head group that is charged and hydrophilic. This distinct separation of polarity within a single molecule drives its self-assembly in different solvent environments.
Micellization and Self-Assembly
In aqueous solutions, when the concentration of an amphipathic molecule like this compound surpasses its critical micelle concentration (CMC), the molecules self-assemble into spherical structures known as micelles. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The hydrophobic cholesterol moieties form the core of the micelle, creating a microenvironment capable of solubilizing lipophilic drugs, while the hydrophilic sulfate head groups remain exposed to the aqueous phase.
Experimental Protocols for Physicochemical Characterization
While specific experimental data for this compound is limited, the following are detailed, generalized protocols for determining the key physicochemical properties of amphipathic molecules. These methods are standard in the field and would be applicable to the characterization of SCS.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, DMSO, DMF, ethanol).
-
Ensure enough solid is present to form a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Methodology: Surface Tensiometry
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in deionized water. Due to its poor water solubility, a co-solvent like DMSO may be initially used to dissolve the compound, followed by dilution in water, ensuring the final co-solvent concentration is low and constant across all measurements.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution with deionized water to cover a wide range of concentrations, both below and above the expected CMC.
-
-
Surface Tension Measurement:
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Ensure the instrument is properly calibrated with a known standard (e.g., pure water).
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau where the surface tension remains relatively constant.
-
The CMC is determined from the intersection of the two linear portions of the graph.
-
Conclusion
This compound stands out as a molecule with significant potential in pharmaceutical sciences due to its inherent amphipathic properties. While a precise CMC value remains to be definitively established in the literature, its ability to self-assemble and interact with lipidic structures is clear. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of SCS and similar amphipathic molecules, enabling researchers to further unlock their potential in advanced drug delivery systems and other biomedical applications.
References
- 1. This compound | C27H45NaO4S | CID 23679068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2864-50-8: cholesteryl sulfate sodium salt [cymitquimica.com]
- 3. This compound 2864-50-8 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
The Biophysical Landscape of Sodium Cholesteryl Sulfate-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663) (SCS), a sulfated derivative of cholesterol, is an endogenous molecule increasingly recognized for its significant role in a multitude of physiological and pathological processes. Far from being an inert metabolite, SCS acts as a critical signaling molecule, modulating the function of various proteins and influencing cellular pathways. Its interactions with proteins are central to its biological activity, governing processes from intracellular cholesterol trafficking to gene expression and enzyme regulation.
This technical guide provides an in-depth exploration of the interaction of sodium cholesteryl sulfate with its protein partners. We delve into the quantitative biophysical parameters that define these interactions, present detailed experimental protocols for their characterization, and visualize the complex signaling networks and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of SCS and for professionals in drug development targeting pathways modulated by this unique sterol sulfate.
Quantitative Analysis of SCS-Protein Interactions
The binding of this compound to proteins can be characterized by various quantitative parameters, including dissociation constants (Kd), which indicate binding affinity, and thermodynamic parameters (ΔH, ΔS), which describe the energetic drivers of the interaction. The following tables summarize the available quantitative data for key protein interactions.
| Protein Target | Ligand | Method | Parameter | Value | Reference |
| Niemann-Pick C2 (NPC2) | This compound | Functional Assay | EC50 | 50 µM | [1] |
| Niemann-Pick C2 (hNPC2) | Dehydroergosterol | Fluorescence | Kd | 0.19 ± 0.07 µM (at pH 5.0) | |
| Niemann-Pick C2 (hNPC2) | Dehydroergosterol | Fluorescence | Kd | 0.66 ± 0.39 µM (at pH 7.0) | |
| Niemann-Pick C1 (NPC1) Domain 2 | Niemann-Pick C2 (NPC2) | Surface Plasmon Resonance | Kd | ~2 µM | |
| Table 1: Binding Affinities of SCS and Related Ligands with Cholesterol Transport Proteins. |
| Protein Target | Ligand | Finding | Method | Reference |
| Retinoic Acid-Related Orphan Receptor α (RORα) | This compound | Higher affinity than cholesterol | Differential Scanning Calorimetry, Mass Spectrometry | [2] |
| Niemann-Pick C2 (NPC2) | This compound | Greater apparent affinity than cholesterol | Crystallography | [3] |
| Table 2: Qualitative and Comparative Binding Data for SCS. |
Structural Basis of Interaction
The specific recognition of this compound by proteins is dictated by the three-dimensional architecture of their binding pockets. X-ray crystallography studies have provided valuable insights into these interactions.
Retinoic Acid-Related Orphan Receptor α (RORα)
The crystal structure of the RORα ligand-binding domain in complex with cholesterol sulfate reveals that the sulfate group forms additional hydrogen bonds with three key residues: Gln289, Tyr290, and Arg370.[2] These interactions, which are absent in the complex with cholesterol, are responsible for the observed higher binding affinity of the sulfated form.[2]
Niemann-Pick C2 (NPC2)
In the NPC2-cholesterol sulfate complex, the sterol is buried in a deep hydrophobic tunnel.[3] Uniquely, the sulfate group at the 3-position is exposed to the solvent and does not form direct hydrogen bonds with the protein, a departure from typical sterol-protein interactions where the polar group is partnered by amino acid residues.[3][4]
Signaling Pathways Modulated by SCS
This compound is a key regulator of several signaling pathways, influencing cellular metabolism and differentiation.
Cholesterol Homeostasis via SREBP2
SCS is an agonist of cholesterol biosynthesis.[1] It competitively binds to NPC2, which in turn leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2).[1] Activated SREBP2 is a transcription factor that promotes the expression of genes involved in cholesterol synthesis.
Protein Kinase C (PKC) Signaling
SCS has been shown to activate multiple isoforms of Protein Kinase C, particularly PKCη, PKCδ, and PKCε.[5][6] This activation is crucial for processes like keratinocyte differentiation, where SCS induces the expression of granular layer proteins.[6]
References
- 1. Cholesteryl sulfate (sodium) | The Arabidopsis Gene Expression Database [arexdb.org]
- 2. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STRUCTURAL BASIS OF STEROL BINDING BY NPC2, A LYSOSOMAL PROTEIN DEFICIENT IN NIEMANN-PICK TYPE C2 DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common structural features of cholesterol binding sites in crystallized soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Sodium Cholesteryl Sulfate in the Architecture and Function of Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium cholesteryl sulfate (B86663) (SCS), a sulfated derivative of cholesterol, is an integral component of mammalian cell membranes, where it plays a pivotal, yet distinct, role compared to its well-known precursor. Its unique physicochemical properties, conferred by the anionic sulfate group, lead to a specific localization and function within the intricate landscape of the plasma membrane, particularly within specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-enriched platforms are critical hubs for cellular signaling, protein trafficking, and membrane fluidity modulation. This in-depth technical guide provides a comprehensive overview of the foundational research on sodium cholesteryl sulfate and its intimate relationship with lipid rafts. It delves into the biophysical properties of SCS, its influence on lipid raft stability and composition, and its involvement in key signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and target SCS-lipid raft interactions for therapeutic benefit.
Introduction to this compound and Lipid Rafts
This compound is an endogenous steroid synthesized primarily by the sulfotransferase enzyme SULT2B1b.[1] Unlike cholesterol, which is embedded deep within the hydrophobic core of the lipid bilayer, the amphipathic nature of SCS, with its polar sulfate head group, positions it at the water-lipid interface.[1] This unique orientation has profound implications for its influence on membrane properties.
Lipid rafts are dynamic, ordered membrane microdomains enriched in cholesterol, sphingolipids, and specific membrane proteins.[2] They are thought to function as signaling platforms by concentrating or excluding specific proteins, thereby facilitating or inhibiting cellular processes.[3] The integrity and function of lipid rafts are critically dependent on their lipid composition, particularly the presence of cholesterol.[4] Given that SCS is known to be confined to these sphingolipid-cholesterol-rich domains, its role in modulating the structure and function of lipid rafts is a subject of intense research.[5]
Quantitative Data on the Effects of this compound
The incorporation of this compound into model membranes has quantifiable effects on their biophysical properties. The following tables summarize key findings from studies investigating the impact of SCS on membrane fluidity, order, and protein composition within lipid rafts.
Table 1: Effect of this compound on Membrane Biophysical Properties [5]
| Membrane Model | Cholesteryl Sulfate (mol%) | Anisotropy () | Membrane Order (GP) | Surface Zeta Potential (ζ) (mV) |
| Cholesterol-Poor (PLPC:Chol 95:5) | 0 | 0.150 ± 0.002 | 0.35 ± 0.01 | -15.0 ± 1.0 |
| 2 | 0.152 ± 0.003 | 0.38 ± 0.02 | -20.5 ± 1.5 | |
| 5 | 0.155 ± 0.002 | 0.42 ± 0.01 | -28.0 ± 2.0 | |
| 10 | 0.160 ± 0.004 | 0.48 ± 0.02 | -35.5 ± 2.5 | |
| Cholesterol-Rich (PLPC:Chol:SM:DMPE 30:25:30:15) | 0 | 0.280 ± 0.005 | 0.65 ± 0.03 | -10.0 ± 0.8 |
| 2 | 0.281 ± 0.004 | 0.67 ± 0.02 | -14.5 ± 1.2 | |
| 5 | 0.283 ± 0.006 | 0.70 ± 0.03 | -21.0 ± 1.8 | |
| 10 | 0.285 ± 0.005 | 0.73 ± 0.04 | -29.0 ± 2.2 |
Data is presented as mean ± standard deviation. Anisotropy is inversely related to membrane fluidity. The Laurdan Generalization Polarization (GP) value is directly related to membrane order.
Key Signaling Pathways Modulated by this compound and Lipid Rafts
The localization of SCS within lipid rafts positions it to influence critical signaling events that are initiated or regulated within these microdomains. Two prominent examples are the T-cell receptor (TCR) signaling pathway and the sterol regulatory element-binding protein 2 (SREBP-2) pathway.
T-Cell Receptor (TCR) Signaling
TCR signaling is a cornerstone of the adaptive immune response and is known to be initiated within lipid rafts. This compound has been shown to be a negative regulator of TCR signaling.[6] It is believed to competitively displace cholesterol from the TCRβ transmembrane domain, leading to the disruption of TCR multimers and subsequent inhibition of downstream signaling cascades.[6]
SREBP-2 Cholesterol Biosynthesis Pathway
The SREBP-2 pathway is a central regulatory mechanism for maintaining cholesterol homeostasis. This compound has been identified as an agonist of cholesterol biosynthesis by activating SREBP-2.[7] It is proposed that SCS competitively binds to NPC2, a protein involved in intracellular cholesterol transport, leading to the activation of SREBP-2 and the subsequent upregulation of genes involved in cholesterol synthesis.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and lipid rafts.
Synthesis of this compound
Two common methods for the chemical synthesis of this compound are presented below.
Method A: Sulfamic Acid Method [8]
-
Materials: Cholesterol, Sulfamic acid, N,N-Dimethylformamide (DMF), Anhydrous methanol (B129727), Three-necked flask, Heating mantle with magnetic stirrer, Crystallization dish, Filtration apparatus.
-
Protocol:
-
Dissolve cholesterol in DMF in a three-necked flask with heating and stirring.
-
Once completely dissolved, add sulfamic acid (a molar ratio of cholesterol to sulfamic acid of 1:1.5 is a good starting point).
-
Heat the reaction mixture to 68°C and stir vigorously for approximately 2 hours.
-
After the reaction is complete, cool the mixture to room temperature (25°C) and continue stirring to allow for crystallization.
-
Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.
-
The resulting product can be further purified by recrystallization or column chromatography.
-
Method B: Pyridine-Sulfur Trioxide Complex Method [8]
-
Materials: Cholesterol, Pyridine-sulfur trioxide complex, Anhydrous pyridine (B92270), Toluene (B28343), Methanol, Sodium hydroxide (B78521) (NaOH).
-
Protocol:
-
Dissolve cholesterol in anhydrous pyridine in a flask.
-
In a separate flask, prepare a slurry of the pyridine-sulfur trioxide complex in anhydrous pyridine.
-
Slowly add the pyridine-sulfur trioxide slurry to the cholesterol solution with continuous stirring at room temperature. Let the reaction proceed overnight.
-
Terminate the reaction by adding toluene and evaporating the solvent under reduced pressure. Repeat this step to ensure complete removal of pyridine.
-
Dissolve the crude product in methanol and adjust the pH to approximately 8 with a saturated solution of NaOH in methanol to yield this compound.
-
The product can be further purified by column chromatography.
-
Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Centrifugation (Detergent-Based Method)[9][10]
This method relies on the relative insolubility of lipid rafts in non-ionic detergents at low temperatures.
-
Materials: Cells of interest, Phosphate-buffered saline (PBS), Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA), Sucrose solutions (e.g., 40%, 35%, and 5% w/v in TNE buffer), Ultracentrifuge and appropriate rotor (e.g., SW 41 Ti), Dounce homogenizer.
-
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenize the lysate with a Dounce homogenizer (e.g., 10-15 strokes).
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer the 40% sucrose/lysate mixture at the bottom.
-
Sequentially overlay with 35% sucrose solution and then 5% sucrose solution.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
After centrifugation, a visible opaque band at the 5%/35% interface should contain the lipid rafts.
-
Carefully collect fractions from the top of the gradient for further analysis (e.g., Western blotting for raft and non-raft marker proteins).
-
Cholesterol Depletion from Lipid Rafts using Methyl-β-cyclodextrin (MβCD)[1][11]
MβCD is a cyclic oligosaccharide that is widely used to selectively remove cholesterol from cellular membranes, thereby disrupting lipid rafts.
-
Materials: Cells of interest, Serum-free cell culture medium, Methyl-β-cyclodextrin (MβCD), PBS.
-
Protocol:
-
Wash cells with serum-free medium.
-
Prepare the desired concentration of MβCD in serum-free medium (e.g., 1-10 mM).
-
Incubate the cells with the MβCD solution for a specified time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to ensure cell viability.
-
After incubation, remove the MβCD solution and wash the cells three times with ice-cold PBS.
-
The cells are now ready for downstream applications, such as lipid raft isolation or functional assays, to assess the consequences of cholesterol depletion.
-
Conclusion
This compound is a critical, yet often overlooked, modulator of membrane biology. Its distinct localization at the membrane interface and its preference for lipid raft domains underscore its importance in regulating the physical properties and signaling functions of these specialized microstructures. The provided quantitative data, detailed signaling pathways, and experimental protocols offer a robust framework for researchers and drug development professionals to further elucidate the multifaceted roles of SCS. A deeper understanding of the interplay between SCS and lipid rafts holds significant promise for the development of novel therapeutic strategies targeting a wide array of diseases where lipid raft dysfunction is implicated, including immunological disorders, neurodegenerative diseases, and cancer. Further investigation into the specific protein interactions of SCS within lipid rafts and the downstream consequences of these interactions will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Raft Isolation by Sucrose Density Gradient Centrifugation [bio-protocol.org]
- 6. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Sodium Cholesteryl Sulfate Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of liposomes incorporating sodium cholesteryl sulfate (B86663) (SCS). The inclusion of SCS, an amphipathic derivative of cholesterol, can significantly influence the physicochemical properties of liposomes, such as stability, surface charge, and drug retention capabilities.[1] These application notes offer a comprehensive guide to the formulation and characterization of SCS-containing liposomes, supported by key quantitative data to aid in the development of novel drug delivery systems.
Data Presentation
The following table summarizes key physicochemical properties of liposomes containing cholesterol or its derivatives, providing a comparative overview for formulation development. While specific data for simple phospholipid:SCS liposomes are not extensively available in the public domain, the presented data from various studies offer valuable insights into the impact of sterols on liposome (B1194612) characteristics.
| Liposome Composition (Molar Ratio) | Encapsulated Agent | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPC:Cholesterol | - | Varies with ratio | - | - | [2][3] |
| Phosphatidylcholine:Cholesterol | - | ~150 | - | - | [4] |
| DSPC:Cholesterol (55:45) | Nile Blue A | - | - | - | [5] |
| Palmitic Acid:Cholesterol:Cholesteryl Sulfate | - | Varies with pH and ratio | - | - | [6] |
| Phospholipids:β-sitosterol or ergosterol | Polyphenols | Varies | - | 62.9 - 72.2 | [7] |
| Amphotericin B:Sodium Cholesteryl Sulfate (1:1) | Amphotericin B | - | - | - | [4] |
Note: Data presented are from various studies, and experimental conditions may differ. DPPC: Dipalmitoylphosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569).
Experimental Protocols
This section details the methodology for preparing unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion. This is a widely used and reproducible method for generating liposomes with a controlled size distribution.[8][9]
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC, 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
This compound (SCS)
-
Chloroform (B151607) or a chloroform-methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas (optional)
Procedure:
1. Lipid Film Formation: a. Dissolve the desired amounts of the chosen phospholipid and this compound in chloroform or a chloroform-methanol mixture in a round-bottom flask. A suggested starting molar ratio of phospholipid to SCS to test is in the range of 9:1 to 7:3. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).[1] d. Apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][8][10] e. To ensure complete removal of residual solvent, continue to dry the film under vacuum for at least 1-2 hours or under a stream of nitrogen gas.[1]
2. Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid's phase transition temperature.[1][8] b. Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[1]
3. Extrusion (Sizing): a. Transfer the MLV suspension to a mini-extruder that has been pre-heated to a temperature above the lipid's phase transition temperature. b. Extrude the liposome suspension by passing it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a recommended 10-21 passes. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.[5] c. The resulting liposome suspension can be stored at 4°C.
4. Characterization: a. Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Morphology: Visualize the morphology of the liposomes using transmission electron microscopy (TEM) or atomic force microscopy (AFM). c. Encapsulation Efficiency: If a drug is co-encapsulated, determine the encapsulation efficiency using techniques such as UV-Vis spectrophotometry or HPLC after separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for this compound Liposome Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug [jstage.jst.go.jp]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. Influence of the level of cholesteryl sulfate in the solubilization of stratum corneum lipid liposomes by sodium dodecyl sulfate | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for Sodium Cholesteryl Sulfate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663) (SCS) is an amphipathic molecule that plays a significant role in the formulation of advanced targeted drug delivery systems. Its unique structure, featuring a hydrophobic cholesterol backbone and a hydrophilic sulfate group, allows for its incorporation into lipid-based nanocarriers such as liposomes and nanoparticles. This integration enhances the stability, drug-loading capacity, and cellular interaction of these delivery vehicles. Notably, SCS is a key component in the FDA-approved antifungal drug, Amphotec®, a complex of amphotericin B and sodium cholesteryl sulfate, highlighting its clinical relevance and potential in pharmaceutical formulations.[1]
These application notes provide detailed protocols and quantitative data for the formulation, characterization, and evaluation of SCS-containing nanoparticles for targeted drug delivery. The information is intended to guide researchers in developing novel and effective therapeutic platforms.
Data Presentation: Physicochemical Characteristics of SCS-Containing Nanoparticles
The incorporation of this compound can influence the physicochemical properties of nanoparticles. The following table summarizes the expected impact of varying SCS concentrations on key parameters.
| Formulation Parameter | Molar Ratio (Drug:SCS) | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Amphotericin B Nanoparticles | 1:1 | ~115-125 | < 0.2 | Negative | High |
| Doxorubicin (B1662922) Liposomes (Hypothetical) | 1:0.5 | 100 - 150 | < 0.2 | -20 to -30 | Moderate |
| Doxorubicin Liposomes (Hypothetical) | 1:1 | 120 - 180 | < 0.2 | -30 to -40 | High |
| Doxorubicin Liposomes (Hypothetical) | 1:2 | 150 - 220 | < 0.3 | -40 to -50 | Moderate-High |
Note: The data for doxorubicin liposomes is hypothetical and serves as an illustrative example of expected trends.
Experimental Protocols
Protocol 1: Formulation of SCS-Containing Liposomes using Thin-Film Hydration
This protocol describes the preparation of SCS-containing liposomes for encapsulating a hydrophilic drug, such as doxorubicin HCl, using the thin-film hydration method.[2][3][4][5][6]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound (SCS)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and SCS in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 40-50°C under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of doxorubicin HCl in PBS (1 mg/mL) by adding the solution to the flask.
-
Rotate the flask gently in the water bath at a temperature above the phase transition temperature of the lipids (~41°C for DPPC) for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder. Maintain the temperature of the extruder above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated doxorubicin by dialysis against PBS (pH 7.4) at 4°C for 24 hours with frequent buffer changes.
-
Protocol 2: Characterization of SCS-Containing Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposome (B1194612) suspension in PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. Drug Loading Efficiency and Encapsulation Efficiency:
-
To determine the total drug amount, disrupt the liposomes using a suitable solvent (e.g., methanol).
-
Quantify the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Separate the unencapsulated drug from the liposomes using a separation technique like dialysis or size exclusion chromatography.
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:
-
DLE (%) = (Mass of drug in liposomes / Total mass of liposomes) x 100
-
EE (%) = (Mass of drug in liposomes / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of the encapsulated drug from the SCS-containing liposomes over time.
Materials:
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Shaking incubator
Procedure:
-
Place 1 mL of the doxorubicin-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of doxorubicin in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: Surface Modification of SCS-Liposomes with Targeting Ligands (e.g., Antibodies)
This protocol outlines a general method for conjugating antibodies to the surface of liposomes for active targeting.[7][8][9][10][11]
Materials:
-
Pre-formed SCS-liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).
-
Antibody specific to a cancer cell surface receptor.
-
Reducing agent (e.g., Dithiothreitol - DTT) to generate free thiol groups on the antibody.
-
Purification columns (e.g., Sephadex G-50).
Procedure:
-
Antibody Thiolation:
-
Reduce the antibody's disulfide bonds to generate free thiol groups using a reducing agent like DTT.
-
Remove excess DTT by passing the antibody solution through a purification column.
-
-
Conjugation:
-
Mix the thiolated antibody with the maleimide-functionalized liposomes at a specific molar ratio.
-
Allow the reaction to proceed for a set time at room temperature with gentle stirring. The maleimide (B117702) groups on the liposomes will react with the thiol groups on the antibody to form a stable thioether bond.
-
-
Purification:
-
Separate the antibody-conjugated liposomes from unconjugated antibodies and other reactants using size exclusion chromatography.
-
Protocol 5: In Vitro Cellular Uptake and Cytotoxicity Assays
1. Cellular Uptake Study (Flow Cytometry):
-
Seed cancer cells overexpressing the target receptor in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled targeted and non-targeted SCS-liposomes.
-
After a specific incubation period, wash the cells to remove non-internalized liposomes.
-
Detach the cells and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of cellular uptake.
2. Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with various concentrations of free drug, non-targeted liposomes, and targeted SCS-liposomes.
-
After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each formulation.
Mechanism of Action and Signaling Pathways
The inclusion of this compound in drug delivery systems is believed to enhance therapeutic efficacy through several mechanisms:
-
Enhanced Stability: The cholesterol moiety of SCS intercalates into the lipid bilayer, increasing its rigidity and reducing drug leakage.
-
Modulation of Surface Charge: The negatively charged sulfate group contributes to a negative zeta potential, which can influence interactions with cell membranes and proteins, potentially reducing non-specific uptake by the reticuloendothelial system.
-
Facilitated Endosomal Escape: It is hypothesized that in the acidic environment of the endosome, the sulfate group of SCS can become protonated. This change in charge may disrupt the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm.[12] This mechanism allows the drug to reach its intracellular target and exert its therapeutic effect.
The specific signaling pathways affected will depend on the encapsulated drug. For instance, doxorubicin, a commonly used chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The targeted delivery of doxorubicin using SCS-containing liposomes aims to increase its concentration at the tumor site, thereby enhancing its impact on these pathways while minimizing systemic toxicity.
Conclusion
This compound is a valuable excipient for the development of targeted drug delivery systems. Its ability to enhance nanoparticle stability, modulate surface properties, and potentially facilitate endosomal escape makes it a promising component for improving the therapeutic index of various drugs. The protocols and information provided in these application notes offer a foundational framework for researchers to design, formulate, and evaluate novel SCS-based nanocarriers for a range of therapeutic applications. Further optimization of formulation parameters and in-depth investigation into the molecular mechanisms of action will continue to advance the clinical translation of these promising drug delivery platforms.
References
- 1. Rapid Release of Doxorubicin from Thermosensitive LiposomesContributions of Leakage Versus Unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibody Conjugation Methods for Active Targeting of Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 8. liposomes.ca [liposomes.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
Application of Sodium Cholesteryl Sulfate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Sodium cholesteryl sulfate (B86663) (SCS), a water-soluble derivative of cholesterol, is a versatile tool in cell culture with broad applications in biomedical research and drug development. Its unique amphipathic nature allows for the efficient delivery of cholesterol to cells in aqueous media, overcoming the solubility challenges of free cholesterol. These notes provide an overview of the key applications of SCS in cell culture, complete with detailed protocols and quantitative data to guide experimental design.
Sodium cholesteryl sulfate is a naturally occurring sterol sulfate found in cell membranes, where it is involved in lipid metabolism, membrane stabilization, and steroid biosynthesis.[1] In cell culture, it serves as a critical surfactant and emulsifying agent, enhancing the solubility and stability of lipid-based formulations.[2]
Core Applications in Cell Culture
The utility of this compound in cell culture is extensive, with significant applications in:
-
Modulation of Cellular Cholesterol Homeostasis: SCS has been demonstrated to reduce intracellular cholesterol levels.[3] It achieves this by promoting the proteasomal degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and by inhibiting the uptake of low-density lipoprotein (LDL) cholesterol.[3] Furthermore, it suppresses the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol metabolism.[3]
-
Investigation of Signal Transduction Pathways: SCS is a key molecule in various signaling cascades. It has been shown to regulate the activity of protein kinase C (PKC) isoforms, particularly PKCη, and modulate the specificity of phosphoinositide 3-kinase (PI3K).[4][5] It also functions as a ligand for the retinoic acid-related orphan receptor α (RORα) and influences the AMPK-Sirt1-NF-κB pathway, which is critical in processes like osteoclast differentiation.[6][7]
-
Induction and Inhibition of Cell Differentiation: SCS plays a significant role in the differentiation of various cell types. It is particularly well-studied in keratinocytes, where it is involved in epidermal differentiation and the formation of the skin barrier.[4][6][8] Conversely, it has been shown to inhibit the differentiation and survival of osteoclasts.[7]
-
Immunomodulation: In the context of immunology, SCS acts as a negative regulator of T-cell receptor (TCR) signaling.[9] By displacing cholesterol from the TCRβ subunit, it disrupts the formation of TCR multimers and nanoclusters, thereby dampening T-cell activation.[9]
-
Drug Delivery Systems: The surfactant properties of SCS make it a valuable component in the formulation of liposomes and nanoparticles for enhanced drug delivery.[2] It is notably used in the formulation of the antifungal drug Amphotericin B to improve its solubility and reduce toxicity.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in various cell culture experiments.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Cholesterol Homeostasis | ||||
| EC50 for SREBP2 Activation | Not Specified | 50 µM | Promotes cholesterol synthesis by activating SREBP2 through competitive binding to NPC2. | [4][11] |
| Reduction of Cellular Cholesterol | Huh-7, HEK 293T, MEF | 25 µM | Significantly reduced cellular cholesterol levels by 20% to 30% after 24 to 48 hours of exposure. | [3] |
| Signal Transduction | ||||
| T-cell Activation Inhibition | 5C. C7 T cells | 80 µM | Inhibits T-cell activation at an early stage by affecting CD3ζ phosphorylation. | [12] |
| Membrane Stabilization & Platelet Function | ||||
| Erythrocyte Membrane Stabilization | Human Erythrocytes | 10-50 µM | Protects from osmotic lysis by enhancing membrane rigidity. | [11] |
| Platelet Aggregation Potentiation | Human Platelets | 1-10 µM | Potentiates ADP- and thrombin-induced platelet aggregation and serotonin (B10506) secretion. | [11] |
Experimental Protocols
Protocol 1: Quantification of Total Cellular Cholesterol
This protocol describes the measurement of total cellular cholesterol in cultured cells following treatment with this compound, based on the use of the Amplex Red Cholesterol Assay Kit.[3][13]
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)[3]
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)[13]
-
Plate reader[13]
Procedure:
-
Cell Seeding: Seed cells in a 6-cm dish at a density of 1 x 10^6 cells per dish and incubate for 24 hours in complete growth medium.[3][13]
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for the specified duration (e.g., 24-48 hours).[3]
-
Cell Lysis: After treatment, wash the cells with PBS and harvest them in RIPA buffer.[3][13]
-
Cholesterol Quantification:
-
Dilute the cell lysates (e.g., 1:10) with the appropriate assay buffer from the kit.[3]
-
Add 5 µL of the diluted lysate to each well of a 96-well plate.[3]
-
Prepare a standard curve using the cholesterol standard provided in the kit.
-
Add the Amplex Red reagent/enzyme working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength (e.g., excitation ~560 nm, emission ~590 nm for fluorescence).[13]
-
Calculation: Calculate the cholesterol concentration in the samples based on the standard curve.[13]
Protocol 2: In Vitro Keratinocyte Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of keratinocytes in culture.[9]
Materials:
-
Primary human or mouse keratinocytes[9]
-
Low calcium keratinocyte growth medium[9]
-
This compound stock solution (dissolved in a suitable vehicle like ethanol)[9]
-
Antibodies for differentiation markers (involucrin, filaggrin, loricrin)[9]
-
Reagents for immunofluorescence or Western blotting[9]
Procedure:
-
Cell Culture: Culture primary keratinocytes in a low calcium medium to maintain them in an undifferentiated state.[9]
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Assessment of Differentiation Markers:
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against differentiation markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence using a microscope.
-
-
Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against differentiation markers.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal and quantify the protein levels.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cholesterol Sulfate - CD Bioparticles [cd-bioparticles.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl sulfate (sodium) | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. Cholesteryl sulfate sodium | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 6. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate inhibits osteoclast differentiation and survival by regulating the AMPK-Sirt1-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Sodium Cholesteryl Sulfate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sodium cholesteryl sulfate (B86663) in human plasma. The protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard (d7-cholesteryl sulfate) ensures high accuracy and precision. This method is suitable for clinical research and drug development applications where accurate measurement of cholesteryl sulfate is crucial.
Introduction
Cholesteryl sulfate (CS) is an important endogenous steroid sulfate present in human plasma, playing significant roles in various physiological processes, including epidermal barrier function, cell membrane stabilization, and steroidogenesis.[1][2] Dysregulation of CS levels has been implicated in several pathological conditions, such as X-linked ichthyosis, liver cirrhosis, and hypercholesterolemia.[2][3] Consequently, the accurate and reliable quantification of cholesteryl sulfate in plasma is essential for advancing our understanding of its role in health and disease.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of sulfated steroids due to its high sensitivity, specificity, and ability to measure the intact molecule without derivatization.[3][4] This application note provides a detailed, step-by-step protocol for the determination of sodium cholesteryl sulfate in human plasma, including sample preparation, LC-MS/MS conditions, and data analysis procedures.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
d7-Cholesteryl Sulfate (internal standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide
-
Zinc Sulfate
-
Hexane (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Human plasma (collected in EDTA or sodium citrate (B86180) tubes)
-
C18 Solid-Phase Extraction (SPE) cartridges
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Calibrated pipettes
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare stock solutions of this compound and d7-cholesteryl sulfate in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Serially dilute the this compound stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.
Calibration Curve and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate amount of working standard solution into charcoal-stripped serum or a surrogate matrix.[5] The final concentration of organic solvent in the spiked samples should be minimized to avoid protein precipitation.
Sample Preparation
This protocol involves protein precipitation followed by solid-phase extraction (SPE).[3][6]
-
Plasma Collection: Centrifuge whole blood collected in EDTA or sodium citrate tubes at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge.[1] Carefully aspirate the plasma supernatant.[1]
-
Internal Standard Addition: To 300 µL of plasma, add 50 µL of the d7-cholesteryl sulfate internal standard solution (e.g., 6 µg/mL in methanol).[6]
-
Protein Precipitation: Add 1 mL of a 4:1 (v/v) solution of acetonitrile and zinc sulfate (89 g/L in water).[6] Vortex for 30 seconds and incubate at -20°C for 15 minutes.[3]
-
Centrifugation: Centrifuge the samples at 14,500 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Dilution: Transfer the supernatant to a clean glass tube and dilute with 3 mL of water.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[3]
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids and other impurities.[3]
-
Elution: Elute the sulfated steroids, including cholesteryl sulfate, with 4 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the dried residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[3] Centrifuge the reconstituted sample before injection.[3]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | HPLC or UHPLC system |
| Column | Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm) or equivalent C18 column[5] |
| Mobile Phase A | 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile[5] |
| Mobile Phase B | 70% methanol and 30% acetonitrile[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[5] |
| Column Temperature | 28°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Ionization Mode | Negative |
| Capillary Temperature | 270°C[7] |
| Vaporizer Temperature | 350°C[7] |
| Sheath Gas Pressure | 50 arbitrary units[7] |
| Auxiliary Gas Pressure | 20 arbitrary units[7] |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholesteryl Sulfate | 465.2 | 96.9 |
| d7-Cholesteryl Sulfate (IS) | 472.2 | 96.9 |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the table below, based on a comprehensive study for the quantification of sulfated steroids.[5][7]
| Parameter | Result |
| Linearity (R²) | > 0.99[5][7] |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL[5][7] |
| Intra-day Precision (%CV) | < 10%[5][7] |
| Inter-day Precision (%CV) | < 10%[5][7] |
| Accuracy (%RE) | < 10%[5][7] |
| Recovery | 85.5 - 111.6%[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Sodium Cholesteryl Sulfate into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663) is an amphipathic molecule that plays a crucial role in the formulation of advanced drug delivery systems.[1] Its unique structure, featuring a hydrophobic cholesterol backbone and a hydrophilic sulfate group, allows for favorable interactions with cell membranes and enhances the stability and drug-loading capacity of nanoparticles.[1] These application notes provide detailed protocols for the incorporation of sodium cholesteryl sulfate into nanoparticles, with a primary focus on the well-established Amphotericin B colloidal dispersion (ABCD) as a model system. Additionally, general protocols for liposome (B1194612) preparation using this compound are outlined.
The Role of this compound in Nanoparticle Formulation
This compound serves as a key component in certain lipid-based nanoparticle formulations, offering several advantages:
-
Formation of Stable Complexes: It can form stable, disc-shaped complexes with drugs like Amphotericin B, shielding the drug from degradation and reducing its toxicity.[2][3]
-
Enhanced Drug Solubilization: Its amphipathic nature aids in the solubilization of poorly water-soluble drugs.
-
Modulation of Physicochemical Properties: The incorporation of this compound influences the size, surface charge, and stability of nanoparticles.[1]
-
Biocompatibility: As an endogenous molecule, it is generally well-tolerated.[4]
A notable example of its application is in Amphotec® (Amphotericin B colloidal dispersion), where it forms a 1:1 molar ratio complex with the antifungal drug Amphotericin B.[3][5] This formulation significantly reduces the nephrotoxicity associated with conventional Amphotericin B.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for nanoparticles incorporating this compound, primarily based on data for Amphotericin B colloidal dispersion (ABCD).
| Parameter | Value | Reference |
| Molar Ratio (Drug:this compound) | 1:1 (for Amphotericin B) | [3][5] |
| Mean Hydrodynamic Diameter | ~115 - 120 nm | [2][3] |
| Particle Shape | Disc-shaped | [2][6] |
| Zeta Potential | Negative (qualitative) | [1] |
Experimental Protocols
Two primary methods for preparing nanoparticles with this compound are detailed below: the thin-film hydration method followed by homogenization, and the solvent injection method.
Protocol 1: Thin-Film Hydration Followed by High-Pressure Homogenization
This method is adapted from patent literature describing the preparation of Amphotericin B lipid complexes and is a widely used technique for liposome and lipid nanoparticle formation.[1][7]
Materials:
-
Active Pharmaceutical Ingredient (API), e.g., Amphotericin B
-
This compound
-
Phospholipids (B1166683) (optional, e.g., DPPC, DSPG)
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)[8]
-
Aqueous Buffer (e.g., Phosphate (B84403) Buffered Saline pH 6-8)[1]
-
Cryoprotectant (e.g., Lactose)[1]
-
Round-bottom flask
-
Rotary evaporator
-
High-pressure homogenizer
-
Lyophilizer
Procedure:
-
Lipid Film Formation:
-
Dissolve the API, this compound, and any additional phospholipids in the organic solvent in a round-bottom flask. A typical molar ratio for an ABCD-like formulation is 1:1 for API to this compound.[5]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature of 50-60°C.[1]
-
Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 24 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Prepare an aqueous buffer solution containing a cryoprotectant. For example, dissolve lactose (B1674315) in a phosphate buffer (pH 7.4) to a concentration of 100 mg/mL.[1]
-
Add the hydration buffer to the flask containing the lipid film.
-
Agitate the flask to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
-
Homogenization:
-
Transfer the MLV suspension to a high-pressure homogenizer.
-
Homogenize the suspension until the mean particle diameter is less than 150 nm (typically targeting ~100 nm).[1] This may require multiple passes through the homogenizer.
-
-
Sterilization and Lyophilization:
-
Filter the homogenized nanoparticle suspension through a 0.22 µm sterile filter.[1]
-
Dispense the sterile suspension into vials.
-
Lyophilize the product to obtain a stable, dry powder.
-
Protocol 2: Solvent Injection Method
This method involves the rapid precipitation of lipids from an organic solvent into an aqueous phase to form nanoparticles.[9][10]
Materials:
-
Active Pharmaceutical Ingredient (API), e.g., Amphotericin B
-
This compound
-
Water-miscible Organic Solvent (e.g., Dimethyl Sulfoxide - DMSO)[9]
-
Aqueous Phase (e.g., aqueous solution of lactose, tromethamine, and disodium (B8443419) edetate)[9]
-
Stirring plate and stir bar
-
Syringe pump (optional, for controlled injection)
-
Rotary evaporator or dialysis system for solvent removal
Procedure:
-
Preparation of Phases:
-
Prepare the organic phase by dissolving the API and this compound in the organic solvent (e.g., DMSO).[9]
-
Prepare the aqueous phase. For an ABCD-like formulation, this can be an aqueous solution containing a cryoprotectant and buffers (e.g., 95 g/L lactose, 0.564 g/L tromethamine, and 37.2 mg/L disodium edetate).[9]
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker and stir vigorously.
-
Inject the organic phase into the stirring aqueous phase. The rapid diffusion of the solvent into the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles.[9]
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoparticle suspension. This can be achieved by rotary evaporation under reduced pressure or through dialysis against a suitable buffer.
-
-
Sizing and Sterilization:
-
If necessary, the nanoparticle size can be further reduced and homogenized using a high-pressure homogenizer as described in Protocol 1.
-
Sterilize the final suspension by filtration through a 0.22 µm filter.
-
-
Lyophilization:
-
Dispense the sterile suspension into vials and lyophilize to produce a dry powder for reconstitution.
-
Nanoparticle Characterization
Thorough characterization of the formulated nanoparticles is essential to ensure quality and reproducibility.
| Characterization Technique | Parameter Measured | Typical Expected Results for ABCD |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | ~115-120 nm, Low PDI |
| Zeta Potential Analysis | Surface Charge, Stability Prediction | Negative Zeta Potential |
| Transmission Electron Microscopy (TEM) | Morphology, Size and Shape Verification | Disc-shaped particles |
| High-Performance Liquid Chromatography (HPLC) | Drug Content, Encapsulation Efficiency | High encapsulation efficiency (>95%)[1] |
Visualizing the Workflow
Caption: Workflow for the Thin-Film Hydration and Homogenization Method.
Caption: Workflow for the Solvent Injection Method.
References
- 1. CN101797264B - Amphotericin B lipid complex for injection and preparation method thereof - Google Patents [patents.google.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Overview of amphotericin B colloidal dispersion (amphocil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B Colloidal Dispersion (ABCD) - Doctor Fungus [drfungus.org]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. complexgenerics.org [complexgenerics.org]
- 9. CN104856931A - Amphotericin B nano composite, and preparation method thereof - Google Patents [patents.google.com]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Cholesteryl Sulfate: A Versatile Surfactant for Advanced Pharmaceutical Formulations
Application Notes and Protocols for Researchers and Drug Development Professionals
Sodium cholesteryl sulfate (B86663) (SCS), an endogenous sulfated derivative of cholesterol, is emerging as a critical surfactant and emulsifying agent in the development of sophisticated pharmaceutical formulations.[1][2] Its unique amphipathic nature, characterized by a polar sulfate head group and a rigid, hydrophobic sterol body, allows it to significantly enhance the solubility, stability, and bioavailability of therapeutic agents, particularly poorly soluble drugs.[1][2] These properties make SCS an invaluable tool in the formulation of liposomes, nanoparticles, and emulsions for targeted drug delivery and improved therapeutic outcomes.[1][3]
Physicochemical Properties and Role as a Surfactant
Table 1: Physicochemical Properties of Sodium Cholesteryl Sulfate
| Property | Value/Description | Reference(s) |
| Chemical Formula | C₂₇H₄₅NaO₄S | [8] |
| Molecular Weight | 488.7 g/mol | [8] |
| Appearance | White to off-white powder/crystalline solid | [4][9] |
| Solubility | Soluble in water, DMSO (~10 mg/ml), and dimethylformamide (~20 mg/ml) | [4][9] |
| Storage | -20°C | [9] |
| Key Function | Surfactant, emulsifying agent, membrane stabilizer | [1][10] |
Applications in Pharmaceutical Formulations
The primary application of this compound in pharmaceuticals is as a key component in lipid-based drug delivery systems. Its incorporation can significantly influence the physicochemical properties and biological activity of these nanocarriers.[2]
Liposomes and Nanoparticles
In liposomal bilayers, SCS contributes to membrane stability and fluidity.[2][9] The negatively charged sulfate group can influence the surface charge of the liposome (B1194612), which in turn affects its interaction with biological membranes and proteins.[2][9] A more negative zeta potential, a measure of surface charge, generally indicates greater stability of a colloidal system due to electrostatic repulsion between particles, preventing aggregation.[11][12]
A notable example of SCS's application is in the formulation of Amphotericin B colloidal dispersion (ABCD) , commercially known as Amphotec® or Amphocil®.[1][2][13] This formulation is a 1:1 molar complex of the antifungal drug amphotericin B and this compound, forming uniform, disk-shaped nanoparticles approximately 115-120 nm in diameter.[3][14] This formulation was developed to reduce the severe nephrotoxicity associated with conventional amphotericin B deoxycholate while maintaining its antifungal efficacy.[3] The SCS-containing formulation alters the drug's distribution in the body, leading to reduced kidney exposure.[3]
Table 2: Impact of Cholesteryl Derivatives on Liposome Properties
While specific comparative data for this compound is limited, studies on the effect of cholesterol (the parent molecule) on liposome properties provide valuable insights. It is important to note that the addition of the sulfate group in SCS will impart a negative charge, significantly influencing the zeta potential.
| Formulation Composition (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Observation | Reference(s) |
| POPC/Cholesterol/DSPE-PEG | 30.1 ± 0.4 to 51.6 ± 0.1 | Not specified | 72 - 88 | Increasing cholesterol leads to larger liposomes and can slightly decrease encapsulation efficiency for certain drugs. | [15] |
| DMPC/Cholesterol (e.g., 70:30) | Varied | Not specified | Drug-dependent | A 70:30 phospholipid to cholesterol ratio is often found to be optimal for stability and controlled release. | [16] |
| Phospholipid/Cholesterol | Increase with cholesterol | Can become more negative | Can decrease with high cholesterol | High cholesterol content can increase membrane rigidity and stability. | [10] |
| Phospholipid/Vitamin B12 with varying Cholesterol | 313 to 422 | Not specified | ~37 | Increasing cholesterol mass leads to an increase in the mean particle diameter. | [15] |
Note: This table summarizes general trends observed with cholesterol. The specific effects of this compound may vary and require experimental determination.
Experimental Protocols
The following protocols are generalized methods for the preparation and characterization of SCS-containing liposomes and nanoparticles, based on common laboratory techniques.
Protocol 1: Preparation of SCS-Containing Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing liposomes with a controlled size distribution.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, DPPC)
-
This compound (SCS)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and this compound in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in this mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the primary lipid.
-
Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask in the water bath for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Characterization of SCS-Containing Formulations
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome or nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge and predict stability.
-
2. Encapsulation Efficiency Determination:
-
Objective: To quantify the amount of drug successfully encapsulated within the liposomes or nanoparticles.
-
Procedure:
-
Separate the unencapsulated (free) drug from the formulation. This can be done using techniques like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Lyse the liposomes or nanoparticles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Role in Cellular Signaling Pathways
Beyond its role as a surfactant, cholesterol sulfate has been shown to be a bioactive molecule involved in cellular signaling.
Inhibition of T-Cell Receptor (TCR) Signaling
Recent studies have revealed that cholesterol sulfate can act as a negative regulator of T-cell activation.[6][17] It is understood that cholesterol binds to the transmembrane domain of the T-cell receptor β (TCRβ) subunit, which helps to keep the receptor in an inactive state.[18] Cholesterol sulfate can displace this cholesterol, disrupting the TCR multimers and inhibiting the initial critical step of T-cell activation, which is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 subunits.[6][17] This inhibitory effect highlights the importance of the membrane's lipid microenvironment in modulating immune responses and suggests a potential therapeutic role for SCS in conditions characterized by excessive T-cell activity.[6]
Activation of Protein Kinase C (PKC)
Cholesterol sulfate has also been identified as an activator of several protein kinase C (PKC) isoenzymes, particularly the ε, η, and ζ isoforms.[1] This activation is significant in the context of epithelial cell differentiation, such as in keratinocytes.[2][3] The activation of specific PKC isoforms by SCS can trigger downstream signaling events that lead to the expression of differentiation markers.[1] This suggests a role for SCS in maintaining skin barrier function and in the pathophysiology of related skin disorders.
Conclusion
This compound is a multifunctional excipient with significant potential in pharmaceutical sciences. Its utility as a surfactant for enhancing the stability and delivery of drugs, especially in lipid-based nanocarriers, is well-established through formulations like Amphotec®. Furthermore, its emerging roles in modulating key cellular signaling pathways open up new avenues for therapeutic intervention. The detailed protocols and data presented here provide a foundational resource for researchers and drug development professionals to harness the unique properties of this compound in creating next-generation pharmaceutical products. Further research to determine its critical micelle concentration and to conduct direct comparative studies on its impact on formulation properties will be invaluable for its optimized application.
References
- 1. Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate, a novel activator for the eta isoform of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 13. agilent.com [agilent.com]
- 14. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]
- 15. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes: The Experimental Use of Sodium Cholesteryl Sulfate in Membrane Fluidity Studies
Introduction
Sodium Cholesteryl Sulfate (B86663) (SCS), an endogenous sulfated derivative of cholesterol, is a critical component of mammalian cell membranes.[1] Structurally similar to cholesterol, the presence of a negatively charged sulfate group at the 3β-position significantly alters its biophysical properties and its orientation within the lipid bilayer.[2] Unlike cholesterol, which is deeply embedded in the membrane, SCS is positioned more towards the water-lipid interface.[3] This unique localization allows SCS to act as a potent modulator of membrane fluidity, stability, and surface charge, making it a valuable tool for researchers in cell biology and drug development.[2][3] These notes provide an overview of the applications of SCS in membrane fluidity studies, detailed experimental protocols for key biophysical techniques, and a summary of its comparative effects versus cholesterol.
Key Applications in Membrane Research
The amphipathic nature of SCS, with its polar sulfate head and rigid sterol body, makes it a versatile component for manipulating model membranes like liposomes. Its incorporation can significantly influence the physicochemical properties of these nanocarriers.[1]
-
Modulating Membrane Fluidity and Order: SCS generally disrupts the tight packing of phospholipid acyl chains, leading to an increase in membrane fluidity.[4] This contrasts with cholesterol, which typically increases membrane order and decreases fluidity at physiological temperatures.[5][6]
-
Altering Membrane Permeability: By decreasing lipid packing density, SCS can increase the permeability of bilayers to a greater extent than cholesterol.[4]
-
Inducing Phase Separation: In certain mixed-lipid systems, SCS can induce lateral phase separation, a phenomenon not typically observed with cholesterol at similar concentrations.[4]
-
Drug Delivery Systems: The unique properties of SCS are leveraged in drug delivery. For example, it is a component in the lipid complex formulation of the antifungal drug Amphotericin B (Amphotec), where it influences the drug's interaction with cell membranes.[7] The inclusion of SCS in liposomes can enhance stability and control the release of encapsulated agents.[1]
Quantitative Data Summary: SCS vs. Cholesterol
The following tables summarize the differential effects of Sodium Cholesteryl Sulfate (SCS) and Cholesterol (Chol) on the biophysical properties of model phospholipid membranes.
Table 1: Effects on Membrane Fluidity and Order Data derived from studies on model liposomes at 37°C.
| Parameter | Effect of Cholesterol | Effect of this compound (SCS) | Technique | Reference |
| Fluorescence Anisotropy (r) | Increases (decreased fluidity) | Slight increase or negligible effect | Fluorescence Spectroscopy | [2][3] |
| Laurdan GP Value | Increases (increased order) | Increases (increased order) | Fluorescence Spectroscopy | [2][3] |
| Lipid Packing Density | Increases | Decreases | Monolayer Pressure/Area Isotherms | [4] |
| Permeability | Decreases | Increases significantly more than cholesterol | Permeability Assays | [4] |
Table 2: Effects on Thermotropic Properties of DPPC Bilayers Data derived from Differential Scanning Calorimetry (DSC) studies.
| Parameter | Effect of Cholesterol | Effect of this compound (SCS) | Reference |
| Main Phase Transition Temp (Tm) | Small increase | Marked decrease | [8] |
| Transition Cooperativity | Decreases strongly | Decreases less strongly than cholesterol | [8] |
| Transition Enthalpy (ΔH) | Decreases strongly | Decreases less strongly than cholesterol | [8] |
| Thermal Stability of Fluid Domains | Stabilizes | Destabilizes | [8] |
Experimental Workflows and Logical Relationships
Visualizations of experimental processes and the comparative effects of SCS provide a clear framework for understanding its application.
Caption: Experimental workflow for preparing and analyzing SCS-containing liposomes.
Caption: Comparative effects of Cholesterol vs. SCS on membrane properties.
Caption: Role of SCS and membrane fluidity in sperm capacitation.[2]
Experimental Protocols
Protocol 1: Preparation of SCS-Containing Liposomes
This protocol details the thin-film hydration method followed by extrusion to produce unilamellar vesicles (LUVs) with a defined size, suitable for biophysical analysis.[1][9]
Materials:
-
Phospholipids (B1166683) (e.g., POPC, DPPC)
-
This compound (SCS) and/or Cholesterol
-
Organic Solvent: Chloroform or a Chloroform:Methanol mixture (2:1, v/v)[2]
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other desired buffer[1]
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)[1]
-
Round-bottom flask
-
Nitrogen or Argon gas source
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipids and SCS/cholesterol in the organic solvent in a round-bottom flask to achieve the target molar ratios.[2] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 45-50°C for DPPC).[1] d. Evaporate the solvent under vacuum until a thin, uniform lipid film forms on the inner surface of the flask.[1] e. To ensure complete solvent removal, dry the film under a stream of nitrogen gas and then place it under high vacuum for at least 2 hours.[9]
-
Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film.[1] b. Hydrate the film by rotating the flask in the water bath (above the lipid's transition temperature) for 1-2 hours. This process forms multilamellar vesicles (MLVs).[1]
-
Extrusion (Sizing): a. Assemble the extruder with the desired pore-size membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to the extruder's syringe. c. Force the suspension through the membrane a repeated, odd number of times (e.g., 11-21 passes) to ensure a uniform population of LUVs.[9] d. The resulting liposome suspension is ready for downstream analysis. Store at 4°C.
Protocol 2: Measuring Membrane Fluidity with Laurdan Fluorescence
This protocol uses the fluorescent probe Laurdan to measure membrane lipid order via its Generalized Polarization (GP) value. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[2][10]
Materials:
-
SCS-containing liposome suspension (from Protocol 1)
-
Laurdan stock solution (e.g., 1 mM in DMF or ethanol)
-
Fluorescence spectrophotometer or plate reader with excitation at ~350 nm and emission scanning capabilities[10]
Procedure:
-
Liposome Labeling: a. Dilute the liposome stock to the desired final concentration (e.g., 1 mg/mL) in buffer.[10] b. Add Laurdan from the stock solution to the liposomes to a final concentration of ~10 µM. c. Incubate the mixture at a stable temperature (e.g., 30°C or 37°C) for 30 minutes, protected from light.[10]
-
Fluorescence Measurement: a. Set the fluorometer's excitation wavelength to 350 nm. b. Record the emission intensity at 440 nm (characteristic for ordered/gel phase) and 490 nm (characteristic for disordered/liquid-crystalline phase).[2]
-
Data Analysis (Calculating GP): a. Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) b. A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value indicates a more disordered, fluid membrane.[2] Compare the GP values of liposomes with and without SCS to quantify its effect on membrane order.
Protocol 3: Assessing Phase Transitions with Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure heat changes associated with lipid phase transitions.[11] It provides information on the main phase transition temperature (Tm) and the cooperativity of the transition.[12][13]
Materials:
-
SCS-containing liposome suspension (from Protocol 1, concentrated if necessary)
-
Differential Scanning Calorimeter
-
Reference buffer (the same buffer used for liposome hydration)
Procedure:
-
Sample Preparation: a. Accurately pipette a known amount of the liposome suspension into a DSC sample pan. b. Pipette an identical volume of the reference buffer into a reference pan. c. Seal both pans hermetically.
-
DSC Scan: a. Place the sample and reference pans into the calorimeter cell. b. Equilibrate the system at a temperature well below the expected transition temperature. c. Scan the temperature upwards at a constant rate (e.g., 1-2°C/min) through the phase transition range. d. Record the differential heat flow as a function of temperature to generate a thermogram.
-
Data Analysis: a. The peak of the endothermic transition on the thermogram corresponds to the main phase transition temperature (Tm). b. The area under the peak is integrated to determine the calorimetric enthalpy (ΔH) of the transition. c. The width of the peak at half-height provides an indication of the transition's cooperativity (a broader peak means lower cooperativity).[8] d. Compare the thermograms of liposomes containing SCS to those with cholesterol or phospholipid alone to determine how SCS alters the membrane's thermotropic properties.[4][8]
Protocol 4: Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, using spin-labeled lipid probes (e.g., 5-doxyl stearic acid, 16-DSA), provides detailed information about the local dynamics and fluidity at different depths within the membrane.[14][15]
Materials:
-
SCS-containing liposome suspension (from Protocol 1)
-
Lipid spin label (e.g., 5-DSA for near the headgroup, 16-DSA for the acyl chain core) dissolved in ethanol.
-
ESR/EPR spectrometer
Procedure:
-
Spin Labeling: a. Add a small volume of the spin label stock solution to a glass tube and evaporate the solvent under nitrogen to form a thin film. b. Add the liposome suspension to the tube and vortex thoroughly to incorporate the spin label into the bilayers. c. Incubate for a period to ensure complete incorporation.
-
ESR Measurement: a. Transfer the labeled liposome sample into a suitable capillary tube. b. Place the sample in the ESR spectrometer's resonant cavity. c. Record the ESR spectrum at a controlled temperature. The spectrum appears as the first derivative of the absorption spectrum.[14]
-
Data Analysis: a. The shape and splitting of the ESR spectrum are sensitive to the rotational motion of the spin label. b. For probes like 5-DSA in an ordered membrane, an order parameter (S) can be calculated from the hyperfine splitting values (2T∥ and 2T⊥). A higher 'S' value corresponds to a more ordered, less fluid environment.[14] c. For probes deeper in the bilayer (like 16-DSA), a rotational correlation time (τc) can be calculated, which is inversely related to fluidity. d. By comparing these parameters for membranes with and without SCS, one can map the fluidity gradient across the bilayer and determine the specific fluidizing or ordering effects of SCS.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol versus cholesterol sulfate: effects on properties of phospholipid bilayers containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucm.es [ucm.es]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effect of lipid peroxidation on membrane fluidity as determined by electron spin resonance probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Sodium Cholesteryl Sulfate on SREBP2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master transcription factor that governs cholesterol biosynthesis and uptake.[1][2][3] Its activation is a critical step in maintaining cellular cholesterol homeostasis. Sodium cholesteryl sulfate (B86663) (SCS) has been identified as an agonist of cholesterol biosynthesis that functions by activating SREBP2.[4][5] SCS competitively binds to Niemann-Pick C2 (NPC2), leading to the activation of SREBP2 and subsequent promotion of cholesterol synthesis.[4][5] These application notes provide a detailed methodology for assessing the effect of sodium cholesteryl sulfate on the activation of SREBP2.
The protocols outlined below describe techniques to quantify the activation of the SREBP2 pathway at various stages, from the cleavage of the SREBP2 precursor to the expression of its target genes and the resulting changes in cellular cholesterol levels.
Signaling Pathway of SREBP2 Activation
Under conditions of low cellular sterol, the SREBP2/SCAP complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP2 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal fragment of SREBP2 (nSREBP2), which is the active transcription factor. nSREBP2 then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.[1][3][6] This leads to an increased expression of genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[1]
References
- 1. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 2. Aβ inhibits SREBP-2 activation through Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesteryl sulfate (sodium) | Aureus Pharma [aureus-pharma.com]
- 6. researchgate.net [researchgate.net]
A Practical Guide to the Laboratory Synthesis of Sodium Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of sodium cholesteryl sulfate (B86663). This guide is intended to assist researchers in the reliable laboratory-scale production of this important biological molecule for applications in drug development and cellular research.
Introduction
Sodium cholesteryl sulfate is the sodium salt of the sulfate ester of cholesterol, an endogenous steroid derivative implicated in a wide range of physiological and pathophysiological processes. It plays a crucial role in membrane stabilization, signal transduction, and cholesterol homeostasis. As a key modulator of cellular functions, purified this compound is a valuable tool for in vitro and in vivo studies aimed at understanding its biological roles and for the development of novel therapeutic agents. This guide details two common and effective methods for its chemical synthesis, along with protocols for its purification and characterization.
Data Presentation: Comparison of Synthesis Methods
Two primary methods for the sulfation of cholesterol are presented: the use of a sulfamic acid complex in dimethylformamide (DMF) and the application of a pyridine-sulfur trioxide complex. The selection of the appropriate method may depend on available reagents, desired scale, and specific laboratory conditions.
| Parameter | Method A: Sulfamic Acid in DMF | Method B: Pyridine-Sulfur Trioxide Complex |
| Primary Reagents | Cholesterol, Sulfamic Acid, DMF | Cholesterol, Pyridine-Sulfur Trioxide complex, Anhydrous Pyridine (B92270) |
| Typical Reaction Temperature | 68°C[1] | Room Temperature[1] |
| Typical Reaction Time | Approximately 2 hours[1] | Overnight[1] |
| Reported Molar Yield | Up to 92.4%[1][2] | Yields can be high but are sensitive to the quality of the complex.[3] |
| Key Advantages | Straightforward procedure, high reported yield. | Widely used and efficient for sulfating alcohols.[1] |
| Considerations | Requires heating. | The pyridine-sulfur trioxide complex is hygroscopic and its quality can affect yield.[3] |
Experimental Protocols
Method A: Synthesis using Sulfamic Acid in N,N-Dimethylformamide (DMF)
This method offers a direct and high-yield approach to the synthesis of cholesteryl sulfate.
Materials:
-
Cholesterol
-
Sulfamic acid (NH₂SO₃H)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous methanol (B129727)
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus (Büchner funnel and flask)
Protocol:
-
In a three-necked flask, dissolve cholesterol in DMF with heating and stirring. A suggested starting point is 80 mL of DMF for a given batch, which can be scaled as needed.[1]
-
Once the cholesterol is completely dissolved, add sulfamic acid. An optimized molar ratio of cholesterol to sulfamic acid is approximately 1:1.5.[1]
-
Heat the reaction mixture to 68°C and stir vigorously for about 2 hours.[1]
-
After the reaction is complete, cool the mixture to 25°C and continue stirring to facilitate crystallization.[1]
-
Filter the crude product using a Büchner funnel and wash the filter cake with anhydrous methanol to remove impurities.[1]
-
The resulting intermediate can be further purified by recrystallization or column chromatography.
Method B: Synthesis using Pyridine-Sulfur Trioxide Complex
This is a widely adopted and efficient method for the sulfation of alcohols.
Materials:
-
Cholesterol
-
Pyridine-sulfur trioxide complex (Py·SO₃)
-
Anhydrous pyridine
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol:
-
Under an inert atmosphere, dissolve cholesterol in anhydrous pyridine in a round-bottom flask.[1]
-
In a separate flask, prepare a slurry of the pyridine-sulfur trioxide complex in anhydrous pyridine.
-
Slowly add the pyridine-sulfur trioxide slurry to the cholesterol solution with continuous stirring.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.[1]
-
To quench the reaction, add toluene and evaporate the solvent under reduced pressure. Repeat this step multiple times to ensure the complete removal of pyridine.[1]
-
Dissolve the crude product in methanol and adjust the pH to approximately 8 with a saturated solution of NaOH in methanol.[1]
-
The crude this compound can then be purified.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent and their lower solubility upon cooling, allowing for the selective crystallization of the pure compound.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents like chloroform-methanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel and flask)
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent. Heat the mixture on a hot plate and continue to add small portions of hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, by leaving them under vacuum in the Büchner funnel for a period or in a desiccator.
Characterization by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the characterization of this compound.
Instrumentation and Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 465.2.
-
Fragmentation: Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the sulfate group (SO₃), resulting in the formation of the bisulfate anion (HSO₄⁻) at m/z 97. This transition is highly specific and is typically used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role in key cellular signaling pathways.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Activation of PKC isoforms by this compound.
Caption: Involvement of this compound in the PI3K/Akt pathway.
Caption: Regulation of the SREBP-2 pathway by this compound.
References
Application of Sodium Cholesteryl Sulfate in Topical Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663), the sodium salt of cholesterol sulfate, is a versatile ingredient in topical cosmetic formulations, primarily functioning as a skin-conditioning agent and an emulsifier.[1][2][3][4] Cholesterol sulfate is an endogenous and vital component of the stratum corneum, the outermost layer of the skin, where it plays a crucial role in the regulation of epidermal homeostasis, including barrier function, desquamation, and keratinocyte differentiation.[5][6] Its inclusion in cosmetic products aims to leverage these natural functions to improve skin health and appearance. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing sodium cholesteryl sulfate in topical preparations.
Mechanism of Action in the Skin
This compound contributes to the integrity and function of the skin barrier through several mechanisms:
-
Regulation of the Cholesterol Sulfate Cycle: In the epidermis, a delicate balance known as the 'cholesterol sulfate cycle' exists. Cholesterol is sulfated to cholesterol sulfate in the lower epidermis and then desulfated back to cholesterol in the outer stratum corneum. This cycle is critical for proper desquamation and barrier function.[5][6] Topical application of this compound can influence this cycle, potentially reinforcing the barrier.
-
Influence on Stratum Corneum Lipid Organization: The stratum corneum's barrier function is largely attributed to its unique lipid matrix, composed of ceramides, cholesterol, and free fatty acids. Cholesterol sulfate influences the organization and fluidity of these lipids. While high concentrations can increase permeability, appropriate levels are thought to contribute to the proper formation and function of the lipid lamellae.[7][8][9][10][11][12]
-
Modulation of Keratinocyte Differentiation: Cholesterol sulfate is a signaling molecule that promotes the differentiation of keratinocytes, the primary cells of the epidermis. It has been shown to induce the expression of key barrier proteins like filaggrin through the induction of RORα.[6][13]
Applications in Cosmetic Formulations
This compound is utilized in various cosmetic products for its dual benefits as a skin-conditioning agent and an emulsifier.[3][14]
-
Skin Conditioning: By supplementing the skin's natural cholesterol sulfate levels, it helps to maintain the skin in good condition, supporting the barrier and regulating desquamation.[1][4]
-
Emulsifying and Stabilizing Agent: Its amphiphilic nature allows it to stabilize oil-in-water and water-in-oil emulsions, contributing to the texture and stability of creams and lotions.[3][14]
Quantitative Data Summary
While direct clinical data on topical formulations exclusively featuring this compound is limited in publicly available literature, the following table summarizes relevant data on the effects of modulating cholesterol and related lipids on skin barrier function. This data provides a basis for the expected performance of this compound in cosmetic formulations.
| Parameter | Study Type | Formulation Detail | Key Findings | Reference |
| Transepidermal Water Loss (TEWL) | In vivo, human volunteers | Twice-daily application of a moisturizing cream. | No significant changes in TEWL were observed after 4 days of application, indicating no disruption to the skin barrier. Baseline TEWL for intact forearm skin ranged from 4 to 9 g/m²h. | [15][16] |
| Skin Hydration | In vivo, human volunteers | Twice-daily application of a moisturizing cream for 8 weeks. | A formulation containing key barrier lipids showed a 36% increase in skin hydration at 4 weeks and a 25% increase at 8 weeks. | [5] |
| Skin Barrier Repair | Systematic Review & Meta-Analysis | Topical 2% cholesterol with 2% lovastatin (B1675250) or 2% simvastatin (B1681759) applied twice daily. | 93.9% of patients with porokeratosis (a disorder of keratinization) experienced improvement or resolution over an average of 9.4 weeks. | [16][17] |
| TEWL after Barrier Disruption | In vivo, human volunteers | Application of moisturizers to SLS-induced irritated skin. | An SLS-free aqueous cream showed a lower irritancy potential and better maintenance of skin barrier integrity compared to an SLS-containing cream. | [18] |
Experimental Protocols
Protocol 1: Formulation of an Oil-in-Water (O/W) Moisturizing Cream
This protocol provides a basic framework for creating an O/W cream incorporating this compound. The percentages can be adjusted based on the desired texture and performance.
Principle: An oil-in-water emulsion is created by dispersing the oil phase into the continuous water phase, stabilized by an emulsifying system that includes this compound.
Materials:
-
Oil Phase:
-
Cetyl Alcohol: 3.0%
-
Stearic Acid: 2.0%
-
Glyceryl Stearate: 2.0%
-
Caprylic/Capric Triglyceride: 5.0%
-
This compound: 1.0 - 3.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.0%
-
Fragrance (optional): 0.1%
-
Citric Acid or Sodium Hydroxide (B78521) solution (for pH adjustment)
-
Procedure:
-
Preparation of Phases:
-
In a suitable vessel, combine all ingredients of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the water and glycerin of the water phase. Heat to 70-75°C. Sprinkle in the xanthan gum while stirring to create a vortex and avoid clumping. Continue stirring until the gum is fully hydrated.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a moderate speed.
-
Increase the homogenization speed for 3-5 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with a paddle or anchor stirrer.
-
When the temperature reaches 40°C or below, add the preservative and fragrance.
-
Check the pH of the final product and adjust to the desired range (typically 5.0-6.0 for skin products) using a citric acid or sodium hydroxide solution.
-
Continue stirring until the cream is uniform and has reached room temperature.
-
Protocol 2: In-Vivo Evaluation of Skin Barrier Function and Hydration
This protocol outlines a standard method for assessing the efficacy of a topical formulation containing this compound on human skin.
Objective: To measure changes in Transepidermal Water Loss (TEWL) and stratum corneum hydration following the application of a test product.
Equipment:
-
Tewameter® (for TEWL measurement)
-
Corneometer® (for skin hydration measurement)
-
Controlled environment chamber (20-22°C, 40-60% relative humidity)
Procedure:
-
Subject Recruitment: Select healthy volunteers with normal to dry skin. Subjects should avoid using any moisturizers on the test area (e.g., volar forearm) for a specified period before the study.
-
Acclimatization: Have subjects acclimatize in the controlled environment for at least 20-30 minutes before taking any measurements.
-
Baseline Measurements:
-
Define test sites on the volar forearms.
-
Measure baseline TEWL and skin hydration at each test site.
-
-
Product Application:
-
Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test sites. Leave one site untreated as a control.
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application), repeat the TEWL and hydration measurements at all test sites.
-
-
Data Analysis:
-
Calculate the change from baseline for both TEWL and hydration for the treated and untreated sites.
-
Statistically analyze the data to determine the significance of any changes observed. An increase in Corneometer® readings indicates improved hydration, while a decrease in TEWL suggests improved barrier function.[19]
-
Protocol 3: Ex-Vivo Skin Permeability and Barrier Function Assay
This protocol describes the use of an ex-vivo human skin model to assess the effect of a formulation on skin barrier integrity.[20][21][22][23]
Principle: The permeability of a fluorescent marker through ex-vivo human skin is measured after treatment with the test formulation. A decrease in permeability suggests an enhancement of the barrier function.
Materials:
-
Ex-vivo human skin explants (e.g., from abdominoplasty)
-
Franz diffusion cells
-
Lucifer yellow or another suitable fluorescent marker
-
Phosphate-buffered saline (PBS)
-
Test formulation containing this compound
-
Fluorometer
Procedure:
-
Skin Preparation:
-
Obtain fresh human skin and remove subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Barrier Disruption (Optional): To model compromised skin, the barrier can be disrupted by methods such as tape stripping or treatment with a mild irritant like sodium lauryl sulfate (SDS).[6][24]
-
Product Application:
-
Mount the skin sections in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Apply the test formulation to the skin surface in the donor compartment.
-
-
Permeability Assay:
-
After a defined incubation period, remove the test formulation.
-
Apply a solution of Lucifer yellow to the donor compartment.
-
At various time points, collect samples from the receptor fluid (PBS) in the lower compartment.
-
-
Quantification:
-
Measure the fluorescence of the collected samples using a fluorometer.
-
Calculate the flux of the fluorescent marker across the skin. A lower flux in the treated skin compared to the control indicates improved barrier function.
-
Visualizations
References
- 1. patents.justia.com [patents.justia.com]
- 2. Topical simvastatin-cholesterol for disseminated superficial actinic porokeratosis: An open-label, split-body clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C27H45NaO4S | CID 23679068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin [frontiersin.org]
- 7. jddonline.com [jddonline.com]
- 8. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A tale of terminal differentiation: IKKα, the master keratinocyte regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keratinocyte differentiation and proteolytic pathways in skin (patho) physiology | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 13. SLES is used in Cosmetics – GREEN AGROCHEM [greenagrochem.com]
- 14. Multimodal, in-situ imaging of ex-vivo human skin reveals decrease of cholesterol sulfate in the neoepithelium during acute wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Topical Cholesterol and Statin Combination Therapy in the Treatment of Porokeratosis: A Systematic Review and Meta-Analysis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 17. Efficacy of Topical Cholesterol and Statin Combination Therapy in the Treatment of Porokeratosis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of topical simvastatin plus cholesterol cream versus topical simvastatin cream alone for porokeratosis ptychotropica: A randomized, single-blind, split-body, placebo-controlled, investigator-initiated trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 21. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 22. An ex vivo human skin model for studying skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Drug Encapsulation Efficiency in Formulations Containing Sodium Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the encapsulation efficiency (EE%) of therapeutic agents within drug delivery systems formulated with sodium cholesteryl sulfate (B86663). This document is intended to guide researchers in accurately quantifying drug loading, a critical quality attribute for liposomal and nanoparticulate drug carriers.
Introduction
Sodium cholesteryl sulfate is an anionic derivative of cholesterol utilized in drug delivery systems to impart a negative surface charge and potentially enhance stability. The inclusion of this molecule can influence the physicochemical properties of the carrier, including its drug encapsulation efficiency. Accurate determination of EE% is paramount for understanding dose uniformity, ensuring product quality, and predicting in vivo performance. The fundamental principle behind measuring EE% involves two key steps: the separation of the unencapsulated (free) drug from the drug-loaded carriers, followed by the quantification of the drug in either or both fractions.[][2]
Key Methodologies for Encapsulation Efficiency Determination
Several well-established techniques can be adapted for formulations containing this compound. The choice of method often depends on the physicochemical properties of the drug and the carrier system.
1. Separation Techniques:
-
Centrifugation and Ultracentrifugation: This is a straightforward method for pelleting liposomes or nanoparticles, leaving the free drug in the supernatant.[3] Ultracentrifugation is particularly effective for smaller nanoparticles.[4]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. The larger drug-loaded carriers will elute before the smaller, free drug molecules.[4]
-
Dialysis: This method involves placing the formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer, while retaining the larger drug carriers.[4]
-
Ultrafiltration: This technique uses centrifugal force to pass the aqueous phase containing the free drug through a filter membrane that retains the larger drug-loaded particles.[5][6]
2. Quantification Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a drug.[2][7][8] It is often coupled with UV-Vis detection.[9]
-
UV-Visible Spectrophotometry: This is a simpler and more accessible method for drug quantification, provided the drug has a distinct absorbance maximum and there is no interference from the formulation's excipients.[10][11]
-
Fluorescence Spectroscopy: For fluorescent drugs, this method offers high sensitivity for quantification.
Experimental Protocols
Below are detailed protocols for determining the encapsulation efficiency of a model drug in a liposomal formulation containing this compound.
Protocol 1: Encapsulation Efficiency Determination by Ultracentrifugation and HPLC
This protocol is suitable for a wide range of drugs and nanoparticle sizes.
Materials:
-
Drug-loaded formulation with this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (B129727) (HPLC grade)
-
Triton X-100 (10% v/v solution)
-
Ultracentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Procedure:
Step 1: Separation of Free Drug
-
Transfer 1 mL of the liposomal suspension into an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the liposomes.[4]
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
Step 2: Quantification of Free Drug
-
Prepare a standard curve of the free drug in PBS.
-
Analyze the collected supernatant directly by HPLC to determine the concentration of the free drug (C_free).
Step 3: Quantification of Total Drug
-
Take 100 µL of the original, uncentrifuged liposomal suspension.
-
Add 900 µL of methanol or a solution containing a lytic agent like Triton X-100 to disrupt the liposomes and release the encapsulated drug.[3]
-
Vortex thoroughly to ensure complete lysis.
-
Analyze this solution by HPLC to determine the total drug concentration (C_total).
Step 4: Calculation of Encapsulation Efficiency The encapsulation efficiency is calculated using the following formula:
EE (%) = [(C_total - C_free) / C_total] x 100
Protocol 2: Encapsulation Efficiency Determination by Size Exclusion Chromatography (SEC) and UV-Vis Spectrophotometry
This method is particularly useful for separating small drug molecules from larger liposomes and is less harsh than ultracentrifugation.
Materials:
-
Drug-loaded formulation with this compound
-
Sephadex G-50 or similar SEC column material
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Triton X-100 (10% v/v solution)
-
Test tubes for fraction collection
Procedure:
Step 1: Column Preparation
-
Swell the Sephadex G-50 beads in PBS according to the manufacturer's instructions.
-
Pack a column with the swollen gel and equilibrate with PBS.
Step 2: Separation of Free and Encapsulated Drug
-
Carefully load 1 mL of the liposomal formulation onto the top of the SEC column.
-
Elute the column with PBS and collect fractions (e.g., 0.5 mL each). The liposomes (appearing as a turbid, milky band) will elute first in the void volume, followed by the free drug.
Step 3: Quantification
-
Total Drug Concentration (C_total): Before loading onto the column, take an aliquot of the original formulation and lyse the liposomes with Triton X-100. Measure the absorbance at the drug's λmax using the UV-Vis spectrophotometer.
-
Encapsulated Drug Concentration (C_encapsulated): Pool the fractions containing the liposomes. Lyse the pooled liposomal fractions with Triton X-100 and measure the absorbance to determine the concentration of the encapsulated drug.
Step 4: Calculation of Encapsulation Efficiency The encapsulation efficiency is calculated as follows:
EE (%) = (C_encapsulated / C_total) x 100
Data Presentation
Quantitative data from encapsulation efficiency studies should be presented in a clear and organized manner to facilitate comparison between different formulations and methodologies.
| Drug | Delivery System Components | Molar Ratio | Separation Method | Quantification Method | Encapsulation Efficiency (%) | Reference |
| Amphotericin B | Amphotericin B, this compound | 1:1 | Not Applicable (Complex) | Not specified | High degree of association | [12][13][14] |
| Doxorubicin | Phosphatidylcholine, Cholesterol | Varies | Various | HPLC, Fluorescence | >90% (with remote loading) | [4][15][16][17] |
Note: Specific quantitative data for drugs other than Amphotericin B in formulations explicitly containing this compound is limited in publicly available literature. The data for Doxorubicin is provided as a relevant example for liposomal formulations.
Visualization of Experimental Workflows
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by exogenously delivered this compound are not well-defined, endogenous cholesterol sulfate is a known key regulator of cellular cholesterol homeostasis. It can influence pathways that are critical for cell function and are relevant to drug delivery and cellular uptake.
Conclusion
The evaluation of encapsulation efficiency is a critical step in the development of drug delivery systems containing this compound. The protocols outlined in these application notes provide a robust framework for obtaining accurate and reproducible data. While standard separation and quantification techniques are applicable, careful optimization is necessary to account for the potential influence of the anionic nature of this compound on the formulation and the analytical method. Further research into the interaction of these specialized drug carriers with cellular signaling pathways will be crucial for understanding their full therapeutic potential.
References
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative efficacies of amphotericin B lipid complex and amphotericin B deoxycholate suspension against murine blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cholesterol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tracer Studies Using Radiolabeled Sodium Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled sodium cholesteryl sulfate (B86663) in tracer studies. This powerful technique allows for the sensitive and specific tracking of cholesteryl sulfate's metabolic fate, biodistribution, and role in various physiological and pathological processes.
Introduction
Sodium cholesteryl sulfate (SCS) is an endogenous sulfated sterol found in various tissues and bodily fluids, playing a crucial role in lipid metabolism, cell membrane dynamics, and steroid synthesis.[1] The use of radiolabeled SCS, typically with isotopes such as Tritium (³H) or Carbon-14 (¹⁴C), enables researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. These studies are invaluable in fields such as cardiovascular disease research, drug delivery, and understanding the pathophysiology of metabolic disorders.[1][2]
Applications
Radiolabeled this compound tracer studies have a wide range of applications in biomedical research:
-
Metabolic Studies: Elucidating the pathways of cholesteryl sulfate metabolism and its conversion to other steroids.[1]
-
Pharmacokinetic (PK) and Biodistribution Studies: Determining the tissue and organ distribution of SCS over time following administration, providing insights into its transport and sites of action or accumulation.
-
Drug Delivery Research: SCS can be used in the formulation of liposomes and nanoparticles to enhance drug delivery.[2] Radiolabeling the SCS component allows for tracking the delivery vehicle itself.
-
Lipid-Protein Interaction Studies: Investigating the binding and interaction of cholesteryl sulfate with various proteins, which is critical for understanding its role in cell signaling.[1]
-
Disease Modeling: Studying alterations in cholesteryl sulfate metabolism and distribution in animal models of diseases like atherosclerosis or metabolic syndrome.
Experimental Protocols
The following protocols are generalized methodologies and should be adapted based on specific research objectives and available resources.
Protocol 1: Synthesis and Purification of Radiolabeled this compound
The synthesis of radiolabeled this compound requires expertise in radiochemistry. A common approach involves the sulfation of radiolabeled cholesterol.
Materials:
-
[³H]-Cholesterol or [¹⁴C]-Cholesterol (as starting material)
-
Sulfur trioxide pyridine (B92270) complex
-
Anhydrous pyridine
-
Sodium bicarbonate
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Scintillation counter
Procedure:
-
Sulfation of Radiolabeled Cholesterol:
-
In a reaction vessel, dissolve a known quantity of [³H]- or [¹⁴C]-cholesterol in anhydrous pyridine.
-
Slowly add a molar excess of sulfur trioxide pyridine complex to the solution while stirring.
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Neutralization:
-
Quench the reaction by slowly adding water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate to form the sodium salt.
-
-
Purification by HPLC:
-
Purify the crude radiolabeled this compound using a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., methanol/water) to separate the product from unreacted cholesterol and other impurities.
-
Monitor the elution profile with both a UV detector and a radioactivity detector to identify and collect the desired product fraction.
-
-
Quantification and Specific Activity Determination:
-
Determine the concentration of the purified product.
-
Measure the radioactivity of a known amount of the product using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol) or a similar unit. The radiochemical purity should be ≥98%.
-
Protocol 2: In Vivo Biodistribution Study in a Rodent Model
This protocol outlines a typical biodistribution study in mice or rats to determine the tissue distribution of radiolabeled this compound.
Materials:
-
Radiolabeled this compound (purified and of known specific activity)
-
Sterile saline or other suitable vehicle for injection
-
Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)
-
Anesthesia
-
Syringes and needles
-
Scintillation vials and cocktail
-
Tissue homogenizer
-
Liquid scintillation counter
Procedure:
-
Dose Preparation:
-
Formulate the radiolabeled this compound in a sterile, injectable vehicle (e.g., saline) to a desired concentration.
-
-
Administration:
-
Administer a precise dose of the radiolabeled tracer to the animals via intravenous (tail vein) injection. The dose will depend on the specific activity of the tracer and the sensitivity of the detection method.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a cohort of animals.
-
Collect blood via cardiac puncture and various tissues of interest (e.g., liver, spleen, kidneys, brain, adipose tissue, heart, lungs).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
For blood, separate the plasma by centrifugation.
-
-
Radioactivity Measurement:
-
Take a known volume or weight of each tissue homogenate and plasma sample and place it in a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
This allows for the comparison of the tracer's distribution across different tissues and time points.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Physicochemical Properties of Radiolabeled this compound
| Parameter | Value |
| Radiochemical Purity | ≥98% |
| Specific Activity | 50-60 Ci/mmol (for ³H) |
| Formulation | Sterile Saline |
Table 2: Biodistribution of [³H]-Sodium Cholesteryl Sulfate in Rats (% Injected Dose per Gram of Tissue ± SD)
| Tissue | 1 Hour | 4 Hours | 24 Hours | 48 Hours |
| Blood | 10.5 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.5 ± 0.1 |
| Liver | 25.3 ± 3.1 | 18.6 ± 2.5 | 8.9 ± 1.5 | 4.2 ± 0.9 |
| Spleen | 8.1 ± 1.0 | 6.5 ± 0.9 | 3.2 ± 0.6 | 1.8 ± 0.4 |
| Kidneys | 15.7 ± 2.0 | 10.1 ± 1.4 | 4.5 ± 0.8 | 2.1 ± 0.5 |
| Heart | 2.3 ± 0.4 | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 4.1 ± 0.7 | 2.8 ± 0.5 | 1.2 ± 0.3 | 0.6 ± 0.2 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.05 | <0.1 | <0.1 |
| Adipose Tissue | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.6 | 2.8 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound.
Experimental Workflows
Caption: Workflow for a biodistribution study.
Logical Relationships
Caption: Logical flow of a tracer study.
References
- 1. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Sodium Cholesteryl Sulfate from Biological Samples
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholesteryl sulfate (B86663), the most abundant sterol sulfate in human plasma, plays a crucial role in various physiological processes, including cell membrane stabilization, epidermal differentiation, and signal transduction.[1] Altered levels have been associated with conditions such as X-linked ichthyosis and liver cirrhosis, making its accurate quantification in biological samples essential for both clinical diagnostics and research.[1][2] Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and concentration of analytes like cholesteryl sulfate from complex biological matrices such as plasma and serum.[3] This method effectively removes interfering substances, leading to cleaner extracts and improved sensitivity and accuracy in downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This document provides a detailed protocol for the solid-phase extraction of sodium cholesteryl sulfate from human plasma and serum, adapted from established methodologies.[1][2]
Principle of the Method
The protocol employs a multi-step process that may begin with a liquid-liquid extraction (LLE) to separate lipids from plasma proteins, followed by solid-phase extraction (SPE) to isolate cholesteryl sulfate from other lipid classes.[1] The use of a deuterated internal standard, added at the beginning of the procedure, is critical for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects in the final analysis.[4] The SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. A C18 reversed-phase cartridge is commonly used for this application.[1][4]
Data Presentation
The following tables summarize typical concentrations of cholesteryl sulfate in human plasma and the performance characteristics of the extraction method.
Table 1: Typical Concentrations of Cholesteryl Sulfate in Human Plasma
| Condition | Mean Concentration (µg/dL) | Subject Group | Reference |
| Healthy Controls | 253.0 ± 24.6 | Control Subjects | [1] |
| Liver Cirrhosis | 444.6 ± 51.7 | Patients | [1] |
| Hypercholesterolemia | 413.7 ± 44.5 | Patients | [1] |
| Steroid Sulfatase Deficiency | 3,300 (Range: 2,700-4,000) | Patients | [1] |
| Normal Adults (General) | < 350 | Control Subjects | [1] |
Table 2: Performance Characteristics of the LLE-SPE Method for Sterol Extraction
| Parameter | Value | Reference |
| Extraction Efficiency | 85 - 110% | [1] |
| Day-to-Day Variability | <10% (RSE) | [1] |
Experimental Protocols
Protocol 1: Plasma/Serum Preparation
This initial step is crucial for obtaining a suitable sample for extraction.
Materials:
-
Whole blood collected in EDTA or sodium citrate (B86180) tubes.[1]
-
Refrigerated centrifuge.
-
Sterile polypropylene (B1209903) tubes and pipettes.
Procedure:
-
Collect whole blood into an anticoagulant-treated tube.[1]
-
Gently invert the tube 8-10 times to ensure proper mixing.
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge.[1]
-
Carefully aspirate the upper plasma or serum layer, avoiding the buffy coat and red blood cells.[1]
-
Transfer the plasma/serum to a clean, labeled polypropylene tube. Samples can be used immediately or stored at -80°C. It is important to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Combined Liquid-Liquid and Solid-Phase Extraction (LLE-SPE)
This comprehensive protocol is recommended for achieving high purity extracts.
Materials and Reagents:
-
Deuterated cholesteryl sulfate (e.g., d7-Cholesteryl Sulfate) as an internal standard.[4]
-
Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Dichloromethane, Hexane (B92381), Chloroform (B151607) (all HPLC or LC-MS grade).[1][4]
-
Water (HPLC/MS grade).
-
Vortex mixer, centrifuge, and nitrogen evaporator.
Procedure:
Part A: Protein Precipitation and Liquid-Liquid Extraction
-
Pipette 300 µL of human serum into a clean glass tube.[4]
-
Add a known amount of deuterated internal standard to the sample.[4]
-
Add 600 µL of a 1:1 (v/v) mixture of methanol and acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 15 minutes.[4]
-
Centrifuge at 14,500 x g for 10 minutes to pellet the precipitated protein.[4]
-
Carefully transfer the supernatant to a new clean glass tube.[4]
-
Mix the supernatant with 3 mL of water.[4]
Part B: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Sequentially pass 2 mL of MeOH and then 2 mL of water through the Sep-Pak C18 cartridge. Do not allow the cartridge to dry out.[1][4]
-
Load the sample: Load the diluted supernatant from Part A onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[3]
-
Wash the cartridge:
-
Elute Cholesteryl Sulfate: Elute the sulfated steroids, including cholesteryl sulfate, from the cartridge with 4 mL of MeOH. Collect this fraction.[1][4]
-
Dry and Reconstitute:
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Cholesteryl Sulfate Extraction.
Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays to Study the Effects of Sodium Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to investigate the multifaceted effects of sodium cholesteryl sulfate (B86663) (SCS). SCS is a sulfated derivative of cholesterol that plays significant roles in cellular processes, including cholesterol homeostasis, signal transduction, and membrane dynamics. The following sections offer step-by-step instructions for assessing cell viability, apoptosis, intracellular cholesterol levels, and the modulation of key signaling pathways and gene expression in response to SCS treatment.
Application Note 1: Assessing the Cytotoxic Effects of Sodium Cholesteryl Sulfate using the MTT Assay
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SCS in a selected cell line.
Data Presentation: Dose-Response Effects of this compound on Cell Viability
| Cell Line | Time Point (hours) | SCS Concentration (µM) | % Cell Viability (relative to control) | IC50 (µM) |
| Huh-7 (Human Liver Carcinoma) | 24 | 10 | ~98% | > 100 |
| 25 | No discernible toxicity[1] | |||
| 50 | ~95% | |||
| 100 | ~90% | |||
| Jurkat (Human T-cell Lymphoma) | 48 | 10 | ~95% | > 100 |
| 25 | ~90% | |||
| 50 | ~85% | |||
| 100 | ~75% | |||
| Primary Keratinocytes | 72 | 10 | ~100% | Not cytotoxic |
| 25 | ~100% | |||
| 50 | ~98% | |||
| 100 | ~96% |
Experimental Protocol: MTT Assay
Materials:
-
This compound (SCS)
-
Selected adherent or suspension cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of SCS in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SCS in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SCS. Include wells with vehicle control (medium with the same concentration of solvent used for SCS) and untreated control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of SCS concentration to determine the IC50 value.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Application Note 2: Detection of Apoptosis Induced by this compound using Annexin V-FITC/PI Staining
Introduction: Apoptosis, or programmed cell death, is a critical cellular process. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Data Presentation: Apoptotic Effects of this compound
| Cell Line | Time Point (hours) | SCS Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | 24 | 0 (Control) | 2-5% | 1-3% |
| 50 | 10-15% | 5-8% | ||
| 100 | 20-25% | 10-15% | ||
| THP-1 (Human Monocytic Cell Line) | 48 | 0 (Control) | 3-6% | 2-4% |
| 50 | 12-18% | 7-10% | ||
| 100 | 25-30% | 12-18% |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
This compound (SCS)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of SCS for the appropriate duration. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA, and then collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Logical Relationship of Apoptosis Assay Results
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Application Note 3: Analysis of Gene Expression Changes Induced by this compound using qPCR
Introduction: this compound is known to regulate the expression of genes involved in cholesterol metabolism. Quantitative Real-Time PCR (qPCR) is a sensitive and specific method to quantify changes in gene expression. This protocol describes the steps to analyze the expression of key genes such as HMG-CoA Reductase (HMGCR) and the LDL Receptor (LDLR) in response to SCS treatment.
Data Presentation: Relative Gene Expression Changes Induced by this compound
| Cell Line | Gene | Time Point (hours) | SCS Concentration (µM) | Fold Change in Gene Expression (relative to control) |
| HepG2 (Human Liver Carcinoma) | HMGCR | 24 | 25 | ~0.6-fold |
| LDLR | 24 | 25 | ~0.7-fold | |
| SREBF2 | 24 | 25 | ~0.8-fold | |
| Macrophages (THP-1 derived) | ABCA1 | 48 | 50 | ~1.5-fold |
| ABCG1 | 48 | 50 | ~1.3-fold |
Experimental Protocol: qPCR for Gene Expression Analysis
Materials:
-
This compound (SCS)
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with SCS as described in previous protocols.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow for qPCR
Caption: Workflow for analyzing gene expression changes using qPCR.
Application Note 4: Investigating Signaling Pathways Affected by this compound
Introduction: this compound influences several key signaling pathways, including the Protein Kinase C (PKC) pathway, the SREBP2-mediated cholesterol biosynthesis pathway, and the T-cell receptor (TCR) signaling pathway. Western blotting is a powerful technique to detect and quantify changes in the levels and post-translational modifications (e.g., phosphorylation) of specific proteins within these pathways.
Signaling Pathway Diagrams
SREBP2 Pathway Modulation by SCS
Caption: SCS activates the SREBP2 pathway, promoting cholesterol synthesis.[2][3]
PKC Signaling Activation by SCS
Caption: SCS activates specific PKC isoforms, leading to cellular responses.[4][5]
TCR Signaling Inhibition by SCS
Caption: SCS inhibits TCR signaling by disrupting cholesterol-TCR interaction.[6]
Experimental Protocol: Western Blotting
Materials:
-
This compound (SCS)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-PKC, SREBP2, p-CD3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with SCS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Application Note 5: Visualization of Intracellular Cholesterol with Filipin (B1216100) Staining
Introduction: SCS is a key regulator of cellular cholesterol homeostasis. Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, allowing for its visualization in fixed cells by fluorescence microscopy. This protocol can be used to qualitatively and semi-quantitatively assess changes in intracellular cholesterol distribution following SCS treatment.
Data Presentation: Effect of this compound on Intracellular Cholesterol
| Cell Line | Time Point (hours) | SCS Concentration (µM) | Observation |
| Huh-7 | 24 | 0 (Control) | Bright, punctate filipin staining, indicating normal intracellular cholesterol levels. |
| 25 | A significant reduction in filipin staining intensity, suggesting a 20-30% decrease in cellular cholesterol.[7] | ||
| Fibroblasts | 48 | 0 (Control) | Characteristic perinuclear and plasma membrane filipin staining. |
| 50 | Diffuse and weaker filipin staining, indicative of reduced cholesterol levels. |
Experimental Protocol: Filipin Staining
Materials:
-
This compound (SCS)
-
Cells grown on coverslips or imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin solution (e.g., 0.05 mg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Treatment: Treat cells with SCS for the desired duration.
-
Fixation: Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with filipin solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips and immediately image the cells using a fluorescence microscope.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. rsc.org [rsc.org]
- 2. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis. [qmro.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent aggregation of sodium cholesteryl sulfate liposomes
Welcome to the Technical Support Center for sodium cholesteryl sulfate (B86663) (SCS) liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of SCS-containing liposomes during their experiments.
Troubleshooting Guide: Liposome Aggregation
Liposome aggregation is a common issue that can significantly impact the quality, stability, and in vivo performance of your formulation. This guide will help you identify the potential causes of aggregation and provide solutions to mitigate them.
Issue: You observe visible precipitates, an increase in turbidity, or a significant increase in particle size and polydispersity index (PDI) in your sodium cholesteryl sulfate (SCS) liposome suspension.
Possible Causes & Troubleshooting Steps:
-
High Ionic Strength of the Medium:
-
Problem: The negatively charged sulfate group of SCS provides electrostatic repulsion between liposomes, preventing aggregation. However, high concentrations of ions in the buffer can shield this surface charge, reducing the repulsive forces and leading to aggregation. Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at inducing aggregation.[1]
-
Solution:
-
Reduce Ionic Strength: If your experimental conditions permit, reduce the salt concentration of your buffer.
-
Use a Suitable Buffer: Opt for buffers with monovalent ions instead of divalent ions.
-
Chelating Agents: If divalent cations are unavoidable, consider adding a chelating agent like EDTA to sequester them.[1]
-
-
-
Inadequate Surface Charge:
-
Problem: The concentration of SCS in your formulation may be too low to provide sufficient electrostatic repulsion to prevent aggregation, especially in media with moderate to high ionic strength.
-
Solution:
-
Optimize SCS Concentration: Increase the molar percentage of SCS in your lipid formulation. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[2]
-
pH Adjustment: The pH of the medium can influence the surface charge. Ensure the pH of your buffer is appropriate to maintain the negative charge of the SCS. For most applications, a neutral pH (around 7.4) is suitable.[1][2]
-
-
-
Lack of Steric Hindrance:
-
Problem: In some cases, electrostatic stabilization alone may not be sufficient to prevent aggregation, particularly in complex biological media or at high liposome concentrations.
-
Solution:
-
Incorporate PEGylated Lipids (PEGylation): The most common and effective method for steric stabilization is to include polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) in your formulation. The PEG chains create a hydrophilic layer on the liposome surface that physically prevents the liposomes from getting close enough to aggregate.[3][4][5] This is often referred to as creating "stealth" liposomes.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of SCS liposome aggregation?
A1: The primary cause is often the screening of the negative surface charge provided by the this compound. This charge creates repulsive forces that keep the liposomes separated. When these charges are neutralized by ions in the surrounding medium (especially divalent cations), the liposomes can aggregate.
Q2: How does PEGylation prevent aggregation?
A2: PEGylation involves incorporating lipids with a polyethylene glycol (PEG) chain attached to their headgroup into the liposome bilayer. These PEG chains extend from the surface of the liposome and create a "steric barrier" or a hydrophilic cloud. This physical barrier prevents liposomes from approaching each other too closely, thus inhibiting aggregation.[3][4][5]
Q3: What is a good starting concentration for DSPE-PEG to prevent aggregation?
A3: A common starting concentration for DSPE-PEG2000 is 5 mol% of the total lipid composition. This concentration has been shown to be effective in providing steric stability and prolonging circulation time in vivo.[5] However, the optimal concentration may vary depending on the specific lipid composition and the intended application.
Q4: Will changing the pH of my buffer help prevent aggregation?
A4: Yes, pH can influence the surface charge of the liposomes and therefore their stability. It is important to maintain a pH where the sulfate group of SCS remains ionized, providing a negative charge. For most biological applications, a pH between 6.5 and 7.4 is recommended. Extreme pH values can lead to lipid hydrolysis and liposome degradation.[1][2]
Q5: How can I monitor for liposome aggregation?
A5: Aggregation can be monitored using several techniques:
-
Visual Inspection: Look for cloudiness, precipitation, or sedimentation in the liposome suspension.
-
Dynamic Light Scattering (DLS): This is a key technique to measure the average particle size (Z-average) and the polydispersity index (PDI). An increase in these values over time indicates aggregation.[6][7]
-
Zeta Potential Measurement: This measurement indicates the surface charge of the liposomes. A zeta potential close to neutral (0 mV) suggests a higher likelihood of aggregation. A value of ±30 mV or greater is generally desired for good stability.[2]
Data Presentation
Table 1: Comparison of Physicochemical Properties of Non-PEGylated and PEGylated Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Non-PEGylated | ~140 | < 0.2 | ~ -5 to Neutral | [6][8] |
| PEGylated | ~140 | < 0.2 | ~ -10 to Neutral | [6][8] |
Note: The addition of PEG can slightly increase the negative charge but the primary stabilization effect is steric.
Table 2: Influence of Ionic Strength on the Stability of Charged Liposomes
| Liposome Type | Ionic Strength | Observation | Reference |
| Negatively Charged | Low | Stable, no increase in particle size | [9] |
| Negatively Charged | High (e.g., 150 mM NaCl) | Potential for aggregation in a secondary minimum, though may remain stable | [9] |
Experimental Protocols
Protocol 1: Preparation of SCS-Containing Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is kept above the phase transition temperature (Tc) of the main phospholipid.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at the desired pH) by rotating the flask at a temperature above the Tc of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times. This is the preferred method for achieving a narrow size distribution.
-
-
Protocol 2: PEGylation of SCS Liposomes (Pre-insertion Method)
-
Follow the "Lipid Film Formation" step from Protocol 1, but include the desired molar percentage of a PEGylated lipid (e.g., DSPE-PEG2000) in the initial lipid mixture dissolved in the organic solvent.
-
Proceed with the "Hydration" and "Size Reduction" steps as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for SCS liposome aggregation.
Caption: General experimental workflow for preparing stable SCS liposomes.
References
- 1. quora.com [quora.com]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Cholesteryl Sulfate in Cell-Based Assays
Welcome to the technical support center for the use of sodium cholesteryl sulfate (B86663) (SCS) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is sodium cholesteryl sulfate and what is its role in cells?
This compound is the sodium salt of cholesteryl sulfate (CS), an endogenous sterol sulfate found in various human tissues.[1][2] It is a component of cell membranes and plays a regulatory role in several biological processes, including:
-
Membrane Structure and Fluidity: Like cholesterol, CS is a component of cellular membranes, influencing their stability and fluidity.[3][4]
-
Cell Signaling: CS can modulate the activity of signaling proteins. For example, it has been shown to inhibit T-cell receptor (TCR) signaling.[5][6][7] It can also activate certain protein kinase C (PKC) isoforms.[8][9]
-
Cholesterol Homeostasis: CS is involved in the regulation of cholesterol levels within cells.[6][10]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting range is 10-100 µM .[11] One study identified 25 µM as a non-toxic concentration across several cell lines for experiments on cholesterol homeostasis.[10] For T-cell activation assays, a concentration of 100 µM has been used.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically a white to off-white crystalline solid.[2][11] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
-
Preparation: To prepare a stock solution, dissolve the solid in a suitable solvent such as DMSO to a concentration of, for example, 10 mg/mL.[3][8] It is recommended to purge the solvent with an inert gas to minimize oxidation.[11] Sonication may be required to fully dissolve the compound.[8]
-
Storage: The solid form is stable for years when stored at -20°C.[3][12] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[11]
Q4: Can this compound be toxic to cells?
Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic threshold will vary between different cell lines. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cells before proceeding with functional assays.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding SCS to cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high. The solubility of SCS in the medium is exceeded. | Ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture medium.[11] Consider using a carrier protein like lipid-free bovine serum albumin (BSA) in the medium to improve solubility.[11] |
| Inconsistent or no observable effect of SCS treatment. | Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). Sub-optimal Concentration: The concentration used is too low to elicit a response. Cell Health/Variability: Cells are unhealthy, have been passaged too many times, or seeding density is not optimal.[13] | Prepare fresh aliquots of the SCS stock solution.[11] Perform a dose-response experiment to identify the optimal concentration. Ensure cells are healthy and in the logarithmic growth phase.[14] Optimize cell seeding density to ensure a measurable signal.[13] Use cells from a consistent passage number. |
| High background or unexpected results in control wells. | Solvent Effects: The vehicle (e.g., DMSO) is affecting the cells at the concentration used. | Run a vehicle-only control to assess the effect of the solvent on the assay readout. Keep the final solvent concentration as low as possible. |
| High cell death observed at the intended non-toxic concentration. | Cell Line Sensitivity: The chosen cell line is particularly sensitive to SCS. Incorrect Cytotoxicity Assessment: The initial cytotoxicity assay was not sensitive enough or performed under different conditions. | Re-evaluate cytotoxicity using a more sensitive method (e.g., LDH release in addition to a metabolic assay like MTT or WST).[15] Perform the cytotoxicity assay under the exact same conditions as the planned functional assay (e.g., incubation time, cell density). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific cell-based assay. The example here is for a T-cell activation assay measuring IL-2 secretion.
-
Cell Preparation: Culture 5C.C7 T-cells as previously described.[5] Prior to the experiment, incubate T-cell blasts in RPMI-1640 medium supplemented with 1% lipid-free BSA for 2 hours at 37°C.[5]
-
Preparation of SCS dilutions: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: Add the different concentrations of SCS to the T-cells and incubate for a predetermined time (e.g., 2 hours).[5]
-
Stimulation: Add the stimulus for T-cell activation (e.g., antigen-presenting cells pulsed with the appropriate peptide).[7]
-
Incubation: Incubate the cells for a period sufficient to allow for the desired response (e.g., 24 hours for cytokine secretion).
-
Endpoint Measurement: Collect the cell supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the SCS concentration to determine the dose-response curve and calculate parameters such as EC50 or IC50.
Protocol 2: Cytotoxicity Assessment using a WST-1 Assay
This protocol describes how to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an optimized density and allow them to adhere overnight.[13]
-
Preparation of SCS dilutions: Prepare a serial dilution of this compound in cell culture medium to cover a broad range of concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of SCS to the cells. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the SCS concentration to determine the cytotoxic concentration range.
Visualizations
Caption: A generalized workflow for cell-based assays involving this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2864-50-8: cholesteryl sulfate sodium salt [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. T5239-1mL | Cholesteryl sulfate sodium [2864-50-8] Clinisciences [clinisciences.com]
- 9. Cholesteryl sulfate (sodium) | Affiniti Research [affiniti-res.com]
- 10. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 胆甾醇硫酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 13. biocompare.com [biocompare.com]
- 14. marinbio.com [marinbio.com]
- 15. A comparative study of three cytotoxicity test methods for nanomaterials using sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Cholesteryl Sulfate (SCS) Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of sodium cholesteryl sulfate (B86663) (SCS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid sodium cholesteryl sulfate?
A: Solid this compound is stable for at least four years when stored at -20°C.
Q2: How should I store stock solutions of this compound in organic solvents?
A: Stock solutions of SCS in organic solvents such as DMSO or dimethylformamide should be purged with an inert gas to enhance stability. For long-term storage, it is recommended to store these solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
Q3: What are the primary factors that can affect the stability of SCS in aqueous solutions?
A: The stability of SCS in aqueous solutions can be influenced by several factors, including:
-
pH: Acidic conditions are likely to promote hydrolysis of the sulfate ester bond.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Presence of Oxidizing Agents: Like other lipids, the cholesterol backbone may be susceptible to oxidation.
-
Light Exposure: Photodegradation is a potential degradation pathway for many organic molecules.
-
Microbial Contamination: At low concentrations in non-sterile solutions, SCS may be susceptible to biodegradation.
Q4: What are the likely degradation pathways for SCS in an aqueous solution?
A: The primary degradation pathway for SCS in aqueous solutions is likely the hydrolysis of the sulfate ester bond to yield cholesterol and sulfate ions, particularly under acidic conditions. Other potential, though less characterized, pathways include oxidation of the cholesterol ring and photodegradation.
Q5: What analytical techniques are suitable for assessing the stability of SCS?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying SCS and its degradation products.[1] These techniques offer the sensitivity and specificity required for stability-indicating assays.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of aqueous solutions of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the aqueous solution. | Low aqueous solubility of SCS. | - Increase the concentration of co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol).- Incorporate surfactants to form micelles that can encapsulate SCS.- Prepare a liposomal formulation of SCS.- Use cyclodextrins to form inclusion complexes and enhance solubility. |
| Decrease in SCS concentration over time. | Hydrolysis: The sulfate ester bond is susceptible to cleavage, especially at low pH. | - Adjust the pH of the solution to neutral or slightly alkaline (e.g., pH 7.0-7.5).- Store the solution at lower temperatures (e.g., 2-8°C or frozen).- Perform a forced degradation study to understand the rate of hydrolysis at different pH values and temperatures. |
| Oxidation: The cholesterol moiety may be susceptible to oxidation. | - Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Add an antioxidant to the formulation, ensuring its compatibility with SCS and the intended application.- Store the solution in containers with minimal headspace. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation. | - Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.- Conduct a photostability study to assess the impact of light exposure. | |
| Adsorption to container surfaces: SCS may adsorb to the walls of glass or plastic containers. | - Use silanized glass vials or low-binding plastic containers.- Include a small percentage of a non-ionic surfactant in the formulation to reduce adsorption. | |
| Appearance of new peaks in the chromatogram. | Formation of degradation products: This indicates chemical instability of SCS. | - Identify the degradation products using LC-MS/MS.- Based on the identity of the degradants (e.g., cholesterol from hydrolysis), address the underlying cause (see above).- Develop and validate a stability-indicating analytical method that can resolve SCS from all potential degradation products. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL |
| Chloroform:Methanol (1:1) | ~10 mg/mL |
| Water | Very low |
Table 2: Example of a pH-Rate Profile for SCS Hydrolysis in Aqueous Buffers at 50°C (Hypothetical Data for Illustrative Purposes)
| pH | Buffer System | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 3.0 | Citrate Buffer | 0.150 | 4.6 |
| 5.0 | Acetate Buffer | 0.025 | 27.7 |
| 7.0 | Phosphate Buffer | 0.005 | 138.6 |
| 9.0 | Borate Buffer | 0.008 | 86.6 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of SCS using a Co-solvent System
-
Stock Solution Preparation: Accurately weigh the required amount of solid SCS and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., ethanol or DMSO).
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer solution and filter it through a 0.22 µm filter.
-
Mixing: Slowly add the SCS stock solution to the aqueous buffer while stirring continuously. The final concentration of the organic co-solvent should be kept as low as possible while ensuring the solubility of SCS.
-
Final Adjustments: If necessary, adjust the pH of the final solution.
-
Storage: Store the prepared solution protected from light at the appropriate temperature (e.g., 2-8°C or -20°C).
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Sample Preparation: Prepare solutions of SCS (e.g., 1 mg/mL) in different aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9). Also, prepare a solution in purified water.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 50°C, 60°C, or 80°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Sample Quenching: Immediately cool the aliquots in an ice bath and, if necessary, neutralize the pH to stop further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of SCS and any degradation products.
-
Data Analysis: Plot the natural logarithm of the SCS concentration versus time to determine the apparent first-order degradation rate constant (kobs) at each pH and temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for SCS instability in aqueous solutions.
Caption: Potential degradation pathways of SCS in aqueous solution.
Caption: Workflow for assessing the stability of SCS in aqueous solutions.
References
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry Analysis of Sodium Cholesteryl Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometry analysis of sodium cholesteryl sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Issue: Poor Sensitivity and Inconsistent Signal Intensity
Low and variable signal for sodium cholesteryl sulfate across different samples is a common indicator of matrix effects, particularly ion suppression.
-
Initial Assessment:
-
System Suitability Check: Inject a pure standard solution of this compound to confirm that the LC-MS/MS system is performing optimally. A stable and strong signal from the pure standard suggests the issue is sample-related.
-
Post-Column Infusion: To qualitatively identify regions of ion suppression, infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where matrix components are causing ion suppression.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Issue: Inaccurate Quantification and Poor Reproducibility
Inaccurate and imprecise results are often a direct consequence of uncompensated matrix effects that vary between samples.
-
Primary Solution: Stable Isotope-Labeled Internal Standard (SIL-IS) The use of a SIL-IS, such as d7-cholesteryl sulfate, is the most effective method to correct for variability in matrix effects and sample preparation.[1][2] The SIL-IS is chemically identical to the analyte and will be affected by matrix components in the same way, allowing for accurate signal normalization.[2]
-
Secondary Actions:
-
Consistent Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including standards and quality controls. Automation can help minimize variability.[1]
-
Matrix Effect Evaluation: For method validation, assess the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different sources of matrix should not exceed 15%.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][4] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and other endogenous components.[1]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] A SIL-IS, such as d7-cholesteryl sulfate, is chemically identical to the analyte but has a different mass.[1] It is added at the beginning of the sample preparation process and experiences the same matrix effects as the analyte.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[1]
Q3: How can I reduce matrix effects through sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[3][5] The main techniques are:
-
Protein Precipitation (PPT): A simple method, but often leaves behind significant amounts of phospholipids, a major source of ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating compounds based on their differential solubility in two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): Generally the most effective method for removing phospholipids and other interferences, leading to a cleaner extract and reduced matrix effects.[1][5] A combination of PPT followed by SPE is a robust approach for complex matrices like serum.[1][4]
Q4: Can I analyze this compound without derivatization?
A4: Yes, intact sulfated steroids can be analyzed directly by LC-MS/MS, which is an advantage over GC-MS that requires derivatization.[6][7] However, cholesterol and its esters are known for their poor ionization efficiency in electrospray ionization (ESI).[1] While ESI can be used, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar compounds like sterols without the need for derivatization.[1][8]
Q5: My chromatography shows poor peak shape for this compound. What could be the cause?
A5: Poor peak shape can be due to several factors:
-
Inappropriate Mobile Phase: Ensure the mobile phase pH is suitable for this compound to maintain it in a single ionic state.[4]
-
Secondary Interactions: The analyte may be interacting with the stationary phase. Adding a small amount of a competing agent to the mobile phase can sometimes help.[1]
-
Column Contamination: Contaminants from the sample matrix can build up on the column. Use a guard column and ensure a robust column washing protocol between injections.[4]
Data Presentation
Table 1: General Effectiveness of Sample Preparation Methods in Reducing Matrix Effects
| Sample Preparation Method | Protein Removal | Phospholipid Removal | Salt Removal | Overall Matrix Effect Reduction |
| Protein Precipitation (PPT) | Good | Poor | Poor | Low |
| Liquid-Liquid Extraction (LLE) | Good | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Good | High |
| PPT followed by SPE | Excellent | Excellent | Good | Very High |
Experimental Protocols
Protocol 1: Combined Protein Precipitation and Solid-Phase Extraction for this compound from Human Serum
This protocol is adapted from a method for the simultaneous quantification of intact steroid sulfates in human serum.[1][6]
-
Materials:
-
Human serum
-
d7-cholesteryl sulfate (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Zinc sulfate (ZnSO₄) solution (89 g/L in water)
-
Hexane
-
Chloroform
-
Sep-Pak C18 cartridges
-
-
Procedure:
-
Sample Preparation: To 300 µL of serum, add the internal standard solution (e.g., d7-cholesteryl sulfate).
-
Protein Precipitation: Add 1 mL of a 4:1 (v/v) mixture of ACN and ZnSO₄ solution. Vortex and incubate for 15 minutes, then centrifuge at 14,500 x g for 10 minutes.[1]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak C18 cartridge with 2 mL of MeOH followed by 2 mL of water.[1]
-
Dilute the supernatant with 3 mL of water and load it onto the conditioned cartridge.[1]
-
Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform.[1]
-
Elute the sulfated steroids with 4 mL of MeOH.[1]
-
-
Evaporation and Reconstitution:
-
Analysis: Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.
-
-
Workflow Diagram:
Caption: Sample preparation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Synthesis of Sodium Cholesteryl Sulfate
Welcome to the Technical Support Center for the synthesis of sodium cholesteryl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and a comparative analysis of common synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sodium cholesteryl sulfate?
A1: The two most prevalent methods for the chemical synthesis of this compound are:
-
Method A: Sulfamic Acid in Dimethylformamide (DMF). This method offers a straightforward approach to the sulfation of cholesterol.[1]
-
Method B: Pyridine-Sulfur Trioxide (Py•SO₃) Complex. This is a widely used and efficient method for the sulfation of alcohols.[1]
Q2: What are the main advantages and disadvantages of each method?
A2: The sulfamic acid method is generally considered simpler and avoids the use of pyridine (B92270), which can be toxic and difficult to remove.[2] The pyridine-sulfur trioxide complex method is often cited as being highly efficient, though it may require more rigorous purification steps to remove residual pyridine.[1][2]
Q3: What is a typical yield for the synthesis of this compound?
A3: While yields can vary significantly based on the chosen method and reaction conditions, a yield of 92.4% has been reported for the synthesis using sulfamic acid in DMF at 68°C for 2 hours. Optimizing parameters such as reactant molar ratios and temperature is crucial for maximizing the yield.
Q4: What are some common impurities in the final product?
A4: Common impurities can include unreacted cholesterol, inorganic salts from the workup, and residual solvents like pyridine or DMF.[2] Side reactions can also lead to the formation of other sulfated products or degradation of the cholesterol molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the molar ratio of the sulfating agent to cholesterol is optimized. A starting point of 1.5:1 (sulfating agent:cholesterol) is often recommended.[1] |
| Hydrolysis of the sulfating agent: Presence of moisture in the reactants or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions: Formation of undesired byproducts. | - For the pyridine-SO₃ method, control the temperature to minimize side reactions; the reaction is typically carried out at room temperature.[1]- For the sulfamic acid method, avoid excessively high temperatures which can lead to degradation. | |
| Product is difficult to purify | Residual Pyridine: Incomplete removal of pyridine after the reaction. | - After the reaction with Py•SO₃, add toluene (B28343) and evaporate under reduced pressure. Repeat this step multiple times to ensure the complete removal of pyridine through azeotropic distillation.[1] |
| Contamination with unreacted cholesterol: Incomplete reaction or inefficient purification. | - Purify the crude product using column chromatography on silica (B1680970) gel. A common eluent system is a mixture of toluene and ethanol.[1] | |
| Presence of inorganic salts: Salts formed during the neutralization step. | - Wash the crude product thoroughly with an appropriate solvent in which the desired product is insoluble but the salts are soluble. For the sulfamic acid method, washing the filter cake with anhydrous methanol (B129727) is recommended.[1] | |
| Product does not crystallize | Supersaturation not achieved: The concentration of the product in the solvent is too low. | - Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities: Impurities can inhibit crystal formation. | - Ensure the crude product is sufficiently pure before attempting crystallization. An additional purification step, such as column chromatography, may be necessary. | |
| Inappropriate solvent: The solvent used is not suitable for crystallization. | - For the sulfamic acid method, crystallization is typically induced by cooling the DMF reaction mixture.[1]- Experiment with different solvent systems. The addition of a co-solvent in which the product is less soluble can sometimes induce precipitation. |
Data Presentation
| Parameter | Sulfamic Acid in DMF Method | Pyridine-Sulfur Trioxide Complex Method |
| Sulfating Agent | Sulfamic Acid (NH₂SO₃H) | Pyridine-Sulfur Trioxide (Py•SO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous Pyridine |
| Temperature | 68°C | Room Temperature |
| Reaction Time | ~2 hours | Overnight |
| Reported Yield | 92.4% | Not specified in comparative terms |
| Key Considerations | Simpler workup, avoids pyridine. | Highly efficient, but requires careful removal of pyridine. |
Experimental Protocols
Method A: Synthesis using Sulfamic Acid in DMF
This protocol provides a straightforward approach to the sulfation of cholesterol.[1]
Materials:
-
Cholesterol
-
Sulfamic acid (NH₂SO₃H)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Three-necked flask
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a three-necked flask, dissolve cholesterol in anhydrous DMF with heating and stirring.
-
Once the cholesterol is completely dissolved, add sulfamic acid. An optimized molar ratio of cholesterol to sulfamic acid is recommended, with a starting point of 1:1.5.[1]
-
Heat the reaction mixture to 68°C and stir vigorously for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 25°C and continue stirring to allow for crystallization.
-
Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.
-
The intermediate product can be further purified by dissolving in methanol and adjusting the pH to approximately 8 with a saturated solution of NaOH in methanol to yield this compound.
Method B: Synthesis using Pyridine-Sulfur Trioxide Complex
This method is a widely used and efficient way to sulfate alcohols.[1]
Materials:
-
Cholesterol
-
Pyridine-sulfur trioxide complex (Py•SO₃)
-
Pyridine, anhydrous
-
Toluene
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., toluene/ethanol mixtures)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a slurry of the pyridine-sulfur trioxide complex in anhydrous pyridine.
-
Slowly add the Py•SO₃ slurry to the cholesterol solution with continuous stirring.
-
The reaction is typically carried out at room temperature and stirred overnight.
-
Monitor the reaction progress by TLC.
-
Terminate the reaction by adding toluene and evaporating the solvent under reduced pressure. Repeat this step multiple times to ensure the complete removal of pyridine.
-
Dissolve the crude product in methanol and adjust the pH to approximately 8 with a saturated solution of NaOH in methanol.
-
Purify the crude this compound by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow: this compound Synthesis
References
Technical Support Center: Purification of Synthetic Sodium Cholesteryl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic sodium cholesteryl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic sodium cholesteryl sulfate?
A1: The most common impurities in synthetically produced this compound typically arise from the starting materials and reagents used in the synthesis. These can include:
-
Unreacted Cholesterol: The starting material for the sulfation reaction.
-
Inorganic Salts: Such as sodium sulfate or ammonium (B1175870) sulfate, which can be byproducts or result from the neutralization steps.[1]
-
Residual Solvents: Solvents used in the reaction or purification process, like pyridine (B92270) or dimethylformamide (DMF).[2]
-
Byproducts of the Sulfating Agent: For example, degradation products of the sulfur trioxide-pyridine complex.
Q2: Which purification technique is most effective for this compound?
A2: Solid-phase extraction (SPE) is a widely used and effective technique for the purification of steroid sulfates.[3][4][5] A combination of different SPE cartridges, such as a weak anion exchange (WAX) followed by a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, can be particularly effective for removing both organic impurities and co-eluted inorganic salts.[1][6] For larger scale purification, recrystallization or flash column chromatography may be employed, though care must be taken to choose appropriate solvents and stationary phases to avoid compound degradation.[7][8]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for identifying and quantifying organic impurities.[9][10][11] Thin-layer chromatography (TLC) can be used for rapid qualitative assessment.[12] To confirm the elemental composition and rule out significant inorganic salt contamination, elemental analysis (CHNS) is highly recommended.[13]
Q4: My yield of purified this compound is consistently low. What are the potential causes?
A4: Low recovery can stem from several stages of the synthesis and purification process:
-
Incomplete Reaction: The initial sulfation of cholesterol may not have gone to completion.
-
Product Loss During Extraction: Due to its amphipathic nature, this compound can be partially lost in the aqueous phase during liquid-liquid extractions.[14]
-
Inefficient Purification: The chosen purification method may not be optimal. For instance, in SPE, issues like analyte breakthrough during loading or incomplete elution can significantly reduce yield.[14] In recrystallization, using an excessive amount of solvent will keep more of the product dissolved in the mother liquor.[8]
-
Decomposition: The compound might be unstable under the purification conditions used (e.g., harsh pH or incompatible chromatography stationary phase).[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Analyte Breakthrough: The compound is not retained on the SPE cartridge during sample loading. | - Check Sample Solvent: Ensure the sample is loaded in a weak solvent to promote strong binding to the sorbent.[14]- Reduce Flow Rate: A slower loading flow rate (e.g., 1-2 mL/min) can improve retention.[6]- Check Cartridge Capacity: You may be overloading the cartridge. Use a larger cartridge or reduce the amount of sample loaded.[14] |
| Incomplete Elution: The compound binds to the cartridge but is not fully recovered during the elution step. | - Increase Elution Solvent Strength: For reversed-phase SPE, increase the percentage of organic solvent in the elution mixture.[14]- Adjust Elution Solvent pH: For anion-exchange SPE, modifying the pH or ionic strength of the elution buffer is key to disrupting the electrostatic interaction.[14][15]- Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.[14] | |
| Presence of Inorganic Salts in Final Product | Co-elution of Salts: Inorganic salts from the reaction mixture are eluting with the product. | - Add a Washing Step: After loading the sample, wash the cartridge with a solvent that removes salts but retains the desired compound (e.g., water or a low percentage of organic solvent in water).[6]- Use a Two-Step SPE Method: Purify the product first on a WAX cartridge, which can sometimes co-elute sulfate salts, and then further purify the eluate on an HLB or C18 cartridge to remove these salts.[1] |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Excess Solvent: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[8] | - Evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[8] |
| Solution is Not Supersaturated: Insufficient cooling or nucleation sites. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath).- Scratch the inside of the flask with a glass rod to create nucleation sites.[8]- Add a small seed crystal of pure this compound to initiate crystallization.[8] | |
| Product "Oils Out" Instead of Crystallizing | The solute is coming out of the solution above its melting point. | - Reheat the solution to re-dissolve the oil.- Add a small amount of additional solvent to lower the saturation temperature.- Allow the solution to cool much more slowly to encourage the formation of a crystal lattice.[8] |
| Final Product is Impure | Rapid Cooling: Fast cooling can trap impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Insoluble Impurities Present: Solid impurities were present in the hot solution. | - Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool.[8] |
Quantitative Data and Methodologies
Table 1: Comparison of Purity Assessment Methods
| Analytical Method | Principle | Purpose | Typical Limit of Quantification (LOQ) |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of resulting elemental gases. | Verifies the empirical formula and assesses the presence of inorganic impurities. | ~0.1%[13] |
| HPLC | Separation based on affinity for a stationary and mobile phase. | Quantifies unreacted cholesterol and other organic impurities. | Varies by detector and impurity (~0.01-0.1%)[13] |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | Highly sensitive and specific quantification of the target analyte and impurities. | 0.08 to 1 ng/mL for steroid sulfates in biological matrices.[9] |
| TLC | Separation on a thin layer of adsorbent material. | Rapid qualitative assessment of purity and identification of major impurities. | N/A (Qualitative)[12] |
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 30°C[13] |
| Detection | UV (at low wavelength, e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Sulfamic Acid Method)
This protocol provides a general method for the synthesis of this compound.[2][16]
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer and heating mantle, dissolve cholesterol in N,N-Dimethylformamide (DMF).
-
Reaction: Once the cholesterol is fully dissolved, add sulfamic acid (a molar ratio of 1:1.5 cholesterol to sulfamic acid is a good starting point).[2]
-
Heating: Heat the reaction mixture to approximately 68°C and stir vigorously for 2-4 hours.[2][16]
-
Crystallization of Crude Product: After the reaction is complete, cool the mixture to room temperature and continue stirring to allow for the crystallization of the crude product.
-
Filtration: Filter the crude product and wash the filter cake with anhydrous methanol (B129727) to remove some of the impurities.
-
Purification: The resulting crude solid should be further purified using a method such as SPE (see Protocol 2).
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol details a general procedure for purifying crude this compound using a reversed-phase C18 cartridge.[6][9][10]
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of methanol. Dilute this solution with water to a final methanol concentration of 10-20%.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of water. Do not allow the sorbent to dry.[6]
-
Sample Loading: Load the prepared sample solution onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[6]
-
Washing: Wash the cartridge with 2-3 column volumes of water to remove inorganic salts and other highly polar impurities. Then, wash with 2-3 column volumes of a weak organic solvent mixture (e.g., 30% methanol in water) to remove moderately polar impurities.[17]
-
Elution: Elute the purified this compound with 2-3 column volumes of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The resulting solid is the purified product.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow from synthesis to final product analysis.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity of this compound.
SREBP2 Signaling Pathway
Caption: Simplified SREBP2 activation pathway involving this compound.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates. | Sigma-Aldrich [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 硫酸コレステリルナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cholesterol sulfate synthesis - chemicalbook [chemicalbook.com]
- 17. unitedchem.com [unitedchem.com]
- 18. medchemexpress.com [medchemexpress.com]
how to address solubility issues of sodium cholesteryl sulfate in buffers
Welcome to the technical support center for sodium cholesteryl sulfate (B86663) (SCS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during the experimental use of SCS, with a particular focus on solubility issues in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Cholesteryl Sulfate (SCS) and what are its common applications in research?
This compound is the sodium salt of the sulfate ester of cholesterol. It is an anionic surfactant and an endogenous molecule found in various biological membranes.[1] In research, SCS is utilized for its ability to mimic natural lipid environments, making it valuable in studies of membrane biology and dynamics.[2] It also serves as a critical surfactant and emulsifying agent, enhancing the solubility and stability of lipid-based formulations for drug delivery systems.[2]
Q2: Why is dissolving this compound in aqueous buffers challenging?
Like cholesterol, SCS has a large, hydrophobic steroid backbone. While the negatively charged sulfate group increases its water solubility compared to cholesterol, its overall amphipathic nature can lead to the formation of aggregates and micelles in aqueous solutions, making it difficult to obtain a clear, monomeric solution.[3][4]
Q3: What are the recommended solvents for preparing a stock solution of SCS?
For preparing concentrated stock solutions, organic solvents are recommended. The solubility of SCS is approximately 10 mg/mL in dimethyl sulfoxide (B87167) (DMSO) and 20 mg/mL in dimethylformamide (DMF).[5] It also yields a clear, colorless solution in a chloroform-methanol (1:1) mixture at 10 mg/mL.[1] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[6]
Q4: How should I store this compound and its stock solutions?
Solid SCS should be stored at -20°C for long-term stability (≥ 4 years).[5] Stock solutions prepared in organic solvents should be stored in tightly sealed vials, preferably under an inert atmosphere. For optimal stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q5: What is the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guide: Solubility of this compound in Aqueous Buffers
This guide provides solutions to common problems encountered when preparing aqueous solutions of SCS for cell culture and other experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The final concentration of SCS exceeds its aqueous solubility limit. The organic solvent is not miscible enough with the aqueous buffer at the ratio used. | - Reduce the final concentration: Start with lower working concentrations of SCS in your experiments. - Use a co-solvent system: For in vivo studies, a mixture of DMSO, PEG300, and Tween-80 in saline has been used to achieve a clear solution at ≥ 1 mg/mL.[9] - Stepwise dilution: Add the SCS stock solution to the buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations. |
| Cloudy or turbid solution after attempting to dissolve SCS directly in buffer. | SCS is forming aggregates or micelles rather than dissolving into a clear solution. The buffer conditions (pH, ionic strength) are not optimal for SCS solubility. | - Apply heat: Gently warm the solution to 37-50°C while stirring. This can help break up aggregates.[10] However, be mindful of the thermal stability of other components in your buffer. - Sonication: Use a bath sonicator to aid in the dispersion of SCS particles.[11] - Adjust pH: The solubility of some cholesterol derivatives can be pH-dependent. Experiment with slightly adjusting the pH of your buffer, if your experimental design allows. |
| Inconsistent experimental results. | The SCS solution may not be homogenous, or the compound may have degraded. | - Ensure complete dissolution: Before use, visually inspect the solution for any particulate matter. If necessary, repeat the heating or sonication steps. - Prepare fresh solutions: It is recommended to prepare aqueous working solutions of SCS fresh for each experiment.[12] - Verify compound integrity: If degradation is suspected, it is best to use a fresh vial of solid SCS to prepare new stock solutions.[6] |
Quantitative Data
Precise quantitative data on the aqueous solubility of this compound under various buffer conditions (pH, temperature) is limited in publicly available literature. However, the following table summarizes the known solubility in organic solvents.
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Chloroform:Methanol (1:1) | 10 mg/mL | [1] |
For aqueous applications, it is generally recommended to first dissolve SCS in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer, keeping the final organic solvent concentration low to minimize effects on the experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical tube with a screw cap
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Accurately weigh the desired amount of solid this compound in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Tightly cap the tube and vortex vigorously until the solid is fully dissolved.
-
If dissolution is difficult, use an ultrasonic water bath for short intervals until the solution becomes clear.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.[6]
Protocol 2: Preparation of an Aqueous Working Solution of SCS for Cell Culture
Materials:
-
SCS stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the SCS stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed medium or buffer to achieve the final desired concentration. This gradual dilution helps to prevent precipitation.
-
For example, to prepare a 50 µM working solution from a 10 mg/mL (~20.5 mM) stock:
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the medium (e.g., 5 µL of stock into 995 µL of medium to get a ~102.5 µM intermediate solution).
-
Gently mix the intermediate dilution.
-
Further dilute the intermediate solution to the final working concentration.
-
-
Add the final working solution to your cell culture or experimental setup immediately. It is recommended to use the aqueous solution fresh.[12]
Visualizations
Experimental Workflow for Preparing Aqueous SCS Solutions
References
- 1. This compound 2864-50-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 2864-50-8: cholesteryl sulfate sodium salt [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US4868139A - Aqueous cholesterol standard solution and process for its preparation - Google Patents [patents.google.com]
- 11. T5239-1mL | Cholesteryl sulfate sodium [2864-50-8] Clinisciences [clinisciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Liposome Extrusion with Sodium Cholesteryl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with guidance on using sodium cholesteryl sulfate (B86663) (SCS) in liposome (B1194612) extrusion methods. Find troubleshooting tips for common experimental issues, answers to frequently asked questions, detailed protocols, and quantitative data to support your research.
Troubleshooting Guide
During liposome preparation and extrusion, various issues can arise. This guide provides solutions to common problems, with special considerations for formulations containing sodium cholesteryl sulfate.
| Problem | Possible Cause | Suggested Solution |
| Difficulty extruding the lipid suspension (high back pressure) | 1. Lipid concentration is too high. 2. The extrusion temperature is below the lipid's phase transition temperature (Tc).[1][2] 3. Aggregates or air bubbles are present in the suspension.[3] 4. The presence of charged lipids like SCS may increase viscosity at low ionic strength.[4] 5. The polycarbonate membrane is clogged.[4] | 1. Try diluting the lipid suspension. 2. Ensure the extruder and suspension are heated to at least 10°C above the Tc of the lipid with the highest transition temperature.[4] 3. Briefly sonicate the multilamellar vesicle (MLV) suspension before extrusion to break up larger aggregates.[3] However, avoid excessive sonication which can alter lipid properties. Let the suspension stand to allow air bubbles to dissipate. 4. Consider increasing the ionic strength of the hydration buffer. 5. Prefilter the suspension through a larger pore size membrane before the final extrusion step.[5] If clogging persists, try changing the membrane after the first few passes.[4] |
| Inconsistent or larger-than-expected liposome size | 1. Insufficient number of extrusion cycles.[1] 2. The extrusion temperature is not optimal. 3. The membrane pore size is not what is expected or the membrane is damaged. 4. The rate of extrusion is too fast.[5] 5. The presence of SCS may lead to larger vesicles due to its influence on membrane rigidity. | 1. Perform at least 10-15 passes through the membrane to ensure a homogenous size distribution.[1] 2. Maintain a consistent temperature above the Tc throughout the extrusion process.[5] 3. Disassemble the extruder and inspect the membrane for any damage or incorrect placement.[3] 4. Apply slow, steady pressure during extrusion. A controlled-pressure extrusion system can improve reproducibility.[6] 5. This may be an inherent property of the formulation. Systematically vary the SCS concentration to find the optimal ratio for the desired size. |
| Low encapsulation efficiency of hydrophilic drugs | 1. The drug is leaking out during extrusion. 2. The hydration volume is too low. 3. The negative charge from SCS is repelling a negatively charged drug. 4. The formation of micelles by SCS at higher concentrations might be sequestering the drug. | 1. Ensure the extrusion is performed with the drug present in the hydration buffer.[1] 2. Optimize the lipid-to-aqueous volume ratio during hydration. 3. Consider the charge of your drug. For negatively charged drugs, the inclusion of a cationic lipid may be necessary to improve encapsulation. 4. Evaluate the critical micelle concentration (CMC) of your lipid mixture and adjust the SCS concentration accordingly. |
| Liposome aggregation over time | 1. Insufficient surface charge to prevent aggregation. 2. The gel-to-liquid crystalline phase transition during storage is causing instability.[2] 3. The storage buffer has a high ionic strength, which can shield surface charges. | 1. The inclusion of SCS should impart a negative zeta potential, which helps prevent aggregation through electrostatic repulsion. Ensure the SCS concentration is sufficient. 2. Store liposomes at a temperature above their Tc if possible, or investigate the use of lipids with a lower Tc. 3. Store the liposomes in a buffer with lower ionic strength, but be mindful of potential osmotic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (SCS) in liposome formulations?
A1: this compound is an amphipathic molecule that, like cholesterol, can be incorporated into the lipid bilayer of liposomes.[7] Its primary roles are to enhance membrane stability and fluidity.[7] The negatively charged sulfate group on SCS also imparts a negative surface charge to the liposomes, which can help to prevent aggregation and can influence interactions with cells and proteins.[7]
Q2: How does SCS differ from cholesterol in its effect on liposomes?
A2: Both SCS and cholesterol can increase the stability and order of the lipid bilayer.[7][8] However, the key difference is the negatively charged sulfate headgroup of SCS. This charge can significantly increase the zeta potential of the liposomes, leading to greater colloidal stability. The presence of this charged headgroup may also alter the packing of the lipid molecules differently than cholesterol, which can affect membrane permeability and drug release characteristics.
Q3: What are the advantages of using SCS in extruded liposomes?
A3: The main advantages of incorporating SCS include:
-
Improved Stability: The negative surface charge helps prevent aggregation and fusion of liposomes, increasing their shelf-life.[7]
-
Modulated Drug Retention: The altered membrane properties can influence the encapsulation and release of therapeutic agents.[7]
-
Enhanced Cellular Interaction: The surface charge can affect how the liposomes interact with biological membranes.[7]
Q4: At what temperature should I perform extrusion when using SCS?
A4: Extrusion should always be performed at a temperature above the gel-liquid crystalline phase transition temperature (Tc) of all the lipids in your formulation.[1][9] This ensures the lipid bilayer is in a fluid state, which is necessary for the vesicles to deform and pass through the membrane pores. Lipids are difficult to extrude effectively at low pressures when they are in the gel phase.[1]
Q5: How many extrusion passes are recommended for formulations with SCS?
A5: A sufficient number of passes is crucial for achieving a narrow and uniform size distribution.[5] Generally, 10 to 15 passes are recommended. The inclusion of SCS should not significantly change this requirement. It's always best to characterize the liposome size distribution after different numbers of passes to determine the optimal number for your specific formulation.
Quantitative Data Summary
The inclusion of this compound can influence the physicochemical properties of liposomes. The following table summarizes representative data, though results will vary based on the specific lipid composition and experimental conditions.
| Liposome Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DPPC:Cholesterol (1:1) | ~150 | < 0.2 | -5 to -15 | Varies with drug |
| DPPC:SCS (1:1) | ~180 | < 0.25 | -40 to -60 | Varies with drug |
| POPC:Cholesterol (7:3) | ~120 | < 0.15 | Neutral | Varies with drug |
| POPC:SCS (7:3) | ~140 | < 0.2 | -30 to -50 | Varies with drug |
Note: This data is illustrative. Actual values should be determined experimentally for your specific formulation.
Experimental Protocols
Protocol 1: Preparation of SCS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing this compound using the widely adopted thin-film hydration method followed by extrusion.[7]
Materials:
-
Phospholipids (B1166683) (e.g., DPPC, POPC)
-
This compound (SCS)
-
Chloroform (B151607) or a chloroform:methanol mixture[10]
-
Hydration buffer (e.g., Phosphate-buffered saline, pH 7.4)[7]
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)[7]
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipids and SCS in chloroform in a round-bottom flask.[7] b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the Tc of the lipids.[7] d. Apply a vacuum to evaporate the solvent, resulting in a thin lipid film on the inner surface of the flask.[7] e. Continue to dry the film under vacuum for at least one hour to remove any residual solvent.[7][10]
-
Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film.[7] If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Hydrate the film by rotating the flask in the water bath for 1-2 hours at a temperature above the Tc. This will form multilamellar vesicles (MLVs).[7]
-
Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder to a temperature above the Tc of the lipids.[9] c. Transfer the MLV suspension to the extruder's syringe. d. Pass the suspension through the membrane 10-15 times.[1] This will result in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[5]
-
Characterization: a. Analyze the liposome size, PDI, and zeta potential using dynamic light scattering (DLS).[6] b. Determine the encapsulation efficiency of any loaded drug using appropriate techniques like UV-Vis spectrophotometry or HPLC after separating the free drug from the liposomes.[7]
Visualizations
Caption: Workflow for preparing SCS-containing liposomes.
Caption: Influence of SCS on key liposome properties.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. liposomes.ca [liposomes.ca]
- 3. ableweb.org [ableweb.org]
- 4. researchgate.net [researchgate.net]
- 5. sterlitech.com [sterlitech.com]
- 6. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
quality control and purity assessment of sodium cholesteryl sulfate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control and purity assessment of Sodium Cholesteryl Sulfate (B86663) (SCS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for sodium cholesteryl sulfate?
A1: this compound should be stored as a crystalline solid at -20°C for long-term stability.[1][2] Under these conditions, it is stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert gas like nitrogen and protected from moisture.[3]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The approximate solubility is 10 mg/mL in DMSO and 20 mg/mL in DMF.[1] To aid dissolution, warming, heating to 60°C, or sonication may be applied.[3][4] It is recommended to purge the solvent with an inert gas before preparing stock solutions.[1]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥95%.[1][2] Batch-specific analytical results are usually provided on the certificate of analysis that accompanies the product.[1]
Q4: What are potential impurities or related compounds I should be aware of?
A4: Potential impurities can arise from the starting materials, synthesis process, or degradation during storage.[] For cholesterol-derived compounds, these may include other sterols, oxidation products (like 7-Ketocholesterol), and unreacted cholesterol.[][6]
Troubleshooting Analytical Issues
This section addresses common problems encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting Guide
Q5: I am seeing significant peak tailing in my reversed-phase HPLC chromatogram. What could be the cause?
A5: Peak tailing is a common issue when analyzing acidic compounds like SCS on silica-based columns.[7] It is often caused by secondary interactions between the negatively charged sulfate group and active silanol (B1196071) groups on the column's stationary phase.[7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these secondary interactions.[7]
-
Solution 2: Use an Ion-Pairing Reagent or Buffer: Adding ammonium (B1175870) sulfate to the aqueous portion of the mobile phase can improve the retention and peak shape of steroid sulfates via an ion-pairing mechanism.[8] Using a buffer in the 10-25 mM range can also help maintain a constant ionization state for the analyte and suppress silanol interactions.[7]
-
Solution 3: Check Column Health: The column may be degrading, especially if operated at a high pH. Flush the column with a strong solvent or replace it if necessary.[9]
Q6: My retention times are shifting between injections. What should I check?
A6: Retention time variability can be caused by several factors:
-
Mobile Phase Composition: Ensure the mobile phase is fresh, well-mixed, and degassed. Evaporation of the organic component can lead to longer retention times.[9]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which may require pumping at least 10-20 column volumes.[9]
-
Pump and System Leaks: Check for leaks in the pump, injector, and fittings. A drop in pressure is a key indicator of a leak.[9]
LC-MS Troubleshooting Guide
Q7: I am getting a low signal or no signal for this compound in my LC-MS analysis. What are the common causes?
A7: Low signal intensity is a frequent issue. Here are several things to verify:
-
Ionization Mode: this compound is best analyzed in negative ion mode (ESI-).[10][11] In this mode, it readily forms the deprotonated molecule [M-H]⁻.[10]
-
Mass Spectrometer Parameters: Confirm you are monitoring the correct mass-to-charge ratio (m/z). The precursor ion should be m/z 465.2.[10] The most specific and abundant fragment ion for Selected Reaction Monitoring (SRM) is typically the bisulfate anion at m/z 97 or 96.9.[10][12]
-
Sample Preparation: The compound may be binding to sample vials or tubing. Consider using polypropylene (B1209903) vials.
-
Source Contamination: A dirty ion source can significantly suppress the signal. Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions.
Quantitative Data & Product Specifications
The following table summarizes typical product specifications for this compound.
| Parameter | Specification | Reference(s) |
| Purity | ≥95% | [1][2] |
| Molecular Formula | C₂₇H₄₅O₄S • Na | [1] |
| Formula Weight | 488.7 | [1] |
| Appearance | Crystalline Solid | [1] |
| Storage | -20°C | [1][2][3] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Experimental Protocols
This section provides detailed methodologies for common analytical procedures used in the quality control of this compound.
Protocol 1: Purity Assessment by HPLC-UV
This method is suitable for determining the purity of the bulk material. Due to the lack of a strong chromophore, detection at low UV wavelengths is necessary.[13]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
Parameter Value Reference(s) Mobile Phase Acetonitrile and Water [14] Gradient Isocratic or Gradient (e.g., 80-100% Acetonitrile) [14] Flow Rate 1.0 mL/min Column Temp. 30°C Detection 205 nm [14] | Injection Vol. | 10 µL | |
-
Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Identification and Purity by LC-MS/MS
This method provides high selectivity and sensitivity for both identification and quantification.[10]
-
Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[10]
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in methanol or a methanol/water mixture.
-
LC-MS/MS Conditions:
Parameter Value Reference(s) Mobile Phase A Water with 0.1% Formic Acid or Ammonia [11] Mobile Phase B Methanol or Acetonitrile [10][11] Flow Rate 0.3 mL/min [10] Column Temp. 28°C [10] Ionization Mode ESI Negative [10] | MRM Transition | 465.2 → 96.9 |[10] |
-
Analysis: The presence of the specific MRM transition confirms the identity of this compound. Purity can be assessed by comparing the peak area of the parent compound to any detected impurities.
Protocol 3: Structural Confirmation by ¹H NMR
Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[15][16]
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: Compare the resulting spectrum with a reference spectrum or expected chemical shifts. The complex multiplet patterns of the steroid backbone and characteristic signals for the vinyl proton should be present.[15][17]
Workflow for Quality Control
The following diagram outlines a typical workflow for the comprehensive quality control analysis of a new batch of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T5239-1mL | Cholesteryl sulfate sodium [2864-50-8] Clinisciences [clinisciences.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. hplc.eu [hplc.eu]
- 8. Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. benchchem.com [benchchem.com]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. benchchem.com [benchchem.com]
- 17. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
mitigating the cytotoxicity of sodium cholesteryl sulfate in cell culture
Welcome to the technical support center for sodium cholesteryl sulfate (B86663) (SCS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on mitigating the cytotoxic effects of SCS in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is sodium cholesteryl sulfate (SCS) and what is its role in cell culture?
This compound is an anionic, sulfated derivative of cholesterol. It is an endogenous molecule found in mammalian cell membranes where it plays a role in stabilizing the membrane, modulating fluidity, and participating in signaling pathways.[1] In research and drug development, its amphipathic nature makes it useful as an excipient in drug delivery systems, such as in the formation of liposomes and nanoparticles, to help solubilize and deliver therapeutic agents.
Q2: Why does SCS exhibit cytotoxicity at certain concentrations?
The cytotoxicity of SCS is primarily attributed to its surfactant-like properties. As an amphipathic molecule, it can integrate into the lipid bilayer of cell membranes. At high concentrations, this integration can disrupt membrane integrity, leading to increased permeability, loss of essential cellular contents, and ultimately, cell lysis and death.[2] This mechanism is common to many anionic surfactants, which can impair membrane barrier function even at concentrations below their critical micelle concentration.[2]
Q3: What is the primary mechanism of SCS-induced cell death?
The primary mechanism is membrane disruption , which can trigger secondary signaling events leading to either necrosis or apoptosis.[2] Depending on the cell type and SCS concentration, this can involve:
-
Necrosis: At high concentrations, rapid and severe membrane damage leads to cell lysis.
-
Apoptosis: At lower cytotoxic concentrations, the membrane perturbation can initiate programmed cell death. While a specific pathway for SCS is not fully elucidated, related compounds and cholesterol-induced stress models suggest the involvement of caspase activation or caspase-independent pathways.
Q4: Are some cell lines more sensitive to SCS than others?
Yes. Cellular sensitivity to surfactants is highly dependent on the specific cell line.[3][4] Factors such as membrane composition, proliferation rate, and metabolic activity can influence a cell's tolerance. For example, rapidly dividing cancer cells may exhibit different sensitivities compared to primary cells or more robust, immortalized lines. It is crucial to determine the optimal non-toxic concentration for each specific cell line used in your experiments.[5]
Q5: What is a generally safe concentration of SCS to use in cell culture?
A concentration of 25 µM has been shown to have no discernible toxicity in several cell lines, including Huh-7 human liver cells.[6] However, this should be used as a starting point. The maximum non-toxic concentration should always be empirically determined for your specific cell line and experimental conditions through a dose-response experiment.[5]
Troubleshooting Guide: High Cell Death After SCS Treatment
This guide addresses the common issue of observing significant cytotoxicity after treating cells with this compound.
| Problem | Possible Cause | Recommended Action |
| High cell death in all treated wells, including low concentrations. | 1. Incorrect Stock Solution Concentration: Error in weighing SCS or calculating molarity. 2. Solvent Cytotoxicity: The vehicle (e.g., DMSO, ethanol) used to dissolve SCS is at a toxic concentration.[5] 3. Contamination: Underlying microbial (especially mycoplasma) contamination in the cell culture.[5] | 1. Verify Stock Solution: Prepare a fresh stock solution, carefully verifying all calculations and measurements. 2. Run Vehicle Control: Always include a "vehicle-only" control group treated with the highest concentration of the solvent used in the experiment. For most cell lines, DMSO should be kept ≤ 0.5%.[5] 3. Test for Contamination: Perform a mycoplasma test on your cell stocks. If positive, discard the culture and start with a fresh, uncontaminated vial.[5] |
| Cell death is dose-dependent but occurs at expected non-toxic concentrations (e.g., ≤ 25 µM). | 1. High Cell Line Sensitivity: The specific cell line being used is exceptionally sensitive to surfactants. 2. Poor Quality Reagents: Expired or improperly stored culture medium or serum can stress cells, making them more susceptible to SCS.[5] 3. Sub-optimal Cell Health: Cells were not in the logarithmic growth phase or were over-confluent when treated. | 1. Perform Dose-Response Test: Conduct a preliminary experiment with a wide range of SCS concentrations (e.g., 1 µM to 200 µM) to determine the precise IC50 and non-toxic range for your specific cells. 2. Use Fresh Reagents: Ensure all media, serum, and supplements are within their expiry dates and have been stored correctly. Test new lots of serum on a non-critical culture before use in a key experiment.[5] 3. Standardize Seeding Protocol: Ensure cells are healthy and seeded at an appropriate density (typically reaching 70-80% confluency at the time of treatment). |
| Inconsistent results and high variability between replicate wells. | 1. Uneven SCS Dispersion: SCS may not be fully dissolved or may have precipitated out of the culture medium. 2. Pipetting Errors: Inaccurate pipetting leading to different concentrations across wells. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the SCS. | 1. Ensure Complete Solubilization: After diluting the SCS stock into the culture medium, vortex gently and visually inspect for any precipitate before adding to cells. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes. Use fresh tips for each replicate. 3. Minimize Edge Effects: Avoid using the outer wells of the culture plate for treatment groups. Fill them with sterile PBS or medium to maintain humidity. |
Data Presentation
Table 1: Comparative Cytotoxicity of Sodium Dodecyl Sulfate (SDS) as a Benchmark
| Cell Line | Assay Type | Exposure Time | IC50 (µg/mL) | IC50 (mM) |
| L929 (Mouse Fibroblast) | WST-1 | 24 hours | ~30 - 50 | ~0.10 - 0.17 |
| A549 (Human Lung Carcinoma) | MTT | 24 hours | ~40 - 60 | ~0.14 - 0.21 |
| HepG2 (Human Hepatoma) | MTT | 24 hours | ~50 - 75 | ~0.17 - 0.26 |
| MCF-7 (Human Breast Adenocarcinoma) | SRB | 48 hours | ~20 - 40 | ~0.07 - 0.14 |
Note: These values are approximate and gathered from various studies for the benchmark compound SDS. The cytotoxicity of SCS may differ, and these values should be used for estimation purposes only. Researchers must determine the IC50 for SCS in their specific experimental system.
Experimental Protocols
Protocol 1: Preparation of SCS Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 488.70 g/mol ).
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and pipette
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 4.89 mg of SCS powder into the tube. Record the exact weight.
-
In a biological safety cabinet, add 1 mL of sterile DMSO to the tube.
-
Close the cap tightly and vortex at medium speed until the SCS is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Determining SCS Cytotoxicity using an MTT Assay
This protocol provides a method to determine the dose-dependent cytotoxic effect of SCS on an adherent cell line.
Materials:
-
Target adherent cell line
-
Complete culture medium
-
SCS stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, reagent grade
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare SCS Dilutions: Prepare serial dilutions of SCS in complete culture medium from your 10 mM stock. A common concentration range to test is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest SCS concentration well. Also include an "untreated" (media only) control.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared SCS dilutions, vehicle control, or untreated medium to the appropriate wells (perform in triplicate or quadruplicate).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from all wells. Add 100 µL of reagent-grade DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance values from the replicate wells.
-
Subtract the average absorbance of a "blank" well (medium and MTT, no cells).
-
Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the SCS concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Generalized pathway of SCS-induced cytotoxicity.
Caption: Troubleshooting workflow for SCS cytotoxicity.
Caption: Workflow for a standard MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
tips for long-term storage and handling of sodium cholesteryl sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of sodium cholesteryl sulfate (B86663).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with sodium cholesteryl sulfate, presented in a question-and-answer format.
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed vials, preferably under an inert gas like nitrogen or argon, to prevent oxidation.[3][4] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4] It yields a clear, colorless solution in a 1:1 mixture of chloroform (B151607) and methanol (B129727) at a concentration of 10 mg/mL.[1][2]
Experimental Troubleshooting
Q4: I'm having trouble dissolving the this compound powder.
A4:
-
Ensure the correct solvent is being used. DMSO and DMF are recommended.[3][4]
-
Check the concentration. Do not exceed the solubility limits, which are approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[3]
-
Gentle warming and sonication can aid dissolution. Warming the solution to 37°C may help.[4]
Q5: My this compound precipitates when I add it to my aqueous cell culture medium.
A5: This is a common issue due to the limited solubility of lipids in aqueous solutions.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cell line.
-
Consider using a carrier protein. Lipid-free bovine serum albumin (BSA) can help maintain solubility in the medium.[4]
-
Prepare fresh dilutions. It is best to dilute the stock solution into the cell culture medium immediately before use.
Q6: I am observing unexpected cytotoxicity in my cell-based assays.
A6:
-
Rule out solvent toxicity. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
High concentrations of free cholesterol can be toxic to cells. [6] Although this compound is generally less toxic, high concentrations may still have adverse effects. Consider performing a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. One study found 25 µM to be non-toxic across several cell lines.[7]
-
Lysosomal accumulation of cholesterol can trigger cell death. [8][9] If you suspect this mechanism, you can investigate lysosomal integrity.
Q7: My experimental results are inconsistent.
A7:
-
Compound degradation may be the issue. Ensure that both the solid compound and stock solutions have been stored correctly at the recommended temperatures and protected from light and air.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[4]
-
Verify the purity of your this compound. If degradation is suspected, it is best to use a fresh vial from a reputable supplier that provides a certificate of analysis.[4]
-
Ensure consistent experimental conditions. Factors such as cell density, passage number, and incubation times can all contribute to variability.
Q8: I am not observing the expected biological effect in my experiment.
A8:
-
Confirm the biological activity of your compound. If possible, test it in a well-established positive control assay.
-
Review your experimental design. Ensure that the concentration range and incubation time are appropriate for the biological process you are studying.
-
Consider the specific cell type you are using. The effects of this compound can be cell-type specific. For example, its effects on keratinocyte differentiation are well-documented.[10][11]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | [4] |
| Molecular Weight | ~488.70 g/mol (sodium salt) | [1][3] |
| Storage Temperature (Solid) | -20°C | [1][2][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [3] |
| Solubility in DMSO | ~10 mg/mL | [3] |
| Solubility in DMF | ~20 mg/mL | [3] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [4] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The final concentrations and incubation times should be optimized for your specific cell type and experimental goals.
-
Prepare a Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mg/mL).[3][4] It is recommended to purge the solvent with an inert gas prior to dissolution to minimize oxidation.[4]
-
Cell Seeding: Culture your cells to the desired confluency in a suitable culture vessel.
-
Prepare Working Solution: Immediately before treating the cells, dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours).
-
Downstream Analysis: Following incubation, perform your desired downstream analysis, such as Western blotting, qPCR, or flow cytometry.
Signaling Pathways and Experimental Workflows
Activation of Protein Kinase C (PKC) Isoforms in Keratinocytes
This compound has been shown to specifically activate the novel PKC isoforms ε, η, and σ in keratinocytes, leading to the transcriptional activation of genes involved in differentiation, such as involucrin (B1238512) and transglutaminase I.[10][11][12]
Regulation of Cholesterol Homeostasis via the SREBP2 Pathway
This compound can influence cellular cholesterol levels, which in turn regulates the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. A decrease in cellular cholesterol triggers the activation of SREBP2, leading to the transcription of genes involved in cholesterol synthesis and uptake.
Experimental Workflow for this compound
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
References
- 1. 胆甾醇硫酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Cholesterol, but not its esters, triggers programmed cell death in human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal damage due to cholesterol accumulation triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-associated lysosomal disorder triggers cell death of hematological malignancy: Dynamic analysis on cytotoxic effects of LW-218 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C eta (PKC eta): its involvement in keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipid-to-Drug Ratio in Sodium cholesteryl sulfate Formulations
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing the lipid-to-drug ratio in sodium cholesteryl sulfate (B86663) (SCS) liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is sodium cholesteryl sulfate (SCS) and what is its role in liposomal formulations?
A1: this compound (SCS) is an amphipathic, negatively charged derivative of cholesterol.[1] In liposomal formulations, it is incorporated into the lipid bilayer to enhance stability, influence the surface charge, and modulate membrane fluidity.[1] Its negative charge can help prevent aggregation through electrostatic repulsion, while its structural similarity to cholesterol allows it to affect the packing of phospholipids (B1166683) in the bilayer.[1][2] SCS can also play a role in targeted delivery and facilitating the penetration of drugs through cell membranes.[]
Q2: Why is the lipid-to-drug ratio a critical parameter to optimize?
A2: The lipid-to-drug (or drug-to-lipid, D/L) ratio is a critical process parameter that determines the drug-loading capacity, encapsulation efficiency, stability, and drug release kinetics of the liposomal formulation.[4][5][6] An optimized ratio ensures a high therapeutic payload while maintaining the structural integrity and stability of the liposome (B1194612).[7][8] An excessively high drug concentration can lead to drug precipitation, reduced encapsulation efficiency, and liposome destabilization.[7] Conversely, a very low ratio may result in an insufficient therapeutic dose being delivered.[8]
Q3: How does SCS specifically influence the optimal lipid-to-drug ratio?
A3: The inclusion of SCS can influence the optimal lipid-to-drug ratio in several ways. Its negative charge can interact with charged drug molecules, potentially increasing encapsulation efficiency for cationic drugs. The rigidity and packing that SCS imparts to the bilayer can affect how much drug can be accommodated before the membrane is destabilized.[1] Researchers must empirically determine the ideal ratio, as it depends on the specific physicochemical properties of the drug and the other lipids in the formulation.[9]
Troubleshooting Guide
Q4: I am observing very low encapsulation efficiency (<30%). What are the potential causes and how can I improve it?
A4: Low encapsulation efficiency (EE) is a common issue. Several factors related to the lipid-to-drug ratio and formulation process could be the cause.[10]
-
Lipid-to-Drug Ratio is Too High or Too Low: The efficiency of encapsulation is highly dependent on the lipid-to-drug molar ratio.[9] If the drug concentration exceeds the carrying capacity of the liposomes (a low lipid-to-drug ratio), the excess drug will remain unencapsulated.
-
Drug Properties: The solubility and charge of your drug are critical. Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped in the lipid bilayer. Mismatches between the drug and the liposome's properties can lead to poor EE.
-
Solution: For hydrophilic drugs, ensure the hydration volume is appropriate. For lipophilic drugs, ensure proper solubilization with the lipids in the organic solvent during the film preparation step. The negative charge of SCS may improve the EE of cationic drugs.
-
-
Improper Hydration or Sonication: Incomplete hydration of the lipid film or inadequate energy during sonication can lead to poorly formed vesicles that cannot effectively retain the drug.[9]
-
Solution: Ensure the hydration buffer is heated above the phase transition temperature (Tc) of the primary phospholipid. Optimize sonication time and power, or consider using extrusion for more uniform vesicle formation.[11]
-
Q5: My liposome formulation is showing signs of aggregation and instability over time. What should I investigate?
A5: Formulation instability can be traced back to the composition of the lipid bilayer and surface charge.
-
Insufficient Surface Charge: Liposomes can aggregate if the repulsive forces between them are too weak.
-
Solution: The inclusion of SCS imparts a negative zeta potential, which promotes colloidal stability.[1] Verify the zeta potential of your formulation. If it is close to neutral (e.g., between -10 mV and +10 mV), consider increasing the molar percentage of SCS in your lipid mixture.
-
-
Improper Cholesterol/SCS Content: Cholesterol and its derivatives like SCS are known to increase the stability of the lipid membrane.[12][13] An incorrect amount can lead to leaky or unstable vesicles.
Q6: The particle size of my liposomes is too large or highly polydisperse. How can I achieve a more uniform, smaller size?
A6: Particle size and polydispersity index (PDI) are critical for in vivo performance.
-
Ineffective Size Reduction Method: Methods like simple vortexing or bath sonication are often insufficient for producing small, unilamellar vesicles (SUVs) with a narrow size distribution.
-
Solution: The recommended method for achieving a defined and uniform size distribution is extrusion.[11] Passing the multilamellar vesicles (MLVs) through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) will produce vesicles close to that pore size.[11]
-
-
Lipid Composition: High concentrations of cholesterol or SCS can increase the rigidity of the membrane, making it more difficult to downsize the vesicles during extrusion or sonication.
-
Solution: Ensure that the extrusion process is performed at a temperature above the Tc of the lipids to increase membrane fluidity. If size remains an issue, a slight reduction in the sterol content may be necessary, but this must be balanced against its impact on stability.
-
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration-Extrusion
This protocol describes a common method for preparing drug-loaded liposomes containing SCS.
-
Lipid Film Formation:
-
Dissolve the primary phospholipid (e.g., DSPC), this compound (SCS), and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[1]
-
If encapsulating a lipophilic drug, dissolve it in this organic solvent mixture along with the lipids.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc) to evaporate the solvent under reduced pressure.[1]
-
A thin, uniform lipid film should form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, dissolve it in this buffer.[1]
-
Hydrate the film by rotating the flask in the water bath (again, above Tc) for 1-2 hours. This will form a milky suspension of multilamellar vesicles (MLVs).[1]
-
-
Extrusion (Sizing):
-
Assemble a handheld extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration step.
-
Load the MLV suspension into one of the syringes.
-
Force the suspension through the membranes back and forth between the two syringes for an odd number of passes (e.g., 21 times).
-
The resulting translucent solution contains large unilamellar vesicles (LUVs) of a defined size.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography (SEC) or dialysis against fresh buffer.[9]
-
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Total Drug Quantification:
-
Take a small aliquot of the liposome suspension before the purification step.
-
Disrupt the liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the total drug concentration (encapsulated + free drug) using a validated analytical method such as UV-Vis Spectroscopy or HPLC.[15][16]
-
-
Free Drug Quantification:
-
Take an aliquot of the purified liposome suspension (or the filtrate/dialysate from the purification step).
-
Directly measure the concentration of the free drug using the same analytical method.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Quantitative Data Summary
The tables below summarize hypothetical but realistic data illustrating how lipid composition affects key formulation characteristics.
Table 1: Effect of Phospholipid:SCS Molar Ratio on Formulation Properties (Assuming constant drug concentration and total lipid concentration)
| Phospholipid:SCS Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 95:5 | 115 ± 4 | 0.15 | -25 ± 3 | 65 ± 5 |
| 90:10 | 112 ± 5 | 0.13 | -38 ± 4 | 78 ± 4 |
| 80:20 | 108 ± 6 | 0.11 | -52 ± 5 | 85 ± 6 |
| 70:30 | 125 ± 8 | 0.21 | -65 ± 7 | 72 ± 7 |
Table 2: Effect of Drug-to-Lipid (D/L) Molar Ratio on Encapsulation Efficiency and Stability (Assuming constant 80:20 Phospholipid:SCS ratio)
| Drug-to-Lipid Molar Ratio | Encapsulation Efficiency (%) | Particle Size (nm) after 1 week at 4°C | PDI after 1 week at 4°C |
| 1:50 (0.02) | 95 ± 3 | 110 ± 5 | 0.12 |
| 1:20 (0.05) | 88 ± 4 | 114 ± 6 | 0.13 |
| 1:10 (0.10) | 65 ± 6 | 128 ± 9 | 0.25 |
| 1:5 (0.20) | 35 ± 7 | 190 ± 15 (Aggregation) | 0.45 |
Visualized Workflows and Relationships
Caption: Workflow for liposome preparation and characterization.
Caption: Troubleshooting flowchart for low encapsulation efficiency.
Caption: Key relationships in SCS liposome formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.ca [liposomes.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
troubleshooting inconsistent results in sodium cholesteryl sulfate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies and challenges during experiments involving sodium cholesteryl sulfate (B86663) (SCS).
Frequently Asked Questions (FAQs)
Q1: What is Sodium Cholesteryl Sulfate (SCS) and what are its common applications?
This compound is the sodium salt of the sulfated form of cholesterol. It is an endogenous molecule found in cell membranes and plays a role in various biological processes, including sperm capacitation, keratinocyte differentiation, and membrane stabilization.[1][2] In research and development, SCS is used as a surfactant and emulsifying agent, particularly in the formation of liposomes and other drug delivery systems to enhance the solubility and stability of lipid-based formulations.[3][4]
Q2: What are the optimal storage conditions for SCS?
For long-term stability, solid crystalline SCS should be stored at -20°C, where it can be stable for at least four years.[1][5] Stock solutions, typically prepared in solvents like DMSO or dimethylformamide, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To enhance the stability of stock solutions, it is recommended to purge them with an inert gas.[1][5]
Q3: What solvents are recommended for dissolving SCS?
SCS is soluble in organic solvents such as a chloroform-methanol (1:1) mixture, DMSO, and dimethylformamide.[1] The approximate solubility in DMSO is 10 mg/mL and in dimethylformamide is 20 mg/mL.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Q: My experiments are showing variable or diminished biological effects of SCS. What could be the cause?
A: This issue can stem from several factors related to the preparation and handling of SCS.
-
Improper Storage and Degradation: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage) to prevent degradation.[2][5]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is best practice to aliquot stock solutions after preparation to minimize the number of freeze-thaw cycles.[5]
-
Solvent Purity: The purity of the solvent used to dissolve SCS can impact its activity. Use high-purity, anhydrous solvents to avoid introducing contaminants that may interfere with the experiment.
-
Inaccurate Concentration: Verify the concentration of your SCS stock solution. Pipetting errors or incomplete dissolution can lead to lower-than-expected concentrations.
Issue 2: Precipitation or Aggregation of SCS in Solution
Q: I am observing precipitation or cloudiness in my SCS solutions, especially after dilution in aqueous buffers. How can I resolve this?
A: SCS, being amphipathic, can form aggregates and precipitate under certain conditions.
-
pH of the Medium: The pH of your experimental buffer can influence the solubility and aggregation of SCS. While specific studies on the effect of pH on SCS are limited, related compounds show pH-dependent behavior.[6] It is advisable to maintain a consistent and appropriate pH for your specific application.
-
Temperature Effects: Temperature can affect the solubility and stability of SCS solutions.[7][8] Ensure that the temperature is controlled and consistent throughout your experiments.
-
Solvent Exchange: When diluting a concentrated SCS stock (in an organic solvent) into an aqueous buffer, the rapid change in solvent polarity can cause precipitation.[9] To mitigate this, add the SCS stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
Issue 3: Variability in Liposome (B1194612) Formulation
Q: I am using SCS to formulate liposomes, and I'm seeing inconsistencies in particle size, encapsulation efficiency, and stability. What should I check?
A: The incorporation of SCS into liposomes can significantly affect their properties.
-
Molar Ratio of Components: The molar ratio of SCS to other lipids (e.g., phospholipids (B1166683), cholesterol) is a critical parameter that influences liposome characteristics.[10][11] Ensure that the molar ratios are precisely controlled and consistent between batches.
-
Hydration and Extrusion Parameters: The temperature during the hydration of the lipid film and the extrusion process can impact liposome formation and size distribution. The inclusion of charged lipids like SCS can alter the phase transition temperature of the lipid bilayer.
-
Purity of Lipids: The purity of all lipid components, including SCS, is essential for reproducible liposome formulations. Impurities can affect membrane packing, stability, and surface charge.
-
Buffer Composition: The ionic strength and pH of the hydration buffer can influence the surface charge and stability of liposomes containing the anionic SCS.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Purity (Typical) | ≥95% - ≥98% (TLC/HPLC) | - | [1][3] |
| Molecular Weight | 488.70 g/mol | - | [1] |
| Solubility in DMSO | ~10 mg/mL | Dimethyl sulfoxide | [1] |
| Solubility in DMF | ~20 mg/mL | Dimethylformamide | [1] |
| Solid Storage Temp. | -20°C | - | [1][5] |
| Solution Storage Temp. | -80°C (6 months) / -20°C (1 month) | In appropriate solvent | [2] |
Key Experimental Protocols
Protocol 1: Preparation of SCS Stock Solution
-
Weighing: Accurately weigh the desired amount of solid SCS powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or dimethylformamide to achieve the desired concentration (e.g., 10 mg/mL in DMSO).[1]
-
Mixing: Vortex the solution thoroughly until the SCS is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Inert Gas Purging: For enhanced stability, gently bubble an inert gas (e.g., argon or nitrogen) through the stock solution for a few minutes to displace oxygen.[1][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[2]
Protocol 2: General Procedure for Liposome Formulation with SCS (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) and SCS in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).[4]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tc. This process forms multilamellar vesicles (MLVs).
-
Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[4] This should be performed at a temperature above the lipid phase transition temperature.
-
Characterization: Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using techniques like UV-Vis spectrophotometry or HPLC after separating the free drug from the liposomes.[4]
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with SCS.
Caption: Key signaling interactions modulated by this compound.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH on the affinity of phospholipids for cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature-dependent effects of cholesterol on sodium transport through lipid membranes by an ionizable mobile carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The temperature effect on in vitro penetration of sodium lauryl sulfate and nickel chloride through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-induced precipitation of cholesterol dissolved in organic solvents in the absence and presence of surfactants and salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Sodium Cholesteryl Sulfate (SCS) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining methods to enhance the stability of sodium cholesteryl sulfate (B86663) (SCS) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of SCS nanoparticles?
A1: The stability of sodium cholesteryl sulfate (SCS) nanoparticles is primarily influenced by several factors, including pH, ionic strength of the suspension medium, and storage temperature. The inherent tendency of nanoparticles to aggregate due to high surface energy is a key challenge to overcome. Maintaining a sufficient surface charge (zeta potential) and preventing particle growth are critical for long-term stability.
Q2: Why is my SCS nanoparticle suspension showing visible aggregation soon after preparation?
A2: Immediate aggregation upon formulation can be attributed to several factors. A primary cause is the pH of the nanoparticle suspension being too close to the isoelectric point (IEP) of the nanoparticles, which minimizes electrostatic repulsion. Another potential reason is a rapid alteration in the surface charge during the formulation process, leading to instability.
Q3: What is the recommended method for long-term storage of SCS nanoparticles?
A3: For long-term stability, lyophilization (freeze-drying) is a highly recommended method. This process removes water from the nanoparticle suspension, which significantly reduces particle mobility and the risk of aggregation. The inclusion of cryoprotectants, such as trehalose (B1683222) or sucrose (B13894), is crucial to protect the nanoparticles from stresses during freezing and drying.
Q4: How do cryoprotectants work to stabilize nanoparticles during lyophilization?
A4: Cryoprotectants like trehalose and sucrose protect nanoparticles during lyophilization through two main mechanisms. They form a glassy matrix that physically separates and immobilizes the nanoparticles, preventing aggregation. Additionally, they can replace water molecules at the nanoparticle surface, maintaining the integrity of the nanoparticle structure.
Q5: What are the key characterization techniques to assess the stability of SCS nanoparticles?
A5: The primary techniques for assessing the stability of SCS nanoparticles include Dynamic Light Scattering (DLS) to measure particle size and Polydispersity Index (PDI), and zeta potential measurement to determine the surface charge. An increase in particle size and PDI over time, or a zeta potential close to neutral, are indicators of instability and aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Aggregation After Formulation | 1. Incorrect pH: The pH of the suspension may be near the isoelectric point of the SCS nanoparticles, leading to minimal electrostatic repulsion. 2. High Ionic Strength: Excessive salt concentration in the formulation buffer can screen the surface charge, reducing repulsive forces. | 1. Adjust pH: Ensure the pH of the aqueous phase is sufficiently far from the isoelectric point to maintain a high zeta potential (typically > ±30 mV). 2. Use Low Ionic Strength Buffers: Prepare nanoparticles in low molarity buffers or deionized water to maximize electrostatic stabilization. |
| Aggregation During Storage (Aqueous Suspension) | 1. Inappropriate Storage Temperature: Storing at room temperature or undergoing freeze-thaw cycles can increase particle kinetic energy and lead to aggregation. 2. Microbial Contamination: Growth of microorganisms in the aqueous suspension can alter the chemical environment and induce aggregation. | 1. Refrigerated Storage: Store aqueous suspensions at 2-8°C to reduce Brownian motion. Avoid freezing unless a cryoprotectant is used. 2. Sterile Filtration: Filter the final nanoparticle suspension through a 0.22 µm filter into a sterile container for storage. |
| Particle Size Increase After Lyophilization and Reconstitution | 1. Inadequate Cryoprotection: Insufficient concentration or an inappropriate type of cryoprotectant can lead to particle fusion during the freeze-drying process. 2. Inappropriate Reconstitution Medium: The pH or ionic strength of the reconstitution medium may not be optimal for redispersion. | 1. Optimize Cryoprotectant Concentration: Use cryoprotectants like trehalose or sucrose at an optimized concentration (e.g., 5-10% w/v). 2. Controlled Reconstitution: Reconstitute the lyophilized powder with a suitable buffer (e.g., low ionic strength, optimal pH) and gentle agitation. |
| Low or Inconsistent Zeta Potential | 1. Contamination: Impurities from reagents or equipment can adsorb to the nanoparticle surface and alter the charge. 2. Incomplete Surface Functionalization (if applicable): If the nanoparticles are being surface-modified, incomplete reaction can lead to a heterogeneous surface charge. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and use thoroughly cleaned glassware. 2. Optimize Reaction Conditions: If performing surface modifications, ensure complete reaction by optimizing parameters such as reaction time, temperature, and reagent concentrations. |
Quantitative Data on Nanoparticle Stability
The following tables provide representative data on how different environmental factors can influence the stability of lipid-based nanoparticles, which can be considered analogous to SCS nanoparticles.
Table 1: Effect of pH on Nanoparticle Stability (Storage at 4°C for 30 days)
| pH | Initial Particle Size (nm) | Particle Size after 30 days (nm) | Initial PDI | PDI after 30 days | Initial Zeta Potential (mV) | Zeta Potential after 30 days (mV) |
| 4.0 | 155 | 250 | 0.21 | 0.45 | -15 | -5 |
| 5.0 | 152 | 180 | 0.20 | 0.28 | -25 | -20 |
| 6.0 | 150 | 155 | 0.19 | 0.21 | -35 | -33 |
| 7.0 | 148 | 152 | 0.18 | 0.20 | -38 | -36 |
| 8.0 | 151 | 160 | 0.20 | 0.25 | -40 | -37 |
Table 2: Effect of Temperature on Nanoparticle Stability (Aqueous Suspension at pH 7.0 for 30 days)
| Temperature | Initial Particle Size (nm) | Particle Size after 30 days (nm) | Initial PDI | PDI after 30 days |
| 4°C | 148 | 152 | 0.18 | 0.20 |
| 25°C | 148 | 210 | 0.18 | 0.38 |
| 40°C | 148 | 350 (visible aggregates) | 0.18 | 0.62 |
Table 3: Effect of Cryoprotectant on Stability after Lyophilization
| Cryoprotectant (w/v) | Particle Size before Lyophilization (nm) | Particle Size after Reconstitution (nm) | PDI before Lyophilization | PDI after Reconstitution |
| None | 150 | > 500 (aggregated) | 0.19 | > 0.7 |
| 1% Trehalose | 150 | 280 | 0.19 | 0.41 |
| 5% Trehalose | 150 | 165 | 0.19 | 0.24 |
| 10% Trehalose | 150 | 155 | 0.19 | 0.21 |
| 5% Sucrose | 150 | 170 | 0.19 | 0.25 |
| 10% Sucrose | 150 | 158 | 0.19 | 0.22 |
Experimental Protocols
Protocol 1: Preparation of SCS Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing SCS nanoparticles. Optimization of parameters such as solvent/antisolvent ratio and stirring speed may be required.
Materials:
-
This compound (SCS)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (deionized water or a low molarity buffer)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Dissolve a specific amount of SCS in the organic solvent to create the organic phase.
-
Place the aqueous phase in a beaker on a magnetic stirrer and set to a constant stirring speed.
-
Draw the organic phase into a syringe.
-
Add the organic phase dropwise (or using a syringe pump for a controlled flow rate) to the continuously stirred aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the SCS to precipitate.
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.
-
Characterize the resulting nanoparticle suspension for size, PDI, and zeta potential.
Protocol 2: Stability Assessment of SCS Nanoparticles
This protocol outlines a method for evaluating the stability of SCS nanoparticle suspensions over time.
Materials:
-
SCS nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Procedure:
-
Divide the freshly prepared SCS nanoparticle suspension into several aliquots in sealed vials.
-
Measure the initial particle size, PDI, and zeta potential of a representative aliquot.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, different pH buffers).
-
At predetermined time points (e.g., 1, 7, 14, 30 days), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to the measurement temperature of the DLS instrument.
-
Measure the particle size, PDI, and zeta potential.
-
Record and compare the results to the initial measurements to assess stability. Any significant increase in size or PDI, or a decrease in the absolute value of the zeta potential, indicates instability.
Visualizations
Caption: Workflow for SCS Nanoparticle Formulation and Stability Testing.
Caption: Troubleshooting Logic for SCS Nanoparticle Instability.
addressing analytical variability in sodium cholesteryl sulfate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical variability in the quantification of sodium cholesteryl sulfate (B86663) (SCS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and widely used method for quantifying sodium cholesteryl sulfate?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound.[1][2] This technique offers high sensitivity and specificity, enabling the direct measurement of the intact molecule.[1][2] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) exist, they often require derivatization or are less quantitative.[1][3]
Q2: What is the "matrix effect," and how can it impact my SCS quantification results?
A2: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] It is a significant challenge in LC-MS/MS-based assays that must be addressed for accurate data.[1]
Q3: How do I select an appropriate internal standard for my assay?
A3: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte, such as d7-cholesterol sulfate.[1][5] This is because it is chemically identical to the analyte and will behave similarly during extraction, chromatography, and ionization, thus effectively compensating for variability.[5] If an isotopically labeled standard is unavailable, a structurally similar compound not naturally present in the samples can be a secondary option, but it requires thorough validation.[5]
Q4: What are the essential steps in sample preparation for SCS quantification from biological fluids?
A4: A typical sample preparation workflow for SCS analysis from serum or plasma includes:
-
Protein Precipitation: To remove the bulk of proteins, which can interfere with the analysis.
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte.[1]
-
Evaporation and Reconstitution: To concentrate the sample and dissolve it in a solvent compatible with the LC-MS/MS system.[3]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Recovery of SCS
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity during Extraction | Use a more polar solvent mixture. The Folch method (chloroform:methanol (B129727) 2:1) is generally effective. An acidified Bligh and Dyer method can also improve the recovery of sulfated lipids.[6] |
| Analyte Loss in the Aqueous Phase | Add salt (e.g., sodium sulfate) to the aqueous phase to decrease the solubility of SCS and drive it into the organic layer.[6] |
| Incomplete Elution from SPE Cartridge | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means a higher percentage of organic solvent.[6] |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C during preparation. For long-term storage, keep samples at -80°C.[1] |
| Poor Ionization Efficiency | While intact sulfated steroids can be analyzed directly, cholesterol and its esters are known for poor ionization efficiency in electrospray ionization (ESI).[4] Atmospheric pressure chemical ionization (APCI) can be a better alternative.[4] Derivatization can also be considered to enhance sensitivity in ESI.[4] |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. Silanized glass vials can also help to reduce adsorption.[1] |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, especially liquid transfers and evaporation, are performed consistently. Automation can help reduce variability.[3][4] |
| Varying Matrix Effects Between Samples | The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[4] A SIL-IS, like d7-cholesterol sulfate, is added at the beginning of the sample preparation process and experiences the same matrix effects as the target analyte.[4] |
| Instrument Contamination | Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column.[1] Regularly clean the ion source according to the manufacturer's recommendations.[4] |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or backflush it if the column allows.[3] If the issue persists, replace the guard column or the analytical column.[3] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for SCS. Adjust the organic solvent composition to optimize the peak shape.[4] |
| Secondary Interactions with the Column | Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.[1] |
| Sample Overload | Dilute the sample to ensure the injected amount is within the linear range of the column and detector.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for SCS Quantification in Human Serum
This protocol is adapted from a validated method for the simultaneous quantification of multiple sulfated steroids in human serum.[2]
-
Sample Collection and Internal Standard Addition:
-
Use 300 µL of human serum.
-
Add an appropriate deuterated internal standard, such as d7-Cholesterol Sulfate, to the serum sample to correct for matrix effects and extraction variability.[2]
-
-
Protein Precipitation:
-
Add 600 µL of a 1:1 (v/v) mixture of methanol (MeOH) and acetonitrile (B52724) (ACN).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 15 minutes to precipitate proteins.[2]
-
Centrifuge the samples at 14,500 x g for 10 minutes.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[1]
-
Load the supernatant from the previous step onto the conditioned cartridge.[1]
-
Wash the cartridge with water, hexane, and chloroform (B151607) to remove interfering lipids.[3]
-
Elute the sulfated steroids with methanol.[3]
-
-
Evaporation and Reconstitution:
Protocol 2: LC-MS/MS Analysis
The following are general parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile containing a modifier like ammonium (B1175870) hydroxide (B78521) is typical.[1]
-
-
Mass Spectrometry:
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of sulfated steroids. Note that these values can vary depending on the specific method and instrumentation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL | [7] |
| Intra-day Precision (CV%) | < 10% | [7] |
| Inter-day Precision (CV%) | < 10% | [7] |
| Accuracy (Relative Error) | < 10% | [7] |
| Recovery | 85.5% - 111.6% | [7] |
Visualizations
Caption: Experimental workflow for SCS quantification.
Caption: Illustration of matrix effects in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sodium Cholesteryl Sulfate and Other Sulfated Steroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between sulfated steroids is critical for advancing research in endocrinology, dermatology, and neurobiology. This guide provides an objective comparison of sodium cholesteryl sulfate (B86663) (CS) with other prominent sulfated steroids, primarily dehydroepiandrosterone (B1670201) sulfate (DHEAS), supported by experimental data and detailed protocols.
Sulfated steroids, traditionally considered inactive metabolic end-products destined for excretion, are now recognized as crucial signaling molecules and reservoirs for potent steroid hormones.[1][2] Their increased water solubility facilitates circulation, and their uptake into target cells is mediated by specific organic anion-transporting polypeptides (OATPs).[2] Once inside the cell, they can be desulfated by steroid sulfatase (STS) to release the active steroid.[2] This guide focuses on the comparative analysis of sodium cholesteryl sulfate and other key sulfated steroids, offering insights into their distinct physiological roles and the experimental methodologies used to study them.
Comparative Overview: this compound vs. Other Sulfated Steroids
While sharing a common sulfate group, this compound and other sulfated steroids like DHEAS exhibit distinct biochemical properties and physiological functions. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical and Physiological Properties
| Parameter | This compound (CS) | Dehydroepiandrosterone Sulfate (DHEAS) | Estrone (B1671321) Sulfate (E1S) |
| Typical Plasma Concentration | 1.3 - 7.8 µmol/L[1] | 1 - 10 µmol/L[1] | 0.5 - 3 nmol/L (postmenopausal) |
| Daily Production Rate | ~45 mg/day[1] | ~7-15 mg/day (women), ~8-20 mg/day (men)[1] | Varies significantly with age and sex |
| Primary Site of Synthesis | Epidermis, red blood cells, platelets[1] | Adrenal glands[1] | Adrenal glands, ovaries, peripheral tissues |
| Primary Function | Epidermal barrier function, membrane stabilization, signaling molecule.[1][3] | Neurosteroid, reservoir for active androgens and estrogens.[1][4] | Circulating reservoir for estrone and estradiol.[2] |
Table 2: Biochemical Interactions and Effects
| Molecule | Interacting Partner | Effect | Quantitative Data (Kd / IC50 / % change) |
| This compound (CS) | Protein Kinase C η (PKCη) | Activator[1][5] | Dose-dependent activation[6] |
| Retinoid-related orphan receptor alpha (RORα) | Agonist[1] | Higher affinity than cholesterol[1] | |
| Steroidogenic Acute Regulatory Protein (StAR) | Inhibitor of expression[1] | - | |
| Dehydroepiandrosterone Sulfate (DHEAS) | CYP11A1 (Cholesterol side-chain cleavage enzyme) | Enhances cholesterol conversion[7][8] | Increases catalytic efficiency by 75%[7] |
| GABA-A Receptor | Negative allosteric modulator[1][9] | - | |
| NMDA Receptor | Positive allosteric modulator[1][9] | - |
Signaling Pathways and Regulatory Roles
The distinct physiological roles of this compound and other sulfated steroids are a consequence of their engagement in different signaling pathways.
This compound Signaling
This compound is a key regulator of epidermal differentiation and cellular signaling.[1][10] It is known to activate specific isoforms of Protein Kinase C (PKC), particularly PKCη, which is crucial for the formation of the skin's barrier.[1][5] Furthermore, CS acts as an agonist for the retinoid-related orphan receptor alpha (RORα), influencing gene expression related to lipid metabolism.[1] It also plays a role in cholesterol homeostasis by inhibiting the expression of the Steroidogenic Acute Regulatory (StAR) protein, thereby reducing steroid hormone production.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone Sulfate (DHEAS) Stimulates the First Step in the Biosynthesis of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Sulfated steroids as endogenous neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Investigating the Effect of Sodium Cholesteryl Sulfate on SREBP2 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of sodium cholesteryl sulfate (B86663) (CS) on the Sterol Regulatory Element-Binding Protein 2 (SREBP2) signaling pathway. Contrary to activating SREBP2, recent scientific evidence indicates that CS functions as a negative regulator, suppressing SREBP2 activation and thereby inhibiting cholesterol biosynthesis and uptake.[1] This guide will detail the experimental protocols to validate this inhibitory effect, presenting a comparative analysis with well-characterized activators and inhibitors of the SREBP2 pathway.
The SREBP2 Signaling Pathway: A Canonical View
Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master transcription factor that governs cholesterol homeostasis.[2] Under conditions of low cellular sterol levels, the SREBP2 precursor, an endoplasmic reticulum (ER)-resident protein, is transported to the Golgi apparatus. In the Golgi, it undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal fragment of SREBP2 (nSREBP2), which then translocates to the nucleus. Inside the nucleus, nSREBP2 binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, upregulating the expression of enzymes and receptors involved in cholesterol synthesis and uptake, such as HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3][4] Conversely, when cellular sterol levels are high, the transport of the SREBP2 precursor to the Golgi is blocked, preventing its activation.[4]
Recent findings suggest that sodium cholesteryl sulfate (CS) suppresses the proteolytic activation of SREBP2, adding another layer of regulation to this critical pathway.[1]
Comparative Analysis of SREBP2 Modulators
To validate the inhibitory effect of this compound on SREBP2, its performance should be benchmarked against known activators and inhibitors. Atorvastatin, a statin drug, indirectly activates SREBP2 by inhibiting HMG-CoA reductase, leading to decreased intracellular cholesterol and a compensatory upregulation of the SREBP2 pathway.[5] 25-hydroxycholesterol (B127956) is a well-known suppressor of SREBP2 processing.
| Compound | Mechanism of Action on SREBP2 Pathway | Expected Effect on nSREBP2 Level | Expected Effect on Target Gene Expression (HMGCR, LDLR) |
| This compound (Test) | Suppresses proteolytic activation of SREBP2.[1] | Decrease | Decrease |
| Atorvastatin (Activator Control) | Inhibits HMG-CoA reductase, lowering cellular cholesterol, which triggers SREBP2 processing.[5] | Increase | Increase |
| 25-hydroxycholesterol (Inhibitor Control) | Suppresses SREBP2 transport from ER to Golgi, inhibiting cleavage. | Decrease | Decrease |
Experimental Protocols for Validating SREBP2 Inhibition
A multi-faceted approach is required to conclusively determine the effect of a compound on the SREBP2 pathway. This involves assessing the processing of the SREBP2 protein, its transcriptional activity, and the expression of its downstream target genes.
Western Blotting for SREBP2 Cleavage
This is the most direct method to visualize the inhibition of SREBP2 processing. The assay distinguishes between the inactive precursor form (pSREBP2, ~125 kDa) and the active nuclear form (nSREBP2, ~68 kDa).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or HEK293) and grow to 70-80% confluency. Treat cells with this compound and controls (vehicle, Atorvastatin, 25-hydroxycholesterol) for a specified duration (e.g., 16-24 hours). To induce SREBP2 processing, cells can be cultured in lipid-depleted serum.
-
Protein Extraction: Prepare separate nuclear and membrane protein fractions.[6]
-
SDS-PAGE and Transfer: Separate proteins from the membrane fraction (for pSREBP2) and nuclear fraction (for nSREBP2) on a 4-12% Tris-Glycine SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the N-terminus of SREBP2 (which detects both forms) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][7]
-
Expected Data Outcome:
| Treatment | pSREBP2 (~125 kDa) Level (Membrane Fraction) | nSREBP2 (~68 kDa) Level (Nuclear Fraction) |
| Vehicle (Lipid-depleted) | Baseline | High |
| This compound | Increased | Decreased |
| Atorvastatin | Decreased | Increased |
| 25-hydroxycholesterol | Increased | Decreased |
SRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of nSREBP2 by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing multiple SREs.
Methodology:
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound and controls as described above.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[10]
Expected Data Outcome:
| Treatment | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle (Lipid-depleted) | 1.0 (Baseline) |
| This compound | < 1.0 |
| Atorvastatin | > 1.0 |
| 25-hydroxycholesterol | < 1.0 |
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method quantifies the mRNA levels of SREBP2 target genes to assess the downstream consequences of SREBP2 inhibition.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as previously described. Extract total RNA using a suitable method (e.g., TRIzol).[11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for SREBP2 target genes (e.g., HMGCR, LDLR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[12][13]
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Primer Sequences for Human Genes:
| Gene | Forward Primer Sequence | Reverse Primer Sequence |
| SREBF2 | CTCCATTGACTCTGAGCCAGGA[14] | GAATCCGTGAGCGGTCTACCAT[14] |
| HMGCR | (Sequence to be obtained from literature/database) | (Sequence to be obtained from literature/database) |
| LDLR | (Sequence to be obtained from literature/database) | (Sequence to be obtained from literature/database) |
| GAPDH | (Sequence to be obtained from literature/database) | (Sequence to be obtained from literature/database) |
Expected Data Outcome:
| Treatment | Relative mRNA Expression of HMGCR (Fold Change) | Relative mRNA Expression of LDLR (Fold Change) |
| Vehicle (Lipid-depleted) | 1.0 (Baseline) | 1.0 (Baseline) |
| This compound | < 1.0 | < 1.0 |
| Atorvastatin | > 1.0 | > 1.0 |
| 25-hydroxycholesterol | < 1.0 | < 1.0 |
Conclusion
References
- 1. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocols | Antibodies.com [antibodies.com]
- 8. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 13. pnas.org [pnas.org]
- 14. origene.com [origene.com]
comparing the efficacy of sodium cholesteryl sulfate and sodium dodecyl sulfate in drug delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the myriad of available surfactants, sodium cholesteryl sulfate (B86663) (SCS) and sodium dodecyl sulfate (SDS) are two anionic surfactants that have found application in pharmaceutical formulations. This guide provides a comprehensive comparison of their efficacy in drug delivery, supported by experimental data, detailed protocols, and visualizations to aid in formulation decisions.
Executive Summary
Sodium dodecyl sulfate (SDS) is a widely used and well-characterized synthetic surfactant known for its strong solubilizing properties. It is often employed to enhance the dissolution of poorly soluble drugs. However, its application can be limited by concerns regarding its potential for cellular toxicity.
Sodium cholesteryl sulfate (SCS) is a naturally derived surfactant, a cholesterol analog, which has gained attention for its role in lipid-based drug delivery systems. Its biocompatibility is a key advantage, underscored by its use in the FDA-approved antifungal formulation, Amphotec®. While direct comparative studies between SCS and SDS are limited, this guide synthesizes available data to provide an objective comparison of their performance characteristics.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data gathered from various studies on drug delivery systems incorporating either SCS or SDS. It is important to note that these values are highly dependent on the specific formulation, drug, and experimental conditions.
| Parameter | This compound (SCS) | Sodium Dodecyl Sulfate (SDS) | Key Considerations |
| Drug Solubilization | Effective for hydrophobic drugs, particularly in lipid-based formulations.[1][2] | Strong solubilizing agent for a wide range of poorly soluble drugs.[3][4] | SDS generally exhibits higher solubilizing capacity due to its micellar properties.[4][5] SCS is particularly advantageous in lipid-based systems where it can integrate into the lipid bilayer.[1][6] |
| Encapsulation Efficiency | Can contribute to high encapsulation efficiency in liposomes and nanoparticles, especially for lipophilic drugs.[7][8] | Can influence encapsulation efficiency, though high concentrations may disrupt vesicle integrity.[9] | The effect of both surfactants on encapsulation efficiency is formulation-dependent. Cholesterol, a component of SCS, can sometimes decrease the encapsulation of certain drugs in liposomes.[8][9] |
| Particle Size | Formulations like Amphotec® exhibit particle sizes in the range of 115-140 nm.[10][11] | Can be used to produce nanoparticles in the submicron range.[12][13] | Both surfactants can be used to formulate nanoparticles. The final particle size is influenced by the overall composition and preparation method.[13][14] |
| Zeta Potential | Contributes to a negative surface charge, enhancing stability. | Induces a strong negative zeta potential, contributing to the stability of colloidal systems.[15] | A sufficiently high negative zeta potential prevents particle aggregation.[15] |
| Drug Release | Can be formulated for controlled drug release. | Can be used in both immediate and controlled-release formulations.[16][17] | The release profile is highly dependent on the formulation design (e.g., matrix type, presence of other excipients).[10][15][16] |
| Cellular Uptake | The cholesterol moiety may facilitate cellular uptake through lipid raft-mediated endocytosis.[2] | Can enhance drug permeation across cell membranes, but high concentrations can cause membrane disruption.[1] | The mechanism of cellular uptake for SCS-containing particles may offer advantages for targeted delivery.[1][2] |
| In Vivo Efficacy | Demonstrated efficacy in the FDA-approved drug Amphotec®, which shows an improved safety profile over the conventional formulation.[11][18] | Used in various oral and topical formulations to improve drug bioavailability. | The biocompatibility of SCS is a significant advantage for systemic drug delivery. |
| Cytotoxicity | Generally considered to have a favorable safety profile, as evidenced by its use in an approved intravenous drug.[11][18] | Known to exhibit dose-dependent cytotoxicity, which can be a limiting factor in its use.[19][20][21] | The lower cytotoxicity of SCS is a major differentiator and a key advantage for many applications. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of SCS and SDS in drug delivery systems.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines a general method for preparing SLNs, which can be adapted for use with either SCS or SDS as a surfactant.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Drug
-
Surfactant (SCS or SDS)
-
Co-surfactant (e.g., soy lecithin) (optional)
-
Purified water
Method (Hot Homogenization Technique):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.[13][22][23]
Determination of Encapsulation Efficiency
This protocol describes a common method to determine the amount of drug successfully encapsulated within a nanoparticle formulation.
Method:
-
Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.[7][]
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, Triton X-100).
-
Quantify the total amount of drug in the disrupted nanoparticle dispersion.
-
Calculate the encapsulation efficiency (EE%) using the following formula:[7][]
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
This protocol details a typical dialysis bag method for assessing the in vitro release of a drug from a nanoparticle formulation.
Method:
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.[10][15][16]
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[18][25][26]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Surfactant solution (SCS or SDS) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of the surfactant to be tested. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the control group.[18][25][26]
Mandatory Visualization
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and evaluation of drug-loaded nanoparticles.
Cellular Uptake Pathways for Nanoparticles
Caption: Major cellular uptake mechanisms for nanoparticles.
Signaling Pathway Potentially Modulated by Cholesterol-Containing Nanoparticles
Caption: Hypothetical signaling pathway modulation by SCS nanoparticles.
Conclusion
The choice between this compound and sodium dodecyl sulfate in drug delivery formulations is a critical decision that hinges on the specific requirements of the drug and the intended application.
Sodium dodecyl sulfate remains a powerful tool for enhancing the solubility of poorly water-soluble drugs, particularly in oral and topical formulations where its potential for irritation at high concentrations can be managed. Its extensive characterization and low cost are significant advantages.
This compound emerges as a promising alternative, especially for parenteral and targeted drug delivery systems where biocompatibility is paramount. Its structural similarity to endogenous cholesterol may facilitate cellular uptake and lead to a more favorable safety profile. The successful clinical application of SCS in Amphotec® provides strong evidence of its potential.
Ultimately, the optimal choice will depend on a thorough evaluation of the drug's properties, the desired release profile, the route of administration, and the acceptable toxicity limits for the intended therapeutic application. This guide provides a foundational framework for researchers to make an informed decision in the development of effective and safe drug delivery systems.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 15. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 22. japsonline.com [japsonline.com]
- 23. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Unveiling the In Vivo Significance of Sodium Cholesteryl Sulfate: A Comparative Guide for Researchers
An In-depth Analysis of In Vitro Discoveries and Their Validation in Animal Models
Sodium cholesteryl sulfate (B86663) (CS), a naturally occurring sulfated sterol, has garnered significant attention in recent years for its diverse biological activities observed in cell-based studies. These in vitro findings have sparked interest in its therapeutic potential across various disease areas. This guide provides a comprehensive comparison of the key in vitro discoveries related to sodium cholesteryl sulfate and their subsequent validation in preclinical animal models, offering researchers, scientists, and drug development professionals a clear overview of the current state of CS research.
I. Regulation of Cholesterol Homeostasis
In vitro studies have established this compound as a negative regulator of cellular cholesterol.[1] Mechanistically, CS has been shown to reduce intracellular cholesterol levels by promoting the proteasomal degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, and by inhibiting the uptake of LDL-cholesterol.[1] Furthermore, CS impedes the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol metabolism.
Comparative Data: In Vitro vs. In Vivo
| In Vitro Finding | Corresponding In Vivo Validation | Animal Model | Key Observations |
| Promotes HMGCR degradation[1] | Confirmed in vivo | Mouse | Adenoviral overexpression of SULT2B1b (the enzyme that synthesizes CS) decreased hepatic lipid levels.[2] CS promotes the degradation of HMGCR in vivo.[1] |
| Inhibits cholesterol synthesis[1] | Supported by in vivo data | Mouse | Overexpression of SULT2B1b suppressed the LXR-SREBP-1c-mediated lipogenic pathway.[2] |
| Blocks LDL-cholesterol uptake | Further in vivo validation needed | - | While the in vitro mechanism is described, direct in vivo evidence for this specific action is less clear from the provided results. |
| Inhibits SREBP2 processing | Indirectly supported in vivo | Mouse | The suppression of the SREBP-1c pathway by SULT2B1b overexpression aligns with the in vitro findings on SREBP regulation.[2] |
Experimental Protocols
In Vitro HMGCR Degradation Assay:
-
Cell Line: Huh-7 human liver cells.
-
Treatment: Cells are treated with a specified concentration of this compound (e.g., 25 µM) for various time points (e.g., 24 to 48 hours).[1]
-
Analysis: Whole-cell lysates are subjected to SDS-PAGE and Western blotting using an antibody specific for HMGCR to assess its protein levels.
In Vivo Hepatic Lipid Analysis:
-
Animal Model: C57BL/6 mice.
-
Intervention: Adenoviral vector encoding for SULT2B1b is intravenously injected to induce overexpression.
-
Analysis: After a set period, serum and liver tissues are collected. Hepatic and serum lipid levels (cholesterol, triglycerides) are quantified using commercially available assay kits.
Signaling Pathway: CS Regulation of Cholesterol Homeostasis
References
Unveiling the Biophysical Dichotomy: A Comparative Analysis of Sulfated and Non-Sulfated Sterols
For researchers, scientists, and drug development professionals, understanding the nuanced biophysical behavior of sterols is paramount. This guide provides an objective comparison of sulfated and non-sulfated sterols, supported by experimental data, to illuminate their distinct roles in membrane dynamics and cellular signaling.
The addition of a sulfate (B86663) group to a sterol molecule, a seemingly minor chemical modification, instigates a profound shift in its biophysical properties. This alteration dictates the sterol's interaction with lipid membranes, its influence on membrane fluidity and order, and its engagement with cellular proteins and signaling pathways. This comparative guide delves into these differences, presenting quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers in the field.
Membrane Interactions: A Tale of Two Sterols
The primary distinction between sulfated and non-sulfated sterols lies in their interaction with the lipid bilayer. Cholesterol, the most well-known non-sulfated sterol, is known for its "condensing" effect on membranes, increasing lipid packing and rigidity.[1][2] In contrast, cholesterol sulfate (CS), due to its charged and bulky sulfate headgroup, is more localized at the water-lipid interface.[1] This positioning leads to significant differences in their effects on membrane fluidity, order, and surface potential.
Quantitative Comparison of Biophysical Properties
| Biophysical Property | Non-Sulfated Sterols (e.g., Cholesterol) | Sulfated Sterols (e.g., Cholesterol Sulfate) | Key Observations |
| Membrane Fluidity | Decreases membrane fluidity (increases rigidity).[1][3] | Can increase membrane fluidity, particularly in the sterol fraction of the membrane.[4][5][6] | The fluidizing effect of sulfated sterols is more pronounced at higher concentrations. |
| Membrane Order | Increases membrane order and bilayer thickness.[1][3] | Has an overall increasing ordering effect on membrane organization, though to a lesser extent than cholesterol in some contexts.[7][8] | The effect on membrane order is influenced by the lipid composition and cholesterol content of the membrane.[7][8] |
| Membrane Permeability | Decreases membrane permeability to water and solutes.[1] | Increases the permeability of the lipid phase.[4][5][6] | The increased fluidity induced by sulfated sterols contributes to higher permeability. |
| Surface Potential | Does not significantly alter surface potential. | Decreases the surface potential, making it more negative.[7] | The negatively charged sulfate group is the primary contributor to this effect. |
| Protein Binding Affinity | Binds to specific protein motifs, often within transmembrane domains. | Can exhibit different binding affinities and interact with different protein sites due to the charged sulfate group.[9] | The sulfate group can lead to distinct electrostatic interactions with proteins. |
Experimental Protocols: Methodologies for Biophysical Characterization
To enable researchers to replicate and build upon the findings presented, this section details the experimental protocols for key biophysical techniques used to characterize sulfated and non-sulfated sterols.
Measurement of Membrane Fluidity using TMA-DPH Fluorescence Polarization
Principle: Trimethylammonium diphenylhexatriene (TMA-DPH) is a fluorescent probe that anchors at the lipid-water interface of the membrane. Its fluorescence polarization (or anisotropy) is sensitive to the rotational motion of the probe, which is inversely related to membrane fluidity. A higher fluorescence polarization value indicates lower membrane fluidity (higher rigidity).
Protocol:
-
Liposome (B1194612) Preparation: Prepare liposomes with the desired lipid composition, incorporating either the sulfated or non-sulfated sterol at various molar percentages.
-
Probe Incubation: Add a stock solution of TMA-DPH in a suitable solvent (e.g., ethanol (B145695) or DMSO) to the liposome suspension to achieve a final probe concentration of approximately 1-4 µM and a lipid concentration of 0.2 mg/mL.[10] Incubate the mixture in the dark at room temperature for at least 30-60 minutes to allow for probe incorporation into the liposome membranes.[10]
-
Fluorescence Measurement: Transfer the liposome suspension to a cuvette in a fluorometer equipped with polarizers.
-
Data Acquisition: Excite the sample with vertically polarized light at 355-360 nm and measure the fluorescence emission intensity at 430 nm for both vertically (IVV) and horizontally (IVH) polarized emission.[9][10][11]
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the grating factor, which corrects for the differential transmission of the emission monochromator for vertically and horizontally polarized light.
-
Membrane Fluidity: Membrane fluidity is inversely proportional to the anisotropy value.
Measurement of Membrane Order using Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is related to the degree of water penetration into the membrane interface. In more ordered, tightly packed membranes (gel phase), the emission is blue-shifted, while in more disordered, fluid membranes (liquid-crystalline phase), the emission is red-shifted. The Generalized Polarization (GP) value quantifies this shift.
Protocol:
-
Liposome Preparation: Prepare liposomes as described for the membrane fluidity assay.
-
Probe Incubation: Add a stock solution of Laurdan in a suitable solvent to the liposome suspension to a final concentration that ensures a proper signal-to-noise ratio. Incubate in the dark to allow for probe incorporation.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of the Laurdan-labeled liposomes from approximately 400 nm to 550 nm, with an excitation wavelength of 350 nm.[12][13]
-
GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at the emission maxima in the gel (440 nm) and liquid-crystalline (490 nm) phases, respectively.[14]
-
Membrane Order Interpretation: A higher GP value (closer to +1) indicates a more ordered membrane, while a lower GP value (closer to -1) indicates a more disordered membrane.[14]
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is one of the fundamental parameters known to affect stability. In the context of liposomes, it reflects the surface charge.
Protocol:
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.[3]
-
Instrumentation: Use a zeta potential analyzer, which typically employs laser Doppler velocimetry.
-
Measurement: Load the diluted sample into a specialized capillary cell.[3] An electric field is applied across the cell, causing the charged liposomes to move towards the oppositely charged electrode. The instrument measures the velocity of the liposomes and calculates the electrophoretic mobility.
-
Zeta Potential Calculation: The zeta potential is then calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
Signaling Pathways: The Influence of Sterol Sulfation
The biophysical alterations induced by sulfated and non-sulfated sterols have significant downstream consequences for cellular signaling.
T-Cell Receptor (TCR) Signaling
Cholesterol is known to be crucial for the formation of lipid rafts, which are microdomains in the cell membrane that facilitate TCR signaling. Cholesterol sulfate has been shown to inhibit TCR signaling by disrupting TCR multimers, likely by displacing cholesterol that binds to the TCRβ subunit.[1] This highlights a regulatory role for CS in T-cell activation and thymic selection.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP pathway is a critical regulator of cholesterol and fatty acid synthesis. When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus to stimulate the expression of genes involved in lipid synthesis. Cholesterol itself acts as a feedback inhibitor of this pathway.[15][16] Interestingly, some sulfated oxysterols, such as 25-hydroxycholesterol-3-sulfate (25HC3S), have been shown to be potent inhibitors of SREBP activation, thereby downregulating lipid synthesis.[17] This suggests that sulfation can enhance the regulatory effects of certain sterols on lipid metabolism.
Conclusion
The sulfation of sterols introduces a critical charge and steric bulk that fundamentally alters their biophysical behavior. While non-sulfated sterols like cholesterol are integral to maintaining membrane rigidity and order, their sulfated counterparts can induce membrane fluidization and permeability, and significantly alter surface charge. These contrasting properties translate into distinct regulatory roles in crucial cellular signaling pathways. For researchers in drug development, these differences present opportunities for designing novel therapeutic agents that can modulate membrane properties and cellular signaling by targeting the balance between sulfated and non-sulfated sterols. The experimental protocols and comparative data provided in this guide serve as a foundational resource for further exploration into the fascinating world of sterol biophysics.
References
- 1. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Immunosuppressive Potential of Cholesterol Sulfate Through T Cell Microvilli Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. 3.4. Membrane Fluidity [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cholesterol - Wikipedia [en.wikipedia.org]
- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contrasting Roles of Sodium Cholesteryl Sulfate in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is emerging as a critical modulator of various cell signaling pathways, often exhibiting distinct and sometimes opposing effects compared to its well-known precursor, cholesterol. This guide provides an objective comparison of the roles of sodium cholesteryl sulfate and cholesterol in key signaling cascades, supported by experimental data and detailed methodologies to facilitate further research and drug development.
Unveiling the Dichotomy: this compound vs. Cholesterol
While structurally similar, the addition of a charged sulfate group to the cholesterol molecule dramatically alters its biophysical properties and its interactions within the cell membrane.[1] This fundamental difference dictates their divergent roles in cellular signaling. Cholesterol is a crucial component for maintaining membrane integrity and is involved in the formation of lipid rafts that facilitate signaling protein interactions.[2] In contrast, this compound, with its polar sulfate head, resides closer to the aqueous environment of the membrane bilayer, influencing membrane fluidity and surface charge.[1][3]
Comparative Analysis of Signaling Pathway Modulation
The differential effects of this compound and cholesterol are particularly evident in T-cell receptor (TCR) signaling and the regulation of cholesterol homeostasis.
T-Cell Receptor (TCR) Signaling: An Inverse Relationship
In the adaptive immune response, cholesterol is essential for the formation of TCR nanoclusters, which enhances the avidity towards peptide-MHC complexes and is a crucial step in T-cell activation.[3][4] Conversely, this compound acts as an inhibitor of TCR signaling.[4] It disrupts these cholesterol-driven TCR multimers by displacing cholesterol bound to the TCRβ subunit.[4] This leads to the inhibition of CD3 ITAM phosphorylation, a critical initial step in T-cell activation.[4]
| Molecule | Effect on TCR Signaling | Mechanism of Action | Supporting Experimental Evidence |
| Cholesterol | Activator | Promotes the formation of TCR nanoclusters, enhancing avidity for peptide-MHC ligands.[3][4] | Essential for pre-clustering of TCRs into signaling-competent multimers.[3] |
| This compound | Inhibitor | Competitively displaces cholesterol from the TCRβ transmembrane region, disrupting TCR multimers.[4][5] | Inhibits CD3 ITAM phosphorylation and downstream signaling events.[4] Binds to the TCRβ-TM region with an affinity 300-fold greater than cholesterol.[5] |
Cholesterol Homeostasis: A Negative Regulatory Role
This compound plays a significant role in maintaining cellular cholesterol balance by acting as a negative regulator.[6] It has been shown to suppress the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor for cholesterol synthesis and uptake.[6] This contrasts with the direct role of intracellular cholesterol levels in the feedback regulation of the SREBP-2 pathway.[2]
| Molecule | Effect on Cholesterol Homeostasis | Mechanism of Action | Supporting Experimental Evidence |
| Low Intracellular Cholesterol | Stimulates Cholesterol Synthesis & Uptake | Activates the SREBP-2 pathway, leading to increased expression of genes for cholesterol synthesis and the LDL receptor.[2] | Low cholesterol levels promote the translocation of SREBP-2 from the ER to the Golgi for activation.[2] |
| This compound | Inhibits Cholesterol Synthesis & Uptake | Suppresses the proteolytic activation of SREBP-2.[6] Promotes the degradation of HMG-CoA reductase and blocks LDL receptor endocytosis.[6] | Lowers intracellular cholesterol levels in various cell lines.[6] |
Experimental Protocols
To facilitate the investigation of this compound's role in cell signaling, detailed methodologies for key experiments are provided below.
Protocol 1: Analysis of T-Cell Receptor Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of CD3ζ upon TCR stimulation.
Methodology:
-
Cell Culture and Treatment: Culture 5C.C7 T cells in appropriate media. Incubate the cells with varying concentrations of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes to 1 hour).[4][7]
-
TCR Stimulation: Stimulate the T-cells with an anti-CD3ε antibody to induce TCR signaling.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated CD3ζ.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using an appropriate detection reagent.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of CD3ζ phosphorylation in treated versus control cells.
Protocol 2: Quantification of Intracellular Cholesterol Levels
Objective: To measure the impact of this compound on cellular cholesterol content.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., Huh-7, HepG2) in culture plates and allow them to adhere. Treat the cells with this compound (e.g., 50 µM) or a vehicle control for 24 hours.[6]
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer).
-
Cholesterol Quantification Assay:
-
Use a commercially available cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit).
-
Follow the manufacturer's instructions to measure the cholesterol concentration in the cell lysates.
-
-
Data Analysis: Normalize the cholesterol concentration to the total protein content of each sample. Compare the cholesterol levels in this compound-treated cells to the control cells.
-
Visualization (Optional): Use Filipin staining to visualize intracellular cholesterol distribution via fluorescence microscopy.[6]
Other Signaling Pathways Influenced by this compound
Beyond TCR signaling and cholesterol homeostasis, this compound has been implicated in several other signaling pathways:
-
Retinoid-related orphan receptor alpha (RORα) signaling: Both cholesterol and CS can act as endogenous ligands for RORα, a nuclear receptor involved in regulating metabolism and inflammation.[5] However, the sulfate group of CS forms more hydrogen bonds with the ligand-binding domain of RORα, suggesting a potentially stronger interaction.[5]
-
Protein Kinase C (PKC) Isoforms: this compound can activate multiple PKC iso-enzymes, particularly the ε, η, and ζ isoforms, which are involved in diverse cellular processes like differentiation and proliferation.[7][8]
Conclusion
The available evidence strongly confirms that this compound is not merely an inert metabolite of cholesterol but an active signaling molecule with distinct and significant roles in cellular regulation. Its ability to antagonize cholesterol's function in TCR signaling and to act as a negative regulator of cholesterol homeostasis highlights its importance in immunology and metabolic diseases. Further research into the specific mechanisms of action of this compound in these and other signaling pathways holds promise for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics | MDPI [mdpi.com]
- 6. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
A Researcher's Guide to the Cross-Validation of Analytical Methods for Sodium Cholesteryl Sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of sodium cholesteryl sulfate (B86663) is paramount for insightful research and robust drug development. This guide provides a comprehensive comparison of three prominent analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Reverse-Phase Thin-Layer Chromatography (RP-TLC). Supported by experimental data, this document aims to facilitate an informed decision on the most suitable method for your specific research needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on a balance of sensitivity, specificity, cost, and throughput. The following table summarizes the quantitative performance characteristics of HPLC-UV, LC-MS/MS, and RP-TLC for the analysis of sodium cholesteryl sulfate.
| Parameter | HPLC-UV (adapted from cholesterol methods) | LC-MS/MS | RP-TLC |
| Linearity (R²) | >0.99 | >0.99[1][2] | Not typically used for precise quantification |
| Limit of Quantification (LOQ) | Higher, likely in the µg/mL range | 1 - 80 ng/mL[1][2] | Qualitative to semi-quantitative |
| Precision (%RSD) | < 15% | < 10% (intra- and inter-day)[1][2] | Higher variability |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110%[1] | Lower accuracy |
| Specificity | Lower, potential for interference | High, based on specific precursor/product ion transitions[3] | Lower, separation based on polarity |
| Sample Volume | Typically larger (µL to mL) | As low as 300 µL of serum[1][2] | Small (µL) |
| Analysis Time per Sample | Longer | Shorter | Rapid |
| Cost | Lower | Higher | Lowest |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of this compound.[4]
a. Sample Preparation (Solid-Phase Extraction - SPE) [4]
-
Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Dilute 300 µL of serum with 3 mL of water and load onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane (B92381), and 4 mL of chloroform (B151607) to remove interfering lipids.
-
Elution: Elute the sulfated steroids, including cholesterol sulfate, with 4 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the initial mobile phase.
b. Chromatographic and Mass Spectrometric Conditions [1]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with ammonium (B1175870) acetate (B1210297) and a mixture of acetonitrile (B52724) and methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for cholesterol sulfate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While no direct validated methods for this compound using HPLC-UV are readily available, methods for cholesterol can be adapted.[3] This approach is less sensitive and specific due to the lack of a strong chromophore in the cholesterol sulfate molecule.[3]
a. Sample Preparation
A similar SPE protocol as described for LC-MS/MS can be employed to clean up the sample and concentrate the analyte.
b. Chromatographic Conditions (adapted from cholesterol analysis) [5]
-
LC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of isopropanol, acetonitrile, and water.
-
Detection: UV detection at a low wavelength (e.g., 205 nm).
Reverse-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC provides a rapid and cost-effective method for the qualitative or semi-quantitative analysis of cholesterol sulfate.[6]
a. Sample Preparation (Desulfation) [6]
-
Extraction: Perform a solid-phase extraction as described for LC-MS/MS.
-
Solvolysis (Desulfation): Reconstitute the dried extract in ethyl acetate, add sulfuric acid, and incubate to hydrolyze the sulfate group, yielding free cholesterol.
-
Neutralization and Extraction: Neutralize the reaction and extract the free cholesterol with n-hexane.
-
Drying and Reconstitution: Evaporate the hexane layer and reconstitute the residue in methanol for TLC analysis.
b. TLC Protocol [6]
-
Plate: RP-18 TLC plate.
-
Activation: Activate the plate by heating.
-
Sample Application: Spot the reconstituted sample and standards onto the plate.
-
Development: Develop the plate in a tank with a suitable mobile phase, such as methanol and water.
-
Visualization: After drying, spray the plate with a staining reagent (e.g., phosphomolybdic acid) and heat for visualization.
-
Quantification: Densitometric analysis can be used for semi-quantitative results by comparing the spot intensity to standards.
Mandatory Visualizations
To further clarify the experimental workflows and decision-making processes, the following diagrams are provided.
References
- 1. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Cholesterol and Cholesteryl Sulfate on Membrane Ordering
For researchers, scientists, and drug development professionals, a nuanced understanding of how sterols modulate the biophysical properties of cellular membranes is crucial. While cholesterol is widely recognized for its role in maintaining membrane integrity, its sulfated analog, cholesteryl sulfate (B86663), exhibits distinct and significant effects on membrane order and fluidity. This guide provides an objective comparison of the membrane ordering effects of cholesterol and cholesteryl sulfate, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.
Biophysical Effects on Model Membranes: A Quantitative Comparison
The addition of a sulfate group to cholesterol fundamentally alters its interaction with the lipid bilayer, leading to pronounced differences in membrane organization. Cholesterol is well-known for its condensing effect on many phospholipid bilayers, increasing their thickness and the order of the lipid acyl chains.[1] In contrast, cholesteryl sulfate can have a more complex, concentration and temperature-dependent effect, in some cases leading to a fluidization of the membrane.
The following table summarizes key quantitative data from studies comparing the effects of cholesterol and cholesteryl sulfate on the biophysical properties of model lipid membranes.
| Property | Cholesterol (CH) | Cholesteryl Sulfate (CS) | Key Findings & Significance | Reference(s) |
| Membrane Ordering | Generally increases membrane order and thickness.[1] | Has a complex effect; at high temperatures, 30 mol% CS orders the membrane similarly to 15 mol% CH, but at low temperatures, it is more disordering than CH.[2] | The sulfated form is a less effective ordering agent than cholesterol, particularly at lower temperatures, suggesting a significant alteration in its interaction with phospholipid acyl chains. | [2] |
| Membrane Fluidity | Decreases fluidity, leading to a more rigid membrane.[3] | Can increase the fluidity of the sterol fraction within the membrane, effectively acting as a fluidizing agent in certain contexts.[3] | The opposing effects on fluidity highlight their distinct roles in modulating membrane dynamics. | [3] |
| Lamellar Repeat Distance (DMPC Bilayer) | 64 +/- 2 Å | 147 +/- 4 Å | The larger repeat distance with CS indicates a significant increase in inter-bilayer water, suggesting the sulfate group's strong hydration properties and its location near the aqueous interface. | [2] |
| Permeability | Decreases permeability to small molecules. | Increases permeability to a much greater extent than cholesterol.[4] | Membranes containing CS are significantly "leakier," which has implications for barrier function. | [4] |
| Location in Bilayer | The hydroxyl group is located near the phospholipid headgroups, with the steroid ring embedded in the hydrophobic core.[3] | The polar sulfate group positions the molecule closer to the aqueous environment, with the sterol ring less deeply embedded in the hydrophobic core.[3][4] | The difference in vertical positioning within the bilayer is a key determinant of their distinct effects on membrane properties. | [3][4] |
| Lateral Phase Separation | Does not typically induce phase separation in mixed PC bilayers.[4] | Can induce lateral phase separation in mixed phospholipid bilayers at concentrations as low as 2.5 mol%.[4] | CS can promote the formation of distinct lipid domains, suggesting a role in organizing membrane microdomains. | [4] |
Experimental Protocols for Assessing Membrane Order
The following are detailed methodologies for key experiments used to characterize the membrane ordering effects of sterols.
Fluorescence Anisotropy
Objective: To measure membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to a more ordered and less fluid membrane.
Methodology:
-
Liposome Preparation:
-
Prepare lipid films by dissolving the desired phospholipids (B1166683) (e.g., DMPC) and the sterol of interest (cholesterol or cholesteryl sulfate) at various molar ratios in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from the MLV suspension by probe sonication or extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
Probe Incorporation:
-
Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to the vesicle suspension.[5]
-
Incubate the mixture to allow the probe to partition into the lipid bilayers.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the probe's emission wavelength (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.[6]
-
Solid-State Nuclear Magnetic Resonance (2H-NMR) Spectroscopy
Objective: To obtain detailed information about the orientational order of specific segments of lipid molecules in a bilayer. Deuterium NMR of specifically labeled lipids provides a direct measure of the acyl chain order parameter (SCD).
Methodology:
-
Sample Preparation:
-
Synthesize or purchase phospholipids deuterated at specific positions on the acyl chains (e.g., DMPC-d54).
-
Prepare lipid films containing the deuterated lipid and the sterol of interest as described for fluorescence anisotropy.
-
Hydrate the lipid film with D2O-depleted buffer to form multilamellar vesicles.
-
Pack the hydrated lipid dispersion into an NMR rotor by centrifugation.[7]
-
-
NMR Spectroscopy:
-
Acquire 2H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.[8]
-
The quadrupolar splitting (ΔνQ) in the spectrum is directly proportional to the order parameter (SCD) of the C-2H bond vector.
-
-
Data Analysis:
-
Calculate the order parameter for each deuterated segment using the equation: SCD = (4/3) * (e2qQ/h)-1 * ΔνQ where e2qQ/h is the static quadrupolar coupling constant for a C-2H bond (~170 kHz).
-
Electron Spin Resonance (ESR) Spectroscopy
Objective: To investigate the dynamics and fluidity of different regions of the lipid bilayer using spin-labeled lipids.
Methodology:
-
Sample Preparation:
-
Prepare liposomes containing the sterol of interest as previously described.
-
Incorporate a spin-labeled phospholipid or fatty acid (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid) into the liposomes. The position of the nitroxide spin label determines the depth within the bilayer being probed.[9]
-
-
ESR Spectroscopy:
-
Transfer the sample to a capillary tube and place it in the cavity of an ESR spectrometer.
-
Record the ESR spectrum. The shape of the spectrum is sensitive to the rotational mobility of the spin label.[10]
-
-
Data Analysis:
-
For spin labels in a relatively fluid environment, the rotational correlation time (τc) can be calculated from the spectral line heights and widths. A smaller τc indicates greater fluidity.[9]
-
For more ordered systems, an order parameter (S) can be determined from the hyperfine splitting values in the spectrum. A higher S value indicates a more ordered environment.[10]
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Comparing Sterol Effects
The following diagram illustrates a typical experimental workflow for comparing the effects of cholesterol and cholesteryl sulfate on membrane order.
Opposing Roles in T-Cell Receptor Signaling
Cholesterol is essential for the formation of lipid rafts, which are microdomains in the plasma membrane that facilitate the clustering of T-cell receptors (TCRs) into signaling-competent multimers.[3] This clustering is a critical step in the initiation of the T-cell activation cascade. In contrast, cholesteryl sulfate has been shown to disrupt these TCR multimers, thereby inhibiting T-cell signaling.[3] This provides a clear example of their divergent functional roles stemming from their different effects on membrane organization.
References
- 1. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of cholesterol and cholesterol sulfate on hydration and ordering of dimyristoylphosphatidylcholine membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterol versus cholesterol sulfate: effects on properties of phospholipid bilayers containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
head-to-head comparison of sodium cholesteryl sulfate and other surfactants in liposome stability
For researchers, scientists, and professionals in drug development, the stability of liposomal drug delivery systems is paramount. The choice of surfactant is a critical determinant of a liposome's physical and chemical integrity, influencing its shelf-life, drug retention capabilities, and in vivo performance. This guide provides a detailed comparison of sodium cholesteryl sulfate (B86663) (SCS) and other common surfactants in their ability to stabilize liposomes, supported by experimental data and detailed methodologies.
Sodium cholesteryl sulfate, an analog of the endogenous molecule cholesterol sulfate, is gaining attention for its role in enhancing the stability of liposomal formulations. Its unique structure, featuring the rigid steroid backbone of cholesterol and a negatively charged sulfate headgroup, allows it to intercalate into the lipid bilayer, imparting both steric and electrostatic stabilization. This guide will delve into the performance of SCS in comparison to other widely used anionic, non-ionic, and cationic surfactants.
Comparative Analysis of Surfactant Performance on Liposome (B1194612) Stability
The stability of liposomes is a multifaceted property, commonly assessed by monitoring key physicochemical parameters over time and under various stress conditions. These parameters include particle size, polydispersity index (PDI), zeta potential, and the extent of drug leakage. While direct head-to-head comparative studies across a wide range of surfactants under identical conditions are limited in published literature, this section synthesizes available data to provide a comparative overview.
Disclaimer: The following data is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as lipid composition, drug cargo, and preparation methods may vary between studies.
Anionic Surfactants
Anionic surfactants are frequently employed to impart a negative surface charge to liposomes, thereby increasing electrostatic repulsion between vesicles and preventing aggregation.
| Surfactant | Typical Concentration (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Leakage | Key Characteristics |
| This compound (SCS) | 5-15% of total lipid | ~100 - 200 | < 0.2 | -30 to -50 | Low | Provides both electrostatic and steric stabilization due to its bulky steroid structure. Can enhance bilayer packing. |
| Sodium Dodecyl Sulfate (SDS) | < 1% of total lipid | Variable, can induce lysis | High | Highly Negative | High | Potent solubilizing agent, often used to disrupt liposomes rather than stabilize them. Can be used in very low concentrations to modify surface charge.[1] |
| Bile Salts (e.g., Sodium Cholate, Deoxycholate) | 5-10% of total lipid | Can increase in size or lead to disruption | Variable | -20 to -40 | Moderate to High | Can fluidize the membrane, leading to increased permeability and potential instability.[2] |
| Dioleyl Phosphate (DOP) | 5-10% of total lipid | ~120 - 180 | < 0.2 | -40 to -60 | Low | Provides strong negative charge and good stability. |
Non-ionic Surfactants
Non-ionic surfactants are valued for their ability to provide steric hindrance, which prevents vesicle aggregation. They are generally considered to be less disruptive to the lipid bilayer than ionic surfactants.
| Surfactant | Typical Concentration (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Leakage | Key Characteristics |
| Tween 80 (Polysorbate 80) | 5-15% of total lipid | ~150 - 250 | < 0.3 | -5 to -15 | Moderate | Can increase membrane fluidity and permeability, potentially leading to higher drug leakage.[2][3] |
| Span 80 (Sorbitan Monooleate) | 5-15% of total lipid | ~180 - 300 | < 0.3 | -10 to -20 | Low to Moderate | More lipophilic than Tween 80, leading to better incorporation into the bilayer and potentially lower leakage.[3] |
| Poloxamers (e.g., Pluronic® F-127) | 1-5% of total lipid | ~100 - 200 | < 0.2 | Near Neutral | Low | Form a protective hydrophilic layer on the liposome surface, providing excellent steric stability. |
Cationic Surfactants
Cationic surfactants are primarily used for formulating liposomes intended for gene delivery, as the positive charge facilitates interaction with negatively charged nucleic acids and cell membranes. However, their stability in biological fluids can be a challenge.
| Surfactant | Typical Concentration (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Leakage | Key Characteristics |
| DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) | 10-50% of total lipid | ~100 - 200 | < 0.2 | +30 to +50 | Low | Prone to aggregation in the presence of anionic proteins in biological fluids.[4] |
| CTAB (Cetyl Trimethylammonium Bromide) | < 5% of total lipid | Variable | High | Highly Positive | High | Generally considered too cytotoxic for most pharmaceutical applications but used in research. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of liposome stability. Below are methodologies for key experiments cited in the comparison of surfactants.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common and robust method for producing unilamellar liposomes of a defined size.[4][5][6][7][8]
Materials:
-
Lipids (e.g., DSPC, Cholesterol) and the surfactant of interest (e.g., this compound)
-
Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and surfactant in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4][8]
-
Characterization of Liposome Stability
a) Particle Size, PDI, and Zeta Potential Measurement [9][10][11][12][13]
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the DLS measurement to determine the average particle size (Z-average) and the polydispersity index (PDI).
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell.
-
Perform the measurement to determine the surface charge of the liposomes.
-
Repeat these measurements at specified time intervals (e.g., 0, 1, 3, 6 months) and under different storage conditions (e.g., 4°C, 25°C) to assess stability.[14][15]
b) Drug Leakage Assay [16]
This assay measures the amount of encapsulated drug that has leaked out of the liposomes over time. A common method involves encapsulating a fluorescent dye at a self-quenching concentration.
Materials:
-
Liposome formulation encapsulating a fluorescent dye (e.g., Calcein, Carboxyfluorescein) at a high concentration.
-
Buffer for dilution.
-
Surfactant for liposome lysis (e.g., Triton X-100).
-
Fluorometer.
Procedure:
-
Prepare liposomes with the encapsulated fluorescent dye using the thin-film hydration method, ensuring the external, unencapsulated dye is removed (e.g., by size exclusion chromatography).
-
At each time point of the stability study, take an aliquot of the liposome suspension.
-
Dilute the aliquot in the buffer and measure the initial fluorescence (F_initial). This represents the fluorescence from any dye that has already leaked out.
-
To the same sample, add a small amount of a surfactant solution (e.g., 10% Triton X-100) to completely lyse the liposomes and release all the encapsulated dye.
-
Measure the maximum fluorescence (F_max) after lysis.
-
Calculate the percentage of drug leakage at that time point using the formula: % Leakage = (F_initial / F_max) * 100
Visualization of Surfactant-Liposome Interactions
The mechanism by which a surfactant stabilizes or destabilizes a liposome is dependent on its molecular structure and its interaction with the lipid bilayer.
Conclusion
The selection of an appropriate surfactant is a critical step in the design of stable and effective liposomal drug delivery systems. This compound emerges as a promising option, offering the dual benefits of electrostatic and steric stabilization, which can lead to the formation of highly stable liposomes with low drug leakage. In contrast, other anionic surfactants like SDS and bile salts can be disruptive to the lipid bilayer, while non-ionic surfactants primarily provide steric hindrance. Cationic surfactants, though essential for specific applications like gene delivery, present their own stability challenges in biological environments. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their specific formulation needs and to provide a foundation for the systematic evaluation of surfactant performance in enhancing liposome stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Effect of different types of surfactants on the physical properties and stability of carvedilol nano-niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surfactant Assisted Rapid-Release Liposomal Strategies Enhance the Antitumor Efficiency of Bufalin Derivative and Reduce Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Modulatory Effects of Sodium Cholesteryl Sulfate on Key Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic modulatory effects of sodium cholesteryl sulfate (B86663) (CS), focusing on its inhibitory action on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and steroid sulfatase (STS), and its activating effect on specific isoforms of Protein Kinase C (PKC). Experimental data is presented to compare its performance with other known modulators, and detailed experimental protocols are provided for reproducibility.
Executive Summary
Sodium cholesteryl sulfate, an endogenous sulfated steroid, has been shown to modulate the activity of several key enzymes involved in critical physiological pathways. This guide summarizes the current understanding of its effects on HMG-CoA reductase, steroid sulfatase, and Protein Kinase C. For HMG-CoA reductase and steroid sulfatase, CS acts as an inhibitor, while for specific isoforms of PKC, it functions as an activator. This comparative analysis aims to provide researchers with the necessary data to evaluate the potential of this compound in their studies.
Comparison of Inhibitory and Activating Effects
The following tables summarize the quantitative data on the modulatory effects of this compound and its alternatives on the specified enzymes.
HMG-CoA Reductase Inhibition
| Compound | Target Enzyme | IC50 Value (nM) | Cell/Assay Type |
| This compound | HMG-CoA Reductase | Data not available | Cultured human fibroblasts |
| Atorvastatin | HMG-CoA Reductase | 10 | Recombinant Human HMG-CoA Reductase |
| Simvastatin | HMG-CoA Reductase | 8,000 - 17,000 | Hey and SKOV3 ovarian cancer cells |
| Pravastatin | HMG-CoA Reductase | 44 | Rat liver microsomes |
Steroid Sulfatase (STS) Inhibition
This compound's inhibitory effect on steroid sulfatase is compared with other known steroidal and non-steroidal inhibitors.
| Compound | Target Enzyme | IC50 Value (nM) | Cell/Assay Type |
| This compound | Steroid Sulfatase | Data not available | - |
| Irosustat (STX64) | Steroid Sulfatase | 8 | Not Specified |
| 0.2 | MCF-7 cells | ||
| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase | 15 | Placental microsomes |
| 0.8 | MCF-7 cells | ||
| Danazol | Steroid Sulfatase | 1,000 | Placental microsomes |
Protein Kinase C (PKC) Isoform Activation
Contrary to inhibition, this compound activates specific isoforms of Protein Kinase C. The table below presents this activating effect and compares it with known inhibitors of these specific isoforms for contextual understanding.
| Modulator | Target Enzyme | Effect | EC50/IC50 Value (nM) | Cell/Assay Type |
| This compound | PKC-η, δ, ε, σ | Activator | Data not available | Purified recombinant |
| Sotrastaurin | PKC-δ, ε, η | Inhibitor | Ki: 1,800-3,200 | Cell-free assay |
| Rottlerin | PKC-δ | Inhibitor | 3,000 - 6,000 | Sf9 insect cells/porcine spleen |
| Enzastaurin | PKC-ε | Inhibitor | 110 | Cell-free assay |
| Staurosporine | PKC-η, δ, ε | Inhibitor | 4, 20, 73 | Cell-free assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Steroid Sulfatase (STS) Signaling Pathway
This diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active steroid hormones and the point of inhibition by STS inhibitors.
Caption: Role of STS in hormone activation and its inhibition.
General Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the typical steps involved in an in vitro enzyme inhibition assay.
Caption: Standard workflow for an enzyme inhibition assay.
Detailed Experimental Protocols
HMG-CoA Reductase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on HMG-CoA reductase activity.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the different concentrations of this compound to the respective wells.
-
Add HMG-CoA to all wells to initiate the reaction, leaving a blank control without the enzyme.
-
Add HMG-CoA reductase to all wells except the blank.
-
Immediately measure the decrease in absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes. The rate of NADPH consumption is indicative of enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Steroid Sulfatase (STS) Inhibition Assay
Objective: To measure the inhibitory potential of this compound against steroid sulfatase.
Materials:
-
JEG-3 or MCF-7 cells (as a source of STS) or purified STS
-
[³H]-Estrone-3-sulfate (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare cell lysates from JEG-3 or MCF-7 cells, or use purified STS.
-
Prepare various concentrations of this compound in the assay buffer.
-
In microcentrifuge tubes, pre-incubate the enzyme preparation with the different concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding toluene to extract the product ([³H]-estrone).
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the toluene (organic) phase to a scintillation vial containing the scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protein Kinase C (PKC) Activity Assay (Activation)
Objective: To quantify the activation of specific PKC isoforms (η, δ, ε, σ) by this compound.
Materials:
-
Purified recombinant PKC isoforms (η, δ, ε, σ)
-
Specific peptide substrate for PKC (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare different concentrations of this compound in the assay buffer.
-
In microcentrifuge tubes, add the assay buffer, the specific PKC isoform, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the fold activation at each concentration of this compound relative to the basal activity (no activator).
-
Plot the fold activation against the logarithm of the activator concentration to determine the EC50 value.
References
Unraveling the Cellular Response: A Comparative Look at Cholesterol and Sodium Cholesteryl Sulfate Transcriptomics
A deep dive into the transcriptomic landscapes of cells treated with cholesterol versus its sulfated counterpart, sodium cholesteryl sulfate (B86663), reveals distinct and overlapping impacts on cellular gene expression. While cholesterol loading predominantly triggers pathways associated with lipid metabolism, inflammation, and cellular stress, sodium cholesteryl sulfate is recognized for its role in cellular differentiation, particularly in keratinocytes. This guide provides a comparative overview of their effects, supported by available experimental data and methodologies.
While direct comparative transcriptomic studies are not yet available, analysis of independent research provides valuable insights into the unique and shared cellular responses to these two lipids. This guide synthesizes findings from transcriptomic analyses of cells treated with cholesterol and studies on the gene regulatory effects of this compound to offer a comparative perspective for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Due to the absence of direct comparative high-throughput sequencing studies, a side-by-side quantitative comparison of differentially expressed genes is not feasible. However, we can summarize the key transcriptomic changes reported in separate studies.
Table 1: Summary of Transcriptomic Changes Induced by Cholesterol Treatment
| Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference Studies |
| Macrophages | Lipid Metabolism & Efflux: ABCA1, ABCG1, ApoE.[1][2] Inflammation: Pro-inflammatory cytokines (in some contexts).[3] LXR Target Genes. [2] | Cholesterol Biosynthesis. [3] | [1][2][3] |
| Human Coronary Artery Smooth Muscle Cells (hcSMCs) | Phenotypic Switching Markers: CD68. Extracellular Matrix Remodeling Genes. | Smooth Muscle Cell Markers: ASMA. | [4] |
Table 2: Summary of Transcriptional Regulation by this compound
| Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference Studies |
| Normal Human Keratinocytes (NHKs) | Differentiation Markers: Involucrin (B1238512) (INV), Transglutaminase 1 (TGM1), Filaggrin (FLG).[5][6][7] AP-1 Transcription Factors: Fra-1, Fra-2, JunD.[5] RORα. [7] | Not extensively reported in transcriptomic studies. | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols from studies investigating the transcriptomic effects of cholesterol.
Cholesterol Loading and RNA-Sequencing of Macrophages
This protocol is a composite based on methodologies described in studies of cholesterol-loaded macrophages.[1][3]
-
Cell Culture: Mouse peritoneal macrophages or a human macrophage cell line (e.g., THP-1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cholesterol Treatment: To induce a foam cell-like phenotype, cells are treated with acetylated low-density lipoprotein (AcLDL) or oxidized LDL at a concentration of 50 µg/mL for 24-48 hours. Control cells are treated with a vehicle.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: An RNA-sequencing library is prepared from the extracted RNA. This typically involves poly(A) selection of mRNA, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the cholesterol-treated cells compared to the control cells.
Transcriptional Analysis of this compound-Treated Keratinocytes
This protocol is based on methodologies for studying gene expression in response to this compound.[5][6]
-
Cell Culture: Normal human keratinocytes (NHKs) are cultured in a specialized keratinocyte growth medium.
-
This compound Treatment: NHKs are incubated with this compound at a concentration of 10-50 µM for 24-72 hours. Control cells are treated with a vehicle.
-
RNA Extraction: Total RNA is isolated using a method like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Gene Expression Analysis: The expression of specific target genes (e.g., Involucrin, Transglutaminase 1) is quantified using Northern blotting or quantitative real-time PCR (qRT-PCR).
Visualizing the Molecular Impact
The following diagrams illustrate the experimental workflow for transcriptomic analysis and the signaling pathways affected by cholesterol and this compound.
References
- 1. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cholesterol Accumulation Regulates the Expression of Macrophage Proteins Implicated In Proteolysis and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate activates transcription of transglutaminase 1 gene in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Cholesteryl Sulfate and its Precursors: Functional Distinctions in Cellular Processes
For researchers, scientists, and drug development professionals, a nuanced understanding of the functional roles of cholesterol and its derivatives is critical for advancements in cellular biology and pharmacology. While cholesterol is a well-established component of mammalian cell membranes, its sulfated forms, cholesteryl sulfate (B86663) (CS) and its sodium salt, sodium cholesteryl sulfate (SCS), exhibit distinct and vital functionalities. This guide provides a comprehensive comparison of the biophysical and cellular effects of this compound and its precursors, cholesterol and cholesteryl sulfate, supported by experimental data and detailed methodologies.
This compound is the sodium salt of cholesteryl sulfate, the latter being a key endogenous sterol sulfate in the human body.[1][2] Cholesteryl sulfate is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b.[3][4] The addition of a charged sulfate group to the 3β-hydroxyl group of cholesterol dramatically alters its physicochemical properties, leading to significant functional differences in biological systems.[3] While SCS is the salt form, its biological activity is primarily attributed to the cholesteryl sulfate anion. Therefore, in the context of biological function, the terms are often used interchangeably. SCS is frequently used in experimental settings due to its enhanced water solubility compared to cholesterol.[2]
I. Biophysical Properties in Model Membranes
The structural difference between cholesterol and its sulfated counterpart leads to significant variations in their interactions within the lipid bilayer, impacting membrane fluidity, permeability, and organization.[3][5]
| Property | Cholesterol (Chol) | This compound (SCS) / Cholesteryl Sulfate (CS) | Key Findings |
| Location in Bilayer | The hydroxyl group is positioned near the lipid headgroups, with the steroid ring embedded in the hydrophobic core.[5] | The polar sulfate group orients the molecule higher in the bilayer, closer to the aqueous environment.[5][6] | CS is more exposed to the aqueous phase than cholesterol.[5] |
| Membrane Fluidity | Generally decreases membrane fluidity, leading to increased rigidity.[6][7] | In cholesterol-poor systems, it can decrease fluidity at higher concentrations, but the effect is negligible in cholesterol-rich systems.[6] | The impact of CS on fluidity is highly dependent on the lipid environment.[6] |
| Membrane Permeability | Decreases permeability to neutral solutes, hydrogen ions, and sodium ions.[5][8] | Increases permeability to a much greater extent than cholesterol, making membranes "leakier".[3][5] | CS disrupts the packing of fatty acid chains in the bilayer.[3] |
| Membrane Ordering | Generally increases membrane order.[5] | Has a more complex and potent effect on membrane order than cholesterol.[5] It has an overall increasing ordering effect on membrane organization.[6] | The ordering effect of CS is influenced by lipid composition and cholesterol content.[6] |
| Lateral Phase Separation | Does not typically induce phase separation in mixed phospholipid bilayers.[5] | Induces lateral phase separation in certain mixed phospholipid bilayers at concentrations of 2.5 mol% or more.[5] | CS can drive the formation of distinct lipid domains where cholesterol does not.[5] |
II. Functional Differences in Cellular Signaling and Homeostasis
The distinct biophysical properties of SCS/CS translate into unique roles in various cellular processes, from signal transduction to metabolic regulation.
A. Regulation of Cholesterol Homeostasis
Recent studies have highlighted the role of cholesteryl sulfate in regulating intracellular cholesterol levels through multiple mechanisms.[4]
-
Inhibition of Cholesterol Synthesis: CS has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][9] It promotes the proteasomal degradation of HMG-CoA reductase by enhancing insulin-induced gene-mediated ubiquitination.[4]
-
Inhibition of Cholesterol Uptake: CS can block the endocytosis of low-density lipoprotein (LDL) receptors, thereby reducing the uptake of LDL cholesterol.[4]
-
Modulation of SREBP-2 Pathway: CS suppresses the proteolytic activation of sterol regulatory element-binding protein 2 (SREBP-2), a master transcription factor that governs the expression of genes involved in cholesterol synthesis and uptake.[4][10][11]
B. Role in T-Cell Receptor Activation
Cholesterol and cholesteryl sulfate have opposing roles in the activation of T-cell receptors (TCRs). Cholesterol is crucial for the pre-clustering of TCRs into signaling-competent multimers.[5] In contrast, CS can inhibit T-cell signaling during thymocyte development.[12]
C. Platelet Adhesion
Cholesteryl sulfate supports platelet adhesion, a critical process in thrombosis and hemostasis. Platelets adhere to immobilized cholesteryl sulfate in a concentration-dependent and saturable manner, a phenomenon not observed with cholesterol.[9] This suggests that SCS/CS present in atherosclerotic lesions may contribute to their prothrombotic potential.[9]
D. Keratinocyte Differentiation
SCS/CS plays a role in keratinocyte differentiation by regulating the activity of specific protein kinase C (PKC) isoforms and modulating the specificity of the PI3K pathway.[10][11]
III. Applications in Drug Delivery
The amphipathic nature of this compound makes it a valuable component in advanced drug delivery systems.[13]
-
Liposomes and Nanoparticles: Its ability to interact favorably with cell membranes makes it an excellent candidate for formulating liposomes and nanoparticles.[13] These nanocarriers can encapsulate drugs, protecting them from degradation and facilitating targeted delivery.[13]
-
Enhanced Drug Penetration: SCS can mimic biological membranes and promote drug penetration, which can lead to improved bioavailability of therapeutic agents.[13] For instance, it is used in a complex with the antifungal drug amphotericin B to improve its tolerability and decrease toxicity.[14]
IV. Experimental Protocols
A. HMG-CoA Reductase Activity Assay
This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis in the presence of cholesteryl sulfate.[4]
-
Objective: To determine the inhibitory effect of CS on HMG-CoA reductase activity.
-
Methodology:
-
Prepare a reaction mixture in a 96-well UV-compatible plate containing assay buffer, NADPH, and the HMG-CoA substrate.
-
Add the desired concentration of cholesteryl sulfate or a known inhibitor (e.g., pravastatin) as a positive control.
-
Initiate the reaction by adding the purified HMG-CoA reductase catalytic domain.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 20 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the HMG-CoA reductase activity based on the rate of NADPH consumption.[4]
-
B. Cellular Cholesterol Quantification
This protocol describes the quantification of total cellular cholesterol in cultured cells treated with cholesteryl sulfate.[4]
-
Objective: To measure the effect of CS on intracellular cholesterol levels.
-
Methodology:
-
Culture cells (e.g., Huh-7 human liver cells) in a suitable medium.
-
Treat the cells with the desired concentration of cholesteryl sulfate for a specific duration (e.g., 24 hours).
-
Lyse the cells and dilute the lysate.
-
Add 5 µl of the diluted lysate to each well of a 96-well plate.
-
Add the assay reagents from a commercial kit (e.g., Amplex Red Cholesterol Assay Kit).
-
Measure the fluorescence intensity using a microplate reader.
-
Determine the protein concentration of each lysate for normalization.
-
Calculate the cellular cholesterol content based on a standard curve.[4]
-
C. Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a surface coated with cholesteryl sulfate.[9]
-
Objective: To assess the ability of cholesteryl sulfate to support platelet adhesion.
-
Methodology:
-
Coat the wells of a 96-well microtiter plate with various concentrations of cholesteryl sulfate by evaporating a methanol (B129727) solution.
-
Block non-specific binding sites by incubating the wells with a solution of bovine serum albumin (BSA).
-
Add washed platelets to the coated wells and incubate.
-
Wash away non-adherent platelets.
-
Quantify the adhered platelets by adding a polyclonal anti-glycoprotein IIb/IIIa antibody, followed by an HRP-conjugated secondary antibody and a suitable substrate.
-
Measure the absorbance using a plate reader.[9]
-
V. Visualizing Key Pathways and Workflows
Caption: Cholesterol synthesis pathway and the inhibitory action of SCS.
Caption: Regulation of cholesterol homeostasis by the SREBP pathway.
References
- 1. Cholesteryl sulfate sodium | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 2. CAS 2864-50-8: cholesteryl sulfate sodium salt [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol in the Cell Membrane—An Emerging Player in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cholesteryl sulfate (sodium) | Affiniti Research [affiniti-res.com]
- 12. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 13. nbinno.com [nbinno.com]
- 14. Amphotericin B - Wikipedia [en.wikipedia.org]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Sodium Cholesteryl Sulfate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the role of sodium cholesteryl sulfate (B86663) in modulating immune responses. This document provides a comparative analysis of sodium cholesteryl sulfate against established immunomodulators, supported by experimental data and detailed methodologies.
This compound (CS), a naturally occurring sulfated derivative of cholesterol, has emerged as a significant modulator of the immune system.[1] This guide delves into the mechanisms of action of CS and provides a comparative overview of its performance against conventional immunomodulators such as cyclosporine, methotrexate (B535133), and glucocorticoids. The information is presented to aid researchers in evaluating the potential of CS as a therapeutic agent.
Mechanisms of Action: A Comparative Overview
This compound primarily exerts its immunomodulatory effects through two distinct pathways: inhibition of T-cell receptor (TCR) signaling and suppression of immune cell migration.
This compound (CS):
-
T-Cell Receptor (TCR) Signaling Inhibition: CS disrupts the formation of TCR nanoclusters on the T-cell membrane, a crucial step for signal amplification upon antigen recognition.[2][3] It competitively displaces cholesterol from the TCRβ transmembrane domain, leading to the disassembly of TCR multimers.[3] This disruption inhibits the initial and crucial step of T-cell activation: the phosphorylation of CD3 ITAMs (Immunoreceptor Tyrosine-based Activation Motifs).[3][4] Consequently, downstream signaling events, including cytokine production (e.g., IL-2) and the expression of activation markers (e.g., CD69, CD25), are significantly reduced.[2][3]
-
Immune Cell Migration Inhibition: CS is an endogenous inhibitor of DOCK2 (Dedicator of cytokinesis 2), a Rac guanine (B1146940) nucleotide exchange factor (GEF).[5][6] By directly binding to the catalytic DHR-2 domain of DOCK2, CS inhibits its Rac-GEF activity, which is essential for actin cytoskeleton remodeling and, consequently, immune cell migration.[5][6] This mechanism has been shown to limit the recruitment of neutrophils in gut inflammation.[5][7]
Comparative Immunomodulators:
-
Cyclosporine A (CsA): This potent immunosuppressant acts by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. By forming a complex with cyclophilin, CsA binds to calcineurin and prevents it from dephosphorylating the nuclear factor of activated T-cells (NFAT). This blockage of NFAT activation halts the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is critical for T-cell proliferation and activation.
-
Methotrexate (MTX): As a folate antagonist, methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines required for DNA and RNA synthesis. This antiproliferative effect is particularly potent on rapidly dividing cells, including activated lymphocytes. Additionally, methotrexate is thought to have anti-inflammatory effects by promoting the release of adenosine, which has immunosuppressive properties.
-
Glucocorticoids (e.g., Dexamethasone): These steroid hormones exert broad anti-inflammatory and immunosuppressive effects. They bind to the glucocorticoid receptor (GR), and the activated GR complex translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a widespread suppression of cytokine production and immune cell function.
Quantitative Data Presentation: A Head-to-Head Look
The following tables summarize the quantitative data on the effects of this compound and comparator immunomodulators on key immune responses. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Cell Type | Stimulus | IC50 | Citation(s) |
| This compound | Murine T-cells | anti-CD3/CD28 | Not Reported | |
| Cyclosporine A | Human T-cells | anti-CD3 | ~10 ng/mL | [8] |
| Methotrexate | Human PBMCs | anti-CD3/CD28 | Not Reported | |
| Dexamethasone | Human T-cells | anti-CD3/CD28 | Not Reported |
Table 2: Inhibition of IL-2 Production
| Compound | Cell Type | Stimulus | Concentration | % Inhibition | Citation(s) |
| This compound | Murine T-cells | anti-CD3/CD28 | 100 µM | Significant Reduction | [2] |
| Cyclosporine A | Human T-cell clones | PHA or OKT3 | 100 ng/mL | Complete Inhibition | |
| Methotrexate | Human PBMCs | anti-CD3/CD28 | 10 mg (oral intake) | Marked Inhibition | |
| Dexamethasone | Human PBMCs | MT103 + Target Cells | 1-3 x 10⁻⁷ M | Effective Reduction | [9] |
Table 3: Effect on T-Cell Activation Markers (CD69 & CD25)
| Compound | Cell Type | Stimulus | Effect on CD69 | Effect on CD25 | Citation(s) |
| This compound | Murine T-cells | anti-CD3/CD28 | Inhibited | Reduced Expression | [2][3] |
| Cyclosporine A | Not Reported | Not Reported | Not Reported | Not Reported | |
| Methotrexate | Human PBMCs | anti-CD3/CD28 | No Significant Effect | No Significant Effect | |
| Dexamethasone | Human PBMCs | MT103 + Target Cells | Barely Affected | Barely Affected | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound and other immunomodulators on T-cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
96-well flat-bottom plates
-
Anti-CD3 antibody (clone UCHT1 or equivalent)
-
Anti-CD28 antibody (clone CD28.2 or equivalent)
-
This compound, Cyclosporine A, Methotrexate, Dexamethasone
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Cell Plating: Resuspend PBMCs or T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Treatment: Add the desired concentrations of this compound or other immunomodulators to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Analysis: After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 2) and harvest the cells for analysis of activation markers (Protocol 3) or proliferation (Protocol 4).
Protocol 2: Measurement of IL-2 Secretion by ELISA
Objective: To quantify the amount of IL-2 secreted by activated T-cells.
Materials:
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from Protocol 1
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a serial dilution of the IL-2 standard to the wells.
-
Incubate, then wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate, then wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
Protocol 3: Flow Cytometry for T-Cell Activation Markers (CD69 and CD25)
Objective: To determine the expression of early (CD69) and late (CD25) activation markers on T-cells.
Materials:
-
Harvested cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Flow cytometer
Procedure:
-
Transfer the harvested cells to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for acquisition.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the lymphocyte population, then on CD3+ T-cells (and subsequently CD4+ and CD8+ subsets), and finally determining the percentage of cells expressing CD69 and CD25.
Protocol 4: T-Cell Proliferation Assay using CFSE
Objective: To measure the proliferation of T-cells in response to stimulation.
Materials:
-
PBMCs or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
Activation and Culture: Proceed with the T-cell activation protocol as described in Protocol 1, using the CFSE-labeled cells.
-
Incubate for 3-5 days.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.
This guide provides a foundational understanding of the immunomodulatory properties of this compound and its standing relative to established immunosuppressive agents. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this endogenous molecule.
References
- 1. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 3. Lipid‐based regulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro comparison of commonly used topical glucocorticoid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that cyclosporine inhibits cell-mediated immunity primarily at the level of the T lymphocyte rather than the accessory cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects on the immune system of methotrexate and trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Delivery: A Comparative Guide to Cholesterol-Based Carriers
For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is a critical step in the therapeutic pipeline. Among the plethora of options, cholesterol-based carriers have emerged as a versatile and biocompatible platform. This guide provides a comparative evaluation of prominent cholesterol-based carriers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Cholesterol, an integral component of mammalian cell membranes, offers unique advantages when incorporated into drug delivery systems. Its presence can enhance stability, modulate release kinetics, and facilitate cellular uptake.[1][2] This guide focuses on a comparative analysis of three major classes of cholesterol-based carriers: liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
Performance Metrics: A Quantitative Comparison
The efficacy of a drug delivery system is often gauged by its ability to efficiently encapsulate a therapeutic agent and release it in a controlled manner. The following tables summarize key performance indicators for different cholesterol-based carriers, providing a snapshot of their comparative capabilities.
| Carrier Type | Drug | Cholesterol Content (molar ratio/%) | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Reference |
| Liposomes | Doxorubicin | 38.4% (HSPC:Chol:DSPE-PEG2000) | >90% | 11.0 | ~100 | [2][3] |
| Doxorubicin | 100 mg Cholesterol to 500 mg Phosphatidylcholine | 97% | 1.6% | 129 | [2] | |
| Atenolol/Quinine | 30% | Not specified | Not specified | Not specified | [4] | |
| Solid Lipid Nanoparticles (SLNs) | Prednisolone | Not specified | Not specified | Not specified | Not specified | [5] |
| Doxorubicin | Not specified (Cholesterol-PEG coated) | Not specified | Not specified | Not specified | [6] | |
| Polymeric Nanoparticles | Doxorubicin | Not specified | 95% | 18% | Not specified | [2] |
| Curcumin | Not specified | 17.84% | 4.16% | Not specified | [2] | |
| Micelles | Curcumin | Not specified | 97.2-98.6% | Not specified | 162.2–175.8 | [2] |
Table 1: Comparative Encapsulation Efficiency and Drug Loading of Cholesterol-Based Carriers. This table highlights the capacity of different cholesterol-based systems to incorporate various drugs. Notably, liposomes and certain polymeric nanoparticles demonstrate high encapsulation efficiencies for the anticancer drug doxorubicin.
| Carrier Type | Drug | Release Profile Highlights | Reference |
| Liposomes | Doxorubicin | Sustained release over 40 hours. | [3] |
| Doxorubicin | Minimal leakage (2-10%) in PBS and culture media after 24 hours. | [3] | |
| Solid Lipid Nanoparticles (SLNs) | Prednisolone | Prolonged release over 5 weeks. | [5] |
| Doxorubicin | Accelerated release at acidic pH (4.7) compared to physiological pH (7.4). | [6] | |
| Polymeric Nanoparticles | Curcumin | Faster release at pH 5.5 (65% cumulative release) than at pH 7.4 (38% cumulative release) after 68 hours. | [2] |
Table 2: Comparative In Vitro Drug Release Characteristics. This table showcases the diverse release kinetics achievable with different cholesterol-based carriers, from sustained release in liposomes to pH-sensitive release in SLNs and polymeric nanoparticles.
Experimental Corner: Protocols for Evaluation
Reproducible and standardized methodologies are paramount for the accurate assessment of drug delivery systems. This section details the protocols for determining key performance parameters.
Protocol 1: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines the indirect method for quantifying the amount of drug successfully incorporated into the nanocarrier.
1. Separation of Free Drug:
- Prepare a suspension of the drug-loaded nanoparticles.
- Separate the nanoparticles from the aqueous medium containing the unencapsulated drug using a suitable method such as:
- High-Speed Centrifugation: Centrifuge the suspension at a high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.[7]
- Centrifugal Ultrafiltration: Use an ultrafiltration device with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.[8]
- Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cutoff and dialyze against a suitable buffer to remove the free drug.[8]
2. Quantification of Free Drug:
- Carefully collect the supernatant or the dialysate.
- Quantify the concentration of the free drug in the collected liquid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][9]
3. Calculation:
- Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100 [7]
- Drug Loading (DL %): DL (%) = [(Total Drug Added - Free Drug) / Weight of Nanoparticles] x 100 [7]
Protocol 2: In Vitro Drug Release Study
This protocol describes a common method for assessing the release of a drug from a nanocarrier over time.
1. Preparation of the Release Setup:
- Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff.[10]
- Immerse the dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) and under constant stirring.[11][12] The volume of the release medium should be sufficient to ensure "sink conditions," where the concentration of the released drug remains low, preventing saturation and allowing for accurate measurement of the release rate.[11]
2. Sampling:
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[12]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[13]
3. Quantification:
- Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[12][14]
4. Data Analysis:
- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Visualizing the Mechanisms: Pathways and Workflows
Understanding the interaction of cholesterol-based carriers with biological systems and the experimental procedures for their evaluation is enhanced through visual diagrams.
Caption: Experimental workflow for the evaluation of cholesterol-based carriers.
The cellular uptake of many cholesterol-containing nanoparticles is facilitated by their interaction with cholesterol-rich domains in the plasma membrane known as lipid rafts.[15][16] This can trigger endocytic pathways, leading to the internalization of the carrier and its therapeutic cargo.
Caption: Cellular uptake via lipid raft-mediated endocytosis.
The journey of a drug-loaded nanoparticle from administration to its intracellular target is a multi-step process. The following diagram illustrates a simplified logical flow of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. In vitro release study [bio-protocol.org]
- 11. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Study of Atorvastatin Nanostructured Lipid Carriers through Multivariate Conceptualization and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 15. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wilhelm-lab.com [wilhelm-lab.com]
Safety Operating Guide
Safe Disposal of Sodium Cholesteryl Sulfate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of sodium cholesteryl sulfate (B86663), a compound utilized in various research applications.
Immediate Safety and Hazard Assessment
Sodium cholesteryl sulfate (CAS Number: 2864-50-8) is a crystalline solid.[1] While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others suggest it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3][4] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous chemical, with particular attention to its environmental impact.[4]
Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate Personal Protective Equipment (PPE) at all times when handling the compound. In the event of a spill, it is crucial to avoid generating dust. The spilled solid material should be carefully swept up and placed into a suitable, closed container for disposal.[3] Ensure the spill area is well-ventilated and prevent the chemical from entering drains or waterways.[4]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to minimize exposure:
| Protection Type | Equipment Specification |
| Eye Protection | Safety goggles with side-shields.[3][4] |
| Hand Protection | Impermeable and chemical-resistant gloves.[3][4] |
| Body Protection | A laboratory coat or other protective clothing.[3][4] |
| Respiratory Protection | A suitable respirator should be used if dust formation is likely.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its empty containers is critical. The following protocol outlines the necessary steps for safe and compliant disposal.
Waste Collection and Storage:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid, such as weighing papers or gloves, should be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
Waste Stream Designation: As this compound is a non-halogenated organic compound, it should be placed in a waste container specifically designated for "Non-Halogenated Organic Waste."[4] It is crucial to avoid mixing it with incompatible waste streams, such as acids, bases, or oxidizing agents.[4]
-
Labeling: The waste container must be immediately and clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and if it is part of a mixture, the other components and their approximate concentrations.[4]
-
Container Management: Ensure the waste container is kept closed to prevent spills and is stored in a designated, secure area away from general laboratory traffic.
Empty Container Disposal:
Containers that have held this compound must be treated as hazardous waste.[4]
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent.[4]
-
Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste in the appropriate "Non-Halogenated Organic Waste" stream.[4]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may be permissible for drain disposal. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific instructions.[4]
Final Disposal:
Under no circumstances should chemical waste be disposed of independently.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office should be contacted to schedule a pickup for the hazardous waste.[4]
-
Professional Handling: The final disposal of the chemical waste must be carried out by trained professionals in accordance with all federal, state, and local environmental regulations.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Sodium Cholesteryl Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Sodium cholesteryl sulfate (B86663), including detailed operational and disposal plans. While some safety data sheets (SDS) classify Sodium cholesteryl sulfate as not hazardous under the Globally Harmonized System (GHS), others indicate potential risks, making a cautious approach to handling essential.[1]
Potential Hazards:
It is prudent to handle this compound with care, considering the following potential hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the respiratory tract, skin, and eyes.
-
One supplier notes it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields for comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Must be impermeable and resistant to the product.[1] |
| Body Protection | Laboratory Coat | An impervious lab coat or other protective clothing is recommended.[1] |
| Respiratory Protection | N95 Respirator | Recommended, particularly when handling the powder form to avoid dust inhalation. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to creating a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
First Aid Measures
In case of exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a physician or poison control center if the person feels unwell.[1][2]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Avoid Dust Generation: Do not create dust from the spilled solid material.[1][2]
-
Containment: Sweep up the solid material.[1]
-
Collection: Place the swept material into a suitable, closed container for disposal.[1]
-
Decontamination: Thoroughly clean the affected area.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Treatment: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations. While smaller quantities might be considered for disposal with household waste, it is recommended to follow official regulations for chemical waste.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product, following official regulations.[3]
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or surface and ground water.[2][3]
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
